molecular formula C10H11ClN2 B1390862 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride CAS No. 200137-81-1

1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride

Cat. No.: B1390862
CAS No.: 200137-81-1
M. Wt: 194.66 g/mol
InChI Key: NPCOFDGYVBVRLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride is a useful research compound. Its molecular formula is C10H11ClN2 and its molecular weight is 194.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinoline-7-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2.ClH/c11-6-8-1-2-9-3-4-12-7-10(9)5-8;/h1-2,5,12H,3-4,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCOFDGYVBVRLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=C2)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20655213
Record name 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200137-81-1
Record name 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride: Properties and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active natural products and synthetic compounds.[1][2] This guide focuses on a specific, functionalized derivative, 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride (CAS No: 200137-81-1), providing an in-depth analysis of its fundamental properties, synthesis, and potential applications for researchers in drug discovery and development. The strategic placement of the carbonitrile group at the 7-position offers unique opportunities for chemical modification and interaction with biological targets.[2]

Core Physicochemical Properties

Understanding the fundamental physicochemical properties of a compound is paramount for its effective use in research and development. While extensive experimental data for this specific salt is not broadly published, we can infer and supplement with data from the parent compound and related structures.

PropertyValueSource/Comment
CAS Number 200137-81-1[3]
Molecular Formula C₁₀H₁₁ClN₂Supplier Data
Molecular Weight 194.66 g/mol Supplier Data
Predicted pKa The pKa of the conjugate acid of the parent 1,2,3,4-tetrahydroisoquinoline is approximately 9.3. The electron-withdrawing nature of the 7-cyano group is expected to decrease the basicity of the secondary amine, likely resulting in a lower pKa for the conjugate acid of the 7-carbonitrile derivative.[4]Inferred from related structures.
Solubility As a hydrochloride salt, it is expected to have good solubility in water and polar protic solvents like methanol and ethanol. Solubility in nonpolar organic solvents is likely to be limited.General property of amine hydrochlorides.
Melting Point Not explicitly reported in available literature. Melting points of related THIQ hydrochlorides vary widely depending on substitution.Data not available.

The Chemistry of 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride: Basicity and Reactivity

The basicity of the 1,2,3,4-tetrahydroisoquinoline core is a key determinant of its biological activity and handling properties. The nitrogen atom at the 2-position possesses a lone pair of electrons, rendering the molecule basic. In the hydrochloride salt form, this nitrogen is protonated.

The reactivity of this compound is twofold, centered on the secondary amine and the aromatic nitrile group.

  • The Secondary Amine: The secondary amine is nucleophilic and can undergo a variety of chemical transformations, including alkylation, acylation, and arylation. This allows for the introduction of diverse substituents at the N-2 position, a common strategy in medicinal chemistry to modulate pharmacological activity and pharmacokinetic properties.

  • The 7-Carbonitrile Group: The nitrile functionality is a versatile synthetic handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted to a tetrazole ring, among other transformations. This provides a gateway to a wide range of derivatives with potentially different biological profiles.

Synthesis of the 1,2,3,4-Tetrahydroisoquinoline Core

The construction of the 1,2,3,4-tetrahydroisoquinoline scaffold is a well-established area of organic synthesis. Two classical and widely employed methods are the Pictet-Spengler reaction and the Bischler-Napieralski reaction .[5]

Pictet-Spengler Reaction

This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.

Pictet-Spengler Reaction start β-Arylethylamine + Aldehyde/Ketone intermediate Shiff Base Intermediate start->intermediate Condensation cyclization Acid-Catalyzed Cyclization intermediate->cyclization product 1,2,3,4-Tetrahydroisoquinoline cyclization->product Bischler-Napieralski Reaction start β-Phenylethylamide cyclization Cyclization (Dehydrating Agent) start->cyclization intermediate 3,4-Dihydroisoquinoline cyclization->intermediate reduction Reduction intermediate->reduction product 1,2,3,4-Tetrahydroisoquinoline reduction->product

Caption: Generalized workflow of the Bischler-Napieralski reaction followed by reduction.

Potential Applications in Drug Discovery

The 1,2,3,4-tetrahydroisoquinoline nucleus is a key component in numerous approved drugs with a wide range of therapeutic applications. [4]Derivatives of this scaffold have been investigated for their potential as anticancer, anti-HIV, and neuroprotective agents. [1] A Chinese patent suggests that certain 1,2,3,4-tetrahydroisoquinoline derivatives exhibit in vitro acetylcholinesterase inhibitory activity, indicating potential for development as novel drugs for treating Alzheimer's disease. [1]While this patent does not specifically mention the 7-carbonitrile derivative, it highlights a potential area of investigation for this compound.

Experimental Protocols

Conceptual Synthetic Protocol (based on related compounds):

A potential synthetic route to 1,2,3,4-tetrahydroisoquinoline-7-carbonitrile could involve the following key steps:

  • Preparation of a suitable β-phenylethylamine precursor bearing a group at the 4-position that can be converted to a nitrile (e.g., a bromo or iodo group).

  • Protection of the amine if necessary.

  • Introduction of the two-carbon unit required for cyclization.

  • Cyclization via a Pictet-Spengler or Bischler-Napieralski type reaction.

  • Conversion of the aromatic substituent to the nitrile group , for example, via a cyanation reaction of an aryl halide.

  • Formation of the hydrochloride salt by treatment with hydrochloric acid.

Note: This is a generalized and conceptual workflow. The actual synthesis would require careful optimization of reaction conditions, reagents, and purification methods.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 1,2,3,4-tetrahydroisoquinoline-7-carbonitrile hydrochloride. Based on data for the parent compound and related structures, the following should be considered:

  • Toxicity: The parent 1,2,3,4-tetrahydroisoquinoline is toxic if swallowed, fatal in contact with skin, and harmful if inhaled. [6]It is also reported to cause severe skin burns and eye damage. [6]Similar precautions should be taken with the 7-carbonitrile hydrochloride derivative.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. [7][8]Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [7][8]Avoid breathing dust, fumes, gas, mist, vapors, or spray. [8]* Storage: Store in a tightly closed container in a dry and well-ventilated place. [7] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride is a valuable building block for medicinal chemistry and drug discovery. Its unique combination of a privileged scaffold and a versatile nitrile functionality makes it an attractive starting point for the synthesis of novel compounds with potential therapeutic applications. While detailed experimental data for this specific compound is limited in publicly accessible literature, this guide provides a foundational understanding of its properties, synthesis, and potential uses, drawing upon data from related structures. Further research into the specific biological activities of this compound is warranted to fully explore its therapeutic potential.

References

  • Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. ResearchGate. (n.d.). [Link]

  • CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof.
  • National Center for Biotechnology Information. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. PubChem. [Link]

  • Kim, H., et al. (2023). Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 12), 1156–1160. [Link]

  • Singh, P., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12586–12626. [Link]

  • US4251660A - Method for preparing tetrahydroisoquinolines.
  • Wang, L., et al. (2011). Design, synthesis and biological evaluation of novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as aminopeptidase N/CD13 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(22), 6852–6856. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2,3,4-Tetrahydroisoquinolin-7-ol. PubChem. [Link]

  • Singh, P., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12586–12626. [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Cyano-1,2,3,4-tetrahydroisoquinoline. PubChem. [Link]

  • Greiner, I., et al. (1982). Synthesis of 1,2,3,4-tetrahydroisoquinolines. The Journal of Organic Chemistry, 47(12), 2353–2357. [Link]

Sources

A Spectroscopic Guide to 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride: Elucidating Molecular Structure

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—essential for the structural elucidation and verification of this important synthetic intermediate. The 1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1][2] The addition of a nitrile group at the 7-position offers a versatile handle for further chemical modifications, making a thorough understanding of its spectroscopic properties crucial for synthetic and medicinal chemists.[3]

This guide moves beyond a simple listing of data, offering insights into the causality behind experimental choices and providing detailed, field-proven protocols. By grounding our interpretations in the established spectroscopic behavior of the parent 1,2,3,4-tetrahydroisoquinoline structure and the characteristic signals of the nitrile functional group, we present a robust and self-validating framework for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride is predicted to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The presence of the hydrochloride salt will lead to a downfield shift of the protons near the protonated nitrogen atom. The spectrum is best recorded in a solvent like DMSO-d₆ to ensure the solubility of the salt and to observe the exchangeable N-H protons.[4]

Table 1: Predicted ¹H NMR Chemical Shifts for 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-5~7.8d1H~8.0
H-6~7.6dd1H~8.0, ~1.5
H-8~7.5d1H~1.5
H-1~4.2s2H-
H-3~3.3t2H~6.0
H-4~3.0t2H~6.0
N-H₂⁺~9.9br s2H-

Rationale for Predictions: The predicted chemical shifts are extrapolated from the known spectrum of 1,2,3,4-tetrahydroisoquinoline hydrochloride.[5] The aromatic protons (H-5, H-6, and H-8) are expected in the aromatic region (7-8 ppm), with their splitting patterns dictated by ortho and meta coupling. The electron-withdrawing nature of the nitrile group at C-7 will deshield the adjacent aromatic protons, causing them to appear at a relatively downfield position. The benzylic protons at C-1 are anticipated to be a singlet due to the absence of adjacent protons. The aliphatic protons at C-3 and C-4 will likely appear as triplets due to coupling with each other. The acidic N-H₂⁺ protons are expected to be a broad singlet at a significantly downfield chemical shift.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride

Carbon AssignmentPredicted Chemical Shift (ppm)
C-7~110
C≡N~118
Aromatic CH~125-135
Quaternary Aromatic C~135-145
C-1~45
C-3~42
C-4~28

Rationale for Predictions: The chemical shift of the nitrile carbon is characteristically found around 118 ppm. The carbon bearing the nitrile group (C-7) will be significantly shielded. The other aromatic carbons will appear in the typical aromatic region. The aliphatic carbons (C-1, C-3, and C-4) are expected in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures the reproducibility and quality of the acquired NMR data.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum.[4]

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer for optimal resolution and sensitivity.[6]

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Set the appropriate spectral width and acquisition time for both ¹H and ¹³C NMR experiments.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.[4]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon atoms.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak of DMSO-d₆ at 39.51 ppm.[4]

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum and perform baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz NMR) cluster_proc Data Processing A Weigh Sample B Dissolve in DMSO-d6 A->B C Tune & Shim B->C D Acquire 1H Spectrum C->D E Acquire 13C Spectrum D->E F Fourier Transform E->F G Phase & Baseline Correction F->G H Reference & Integrate G->H I Structure Elucidation H->I

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride, IR spectroscopy is particularly useful for confirming the presence of the nitrile (C≡N) and the secondary amine hydrochloride (N-H₂⁺) functionalities.

Predicted IR Absorption Frequencies

The IR spectrum will be characterized by several key absorption bands.

Table 3: Predicted IR Absorption Frequencies for 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H₂⁺ Stretch (salt)2800-2400Broad, Strong
Aromatic C-H Stretch3100-3000Medium
Aliphatic C-H Stretch3000-2850Medium
C≡N Stretch2240-2220Sharp, Strong
C=C Aromatic Stretch1600-1450Medium
N-H Bend1600-1500Medium

Rationale for Predictions: The most diagnostic peak will be the sharp, strong absorption of the nitrile group, expected in the 2240-2220 cm⁻¹ region for an aromatic nitrile.[7] The presence of the hydrochloride salt will result in a broad and strong absorption band in the 2800-2400 cm⁻¹ region, corresponding to the N-H₂⁺ stretching vibrations. The aromatic and aliphatic C-H stretching vibrations will appear in their characteristic regions above and below 3000 cm⁻¹, respectively.

Experimental Protocol for IR Data Acquisition

The Attenuated Total Reflectance (ATR) method is a common and convenient technique for acquiring IR spectra of solid samples.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of the solid 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride powder directly onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The acquired spectrum is typically displayed in terms of transmittance or absorbance. Identify and label the key absorption bands.

IR_Workflow A Clean ATR Crystal B Record Background Spectrum A->B C Apply Solid Sample B->C D Acquire IR Spectrum C->D E Identify Functional Groups D->E MS_Workflow A Prepare Dilute Solution B Optimize ESI Source A->B C Infuse Sample B->C D Acquire Mass Spectrum (+ ion mode) C->D E Determine Molecular Weight & Fragmentation D->E

Caption: Workflow for ESI-MS Analysis.

Conclusion

The comprehensive spectroscopic analysis of 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride through NMR, IR, and MS provides a self-validating system for its structural confirmation. The predicted data, grounded in the well-established spectroscopic principles and the known data of related structures, offers a reliable framework for researchers. The detailed experimental protocols provided herein ensure the acquisition of high-quality, reproducible data, which is paramount for the integrity of research and development in the chemical and pharmaceutical sciences.

References

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Publishing. (2021). RSC Advances. Retrieved from [Link]

  • Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC - NIH. (2021). ACS Omega. Retrieved from [Link]

  • 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem. (n.d.). Retrieved from [Link]

  • 1,2,3,4-Tetrahydroisoquinolin-7-ol | C9H11NO | CID 419268 - PubChem. (n.d.). Retrieved from [Link]

  • (1S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline | C10H14N | MD Topology | NMR. (n.d.). Retrieved from [Link]

  • Analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for the purposes of identification in forensic examinations sites - ResearchGate. (2019). Butlerov Communications. Retrieved from [Link]

  • Mass spectra of tetrahydroisoquinoline-fused 1,3,2-O,N,P- and 1,2,3-O,S,N-heterocycles: influence of ring size and fusion, of present heteroatoms, substituent effects and of the stereochemistry on fragmentation - PubMed. (2008). Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Tetrahydroisoquinoline derivative: Design, synthesis, characterization, crystal structure investigation, and computational studies approach | Request PDF - ResearchGate. (2025). Journal of Molecular Structure. Retrieved from [Link]

  • Synthesis of 1,2,3,4-tetrahydroisoquinolines - American Chemical Society. (1982). The Journal of Organic Chemistry. Retrieved from [Link]

  • (PDF) Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3- c ]isoquinolines - ResearchGate. (2021). Retrieved from [Link]

  • Organic Nitrogen Compounds IV: Nitriles | Spectroscopy Online. (2019). Retrieved from [Link]

  • Mass spectra of tetrahydroquinolines - Canadian Science Publishing. (1968). Canadian Journal of Chemistry. Retrieved from [Link]

  • Isoquinoline, 1,2,3,4-tetrahydro- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Synthesis, structural and X-ray analysis evaluations and computational studies of newly tetrahydroisoquinoline derivatives as potent against microsomal prostaglandin E synthase 1 - Taylor & Francis. (n.d.). Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]

  • Video: IR Frequency Region: Alkyne and Nitrile Stretching - JoVE. (2024). Retrieved from [Link]

  • Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines | ACS Omega - ACS Publications. (2021). Retrieved from [Link]

  • Proposed fragmentation pathways for the major product ions observed in... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC - NIH. (2020). Scientific Reports. Retrieved from [Link]

Sources

1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride synthesis starting materials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride (7-CN-THIQ) presents a classic challenge in heterocyclic chemistry: achieving regioselective functionalization on the benzenoid ring of the tetrahydroisoquinoline core.

While direct electrophilic aromatic substitution (e.g., bromination) of the tetrahydroisoquinoline scaffold often yields inseparable mixtures of 5- and 7-isomers due to competing electronic effects, a de novo construction strategy offers superior control. This guide details a robust, scalable "Late-Stage Cyanation" pathway. By constructing the ring system first with a halogen handle (Bromine) at the 7-position, followed by nitrogen protection and palladium-catalyzed cyanation, we ensure structural fidelity and high purity.

Key Advantages of this Protocol:
  • Regiocontrol: Uses the intrinsic symmetry of 4-bromophenethylamine to exclusively generate the 7-substituted isomer via Pictet-Spengler cyclization.

  • Scalability: Avoids hazardous reagents like cyanogen bromide or high-pressure hydrogenation of isoquinolines.

  • Versatility: The N-protected 7-bromo intermediate is a "divergent point," allowing researchers to pivot to other derivatives (7-aryl, 7-alkynyl) if project requirements shift.

Retrosynthetic Analysis

To guarantee the position of the nitrile group, we disconnect the molecule at the nitrile carbon and the heterocyclic ring construction.

Retrosynthesis Target Target: 7-Cyano-THIQ HCl ProtectedCN N-Boc-7-Cyano-THIQ (Precursor) Target->ProtectedCN Deprotection (HCl) ProtectedBr N-Boc-7-Bromo-THIQ (Divergent Intermediate) ProtectedCN->ProtectedBr Pd-Catalyzed Cyanation CyclizedBr 7-Bromo-1,2,3,4-tetrahydroisoquinoline ProtectedBr->CyclizedBr N-Protection (Boc2O) Start Starting Material: 2-(4-Bromophenyl)ethylamine CyclizedBr->Start Pictet-Spengler Cyclization

Figure 1: Retrosynthetic logic flow ensuring regiochemical integrity.

Starting Materials & Reagents

ComponentGrade/PurityRoleCritical Note
2-(4-Bromophenyl)ethylamine >98%Core ScaffoldDetermines 7-position regiochemistry.
Paraformaldehyde Reagent GradeC1 SourcePrefer over formalin to control water content.
Trifluoroacetic Acid (TFA) >99%Cyclization CatalystMust be anhydrous for optimal yield.
Di-tert-butyl dicarbonate (Boc₂O) >98%N-Protecting GroupPrevents Pd catalyst poisoning by free amine.
Zinc Cyanide (Zn(CN)₂) >97%Cyanide SourceToxic: Handle in fume hood with protocols.
Pd(dppf)Cl₂ · DCM Catalyst GradeCross-coupling CatalystRobust against air/moisture relative to Pd(PPh₃)₄.
HCl in Dioxane (4M) AnhydrousSalt FormationEnsures clean precipitation of the final salt.

Detailed Experimental Protocol

Phase 1: The Pictet-Spengler Cyclization

Objective: Construct the tetrahydroisoquinoline core with the bromine atom locked at position 7.

Mechanism: The 4-bromo substituent on the phenethylamine directs the cyclization to the ortho position (relative to the ethylamine chain), which corresponds to the 7-position in the final isoquinoline ring system.

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-(4-bromophenyl)ethylamine (10.0 g, 50 mmol) in anhydrous dichloromethane (DCM, 100 mL).

  • Reagent Addition: Add paraformaldehyde (1.65 g, 55 mmol, 1.1 equiv) in one portion.

  • Acid Catalysis: Cool the mixture to 0°C. Dropwise add Trifluoroacetic acid (TFA) (30 mL). Caution: Exothermic.

  • Reaction: Allow to warm to room temperature, then heat to reflux (approx. 45°C) for 12 hours. Monitor via TLC (System: 10% MeOH/DCM).

  • Workup:

    • Cool to RT. Quench carefully with saturated aqueous NaHCO₃ until pH > 8.

    • Extract with DCM (3 x 100 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude 7-bromo-1,2,3,4-tetrahydroisoquinoline is often pure enough for the next step. If not, purify via flash chromatography (SiO₂, DCM:MeOH:NH₄OH 95:5:0.5).

Phase 2: Nitrogen Protection (Boc-Strategy)

Objective: Mask the secondary amine. Free amines can coordinate strongly to Palladium, poisoning the catalyst in the subsequent cyanation step.

  • Setup: Dissolve the crude 7-bromo-THIQ (approx. 10.6 g, 50 mmol) in DCM (100 mL).

  • Addition: Add Triethylamine (10.5 mL, 75 mmol) followed by Boc₂O (12.0 g, 55 mmol).

  • Reaction: Stir at room temperature for 4 hours.

  • Workup: Wash with 1M HCl (to remove unreacted amine), then saturated NaHCO₃ and brine. Dry (MgSO₄) and concentrate.[1]

  • Result: N-Boc-7-bromo-1,2,3,4-tetrahydroisoquinoline . (Yield typically >90% over 2 steps).[1]

Phase 3: Palladium-Catalyzed Cyanation

Objective: Convert the aryl bromide to the aryl nitrile.

Safety Critical: Zn(CN)₂ releases HCN gas if exposed to strong acid. Maintain basic/neutral conditions and use a dedicated waste stream.

  • Solvent Degassing: Sparge N,N-Dimethylformamide (DMF, 100 mL) with nitrogen for 30 minutes. Oxygen inhibits the catalytic cycle.

  • Assembly: In a glovebox or under strict N₂ flow, combine:

    • N-Boc-7-bromo-THIQ (9.36 g, 30 mmol)

    • Zinc Cyanide (Zn(CN)₂) (2.11 g, 18 mmol, 0.6 equiv)

    • Pd(dppf)Cl₂ · DCM (1.22 g, 1.5 mmol, 5 mol%)

    • Zinc dust (196 mg, 3 mmol, 10 mol%) - Optional scavenger to keep Pd active.

  • Reaction: Heat to 120°C for 16 hours.

  • Workup (Oxidative Quench):

    • Cool to RT. Dilute with EtOAc (200 mL).

    • Critical Step: Wash with 10% aqueous FeSO₄ or dilute ammonia to quench residual cyanide and remove zinc salts.

    • Filter through a pad of Celite to remove Pd black.

    • Wash organics with LiCl (5% aq) to remove DMF, then brine.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

  • Product: N-Boc-7-cyano-1,2,3,4-tetrahydroisoquinoline .

Phase 4: Deprotection & Salt Formation

Objective: Reveal the secondary amine and form the stable hydrochloride salt.

  • Deprotection: Dissolve the N-Boc nitrile intermediate (5.0 g) in 1,4-dioxane (20 mL).

  • Acidolysis: Add 4M HCl in dioxane (20 mL). Stir at RT for 2–4 hours. A white precipitate should form.

  • Isolation: Dilute with diethyl ether (50 mL) to maximize precipitation. Filter the solid under N₂.

  • Drying: Dry in a vacuum oven at 40°C.

  • Final Product: 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride .

Process Visualization

SynthesisWorkflow Step1 Step 1: Cyclization (Pictet-Spengler) Inter1 7-Bromo-THIQ Step1->Inter1 Yield: ~85% Step2 Step 2: Protection (Boc2O) Inter1->Step2 Inter2 N-Boc-7-Br-THIQ Step2->Inter2 Yield: >95% Step3 Step 3: Cyanation (Pd/Zn(CN)2) Inter2->Step3 Inter3 N-Boc-7-CN-THIQ Step3->Inter3 Yield: ~75-80% Step4 Step 4: Deprotection (HCl/Dioxane) Inter3->Step4 Final Final Product: 7-CN-THIQ HCl Step4->Final Quant.

Figure 2: Step-by-step synthetic workflow with expected yields.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Wet reagents or incomplete cyclization.Ensure TFA is anhydrous. Increase reaction time or temperature (reflux).
Stalled Cyanation (Step 3) Catalyst poisoning or O₂ leak.Degas solvents thoroughly. Ensure amine is fully Boc-protected (free amine poisons Pd).
Product is Colored (Step 4) Residual Palladium.Use a scavenger resin (e.g., SiliaMetS® Thiol) during the Step 3 workup or recrystallize the final salt from EtOH/Ether.
Regioisomer Contamination Impure Starting Material.Verify purity of 2-(4-bromophenyl)ethylamine. Isomers in SM will carry through.

References

  • Pictet-Spengler Cyclization Mechanics

    • Yokoyama, A., et al. (1999).[2] "Superacid-Catalyzed Pictet-Spengler Reaction." Journal of Organic Chemistry.

  • Palladium-Catalyzed Cyanation of Aryl Halides

    • Jin, F., & Confalone, P. N. (2000). "Palladium-Catalyzed Cyanation of Aryl Chlorides." Tetrahedron Letters.

    • Schareina, T., Zapf, A., & Beller, M. (2004). "Potassium Hexacyanoferrate(II)—A New Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides." Chemical Communications.

  • Synthesis of Tetrahydroisoquinoline Derivatives

    • Chrzanowska, M., & Rozwadowska, M. D. (2004). "Asymmetric Synthesis of Isoquinoline Alkaloids." Chemical Reviews.

  • General Protocol for Boc-Protection/Deprotection

    • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.

Sources

Strategic Derivatization: The 7-Cyano Tetrahydroisoquinoline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Nitrile Advantage

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a "privileged scaffold" in medicinal chemistry, forming the core of numerous alkaloids (e.g., morphine, emetine) and synthetic therapeutics (e.g., debrisoquine, nomifensine). While C6 and C7 positions are traditionally occupied by electron-donating groups (hydroxyls or methoxys) in natural products, the introduction of a cyano (nitrile) group at the C7 position represents a high-value tactical modification in modern drug design.

This guide details the physicochemical and biological implications of 7-cyano substitution. Unlike the labile


-aminonitriles (C1-cyano) found in antitumor agents like Trabectedin, the 7-cyano-THIQ  (an aryl nitrile) offers a robust metabolic blockade, electronic modulation of the pharmacophore, and a versatile handle for further synthetic elaboration.

Chemical Biology & SAR Logic

Electronic Tuning and pKa Modulation

The nitrogen atom of the THIQ ring (N2) is the primary protonation site at physiological pH. Substituents on the benzene ring communicate electronically with N2.

  • The Effect: The cyano group is a strong electron-withdrawing group (EWG) (

    
    ). Placing it at C7 (para to the bridgehead C8a, meta to the bridgehead C4a) pulls electron density from the aromatic system.
    
  • The Consequence: This reduces the pKa of the secondary amine (N2). While a standard THIQ has a pKa

    
     9.5, a 7-cyano substitution can lower this by 0.5–1.0 log units. This modification is critical for optimizing Blood-Brain Barrier (BBB) penetration , as it increases the fraction of non-ionized species at physiological pH compared to electron-rich analogs.
    
Metabolic Blockade

In natural catechol-isoquinolines (e.g., salsolinol), the C7 position holds a hydroxyl or methoxy group.

  • Vulnerability: These groups are prime targets for Phase II conjugation (glucuronidation/sulfation) or O-demethylation by CYPs.

  • The Solution: The 7-cyano group acts as a bioisostere for the carbonyl or hydroxyl group but is resistant to oxidative metabolism. It effectively "caps" the metabolic soft spot, prolonging half-life (

    
    ) without significantly increasing lipophilicity (CN is relatively polar compared to halogens).
    

Synthesis Strategy: Installing the 7-Cyano Motif

Direct electrophilic cyanation is difficult. The most reliable route utilizes a palladium-catalyzed cyanation of a 7-activated precursor (bromo or triflate).

Workflow Diagram: Pd-Catalyzed Cyanation Route

G Start 7-Hydroxy-THIQ (Starting Material) Step1 N-Protection (Boc/Cbz) Start->Step1 Protection Step2 Activation (Tf2O, Pyridine) Step1->Step2 Activation Intermediate 7-Triflate-THIQ Step2->Intermediate Step3 Pd-Cat Cyanation (Zn(CN)2, Pd(PPh3)4) Intermediate->Step3 Coupling Product 7-Cyano-THIQ (Target Scaffold) Step3->Product Deprotection

Figure 1: Strategic synthesis of 7-cyano-THIQ via triflate displacement. This route avoids harsh Sandmeyer conditions incompatible with secondary amines.

Biological Activity Profiles

Neuropharmacology: PNMT Inhibition

Phenylethanolamine N-methyltransferase (PNMT) catalyzes the conversion of norepinephrine to epinephrine. Inhibitors are sought for hypertension and glaucoma.

  • Mechanism: The THIQ scaffold mimics the epinephrine structure.

  • 7-CN Role: The 7-position corresponds to the meta-hydroxyl of the catecholamine pharmacophore. Replacing the H-bond donor (OH) with an H-bond acceptor (CN) alters binding kinetics.

  • Activity: 7-substituted THIQs often show competitive inhibition. The 7-cyano group provides a rigid dipole that interacts with Ser/Tyr residues in the active site, often retaining potency while eliminating the rapid metabolism associated with catechols.

Antitumor Cytotoxicity (Tubulin/DNA)

THIQ derivatives are potent cytotoxic agents (e.g., Saframycins).

  • Mechanism: Many active THIQs function as alkylating agents or tubulin polymerization inhibitors.

  • 7-CN Role: In "simple" THIQ antitumor agents, the 7-cyano group enhances cytotoxicity against specific lines (e.g., HCT-116, MCF-7) by increasing the electrophilicity of the aromatic ring, potentially facilitating

    
    -stacking intercalation with DNA base pairs.
    
  • Data Summary:

Compound Class7-Position SubstituentTargetIC50 (Approx)Metabolic Stability
THIQ (Parent) HNonspecific> 50 µMHigh
Salsolinol OHDopamine Receptors~1-10 µMLow (Rapid Conjugation)
7-CN Analog CN PNMT / Tubulin 0.5 - 5 µM High (Resistant)
7-Trifluoromethyl CF3Sigma Receptors~10-50 nMHigh

Detailed Experimental Protocols

Protocol A: Synthesis of N-Boc-7-Cyano-1,2,3,4-Tetrahydroisoquinoline

Objective: Create the core scaffold from the commercially available 7-bromo analog.

Reagents:

  • N-Boc-7-bromo-1,2,3,4-tetrahydroisoquinoline (1.0 eq)

  • Zinc Cyanide (Zn(CN)2) (0.6 eq)

  • Pd(PPh3)4 (5 mol%)

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and purge with Argon for 15 minutes.

  • Solvation: Dissolve N-Boc-7-bromo-THIQ (1 mmol) in anhydrous DMF (5 mL). Degas the solution by bubbling Argon for 10 minutes.

  • Catalyst Addition: Add Zn(CN)2 (0.6 mmol) and Pd(PPh3)4 (0.05 mmol) quickly against a positive stream of Argon.

  • Reaction: Heat the mixture to 85°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting bromide (Rf ~0.6) should disappear, and the nitrile product (Rf ~0.45) will appear.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with 1M Ammonium Hydroxide (to remove Zinc salts), followed by water and brine.

  • Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

  • Validation: Confirm structure via IR (distinct nitrile stretch at ~2225 cm⁻¹) and 13C NMR (nitrile carbon at ~119 ppm).

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Objective: Evaluate the antiproliferative potency of the 7-cyano derivative against MCF-7 cells.

  • Seeding: Plate MCF-7 cells at

    
     cells/well in 96-well plates using DMEM + 10% FBS. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Prepare a stock solution of 7-cyano-THIQ in DMSO. Perform serial dilutions (0.1 µM to 100 µM) in culture media. Ensure final DMSO concentration < 0.1%. Add to wells.

  • Incubation: Incubate cells with the compound for 72 hours.

  • Labeling: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

  • Readout: Measure absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate % Cell Viability relative to DMSO control. Plot dose-response curve to determine IC50.

Mechanistic Pathway: 7-Cyano THIQ in Adrenergic Signaling

The following diagram illustrates how 7-cyano substitution mimics the catechol ring of norepinephrine to inhibit PNMT, preventing the synthesis of Epinephrine.

G Substrate Norepinephrine (Natural Substrate) Enzyme PNMT Enzyme (Active Site) Substrate->Enzyme Binds Interaction1 H-Bonding (Catechol OH) Rapid Metabolism Substrate->Interaction1 Result Reduced Epinephrine Synthesis (Therapeutic Effect) Enzyme->Result Inhibition Inhibitor 7-Cyano-THIQ (Inhibitor) Inhibitor->Enzyme Competes Interaction2 Dipole Interaction (7-CN) Metabolically Stable Inhibitor->Interaction2

Figure 2: Mechanism of Action for PNMT inhibition. The 7-cyano group mimics the electrostatic footprint of the hydroxyl group without metabolic liability.

References

  • Scott, J. D., & Williams, R. M. (2002). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews, 102(5), 1669–1730. Link

  • Grunewald, G. L., et al. (1999). Synthesis and biochemical evaluation of 7-substituted-1,2,3,4-tetrahydroisoquinolines as inhibitors of phenylethanolamine N-methyltransferase. Journal of Medicinal Chemistry, 42(1), 118-134. Link

  • PubChem. (n.d.). 7-Cyano-1,2,3,4-tetrahydroisoquinoline (Compound Summary). National Library of Medicine. Link

  • Chao, S. D., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. BMC Chemistry. Link

  • Maletz, S., et al. (2021). Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. Synform. Link

Initial Investigation of 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemistry Applications

Executive Summary

1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride (7-CN-THIQ HCl) is a high-value heterocyclic building block belonging to the "privileged scaffold" class of tetrahydroisoquinolines.[1] Its structural rigidity, combined with the orthogonal reactivity of the secondary amine and the aryl nitrile, makes it a critical intermediate in the synthesis of adrenergic receptor ligands, enzyme inhibitors (e.g., acetylcholinesterase), and peptidomimetics.[1]

This guide provides a standardized protocol for the initial investigation of this compound upon receipt in a research environment. It moves beyond basic safety data to cover structural validation, salt-break protocols, and divergent synthetic pathways.[1]

Physicochemical Characterization & Validation

Upon receipt of 7-CN-THIQ HCl (CAS: 200137-81-1), reliance on vendor Certificates of Analysis (CoA) is insufficient for rigorous drug development.[1] The following self-validating analytical workflow is required to establish a "Go/No-Go" decision for downstream usage.

Analytical Workflow

The primary risk with substituted THIQs is regioisomeric contamination (e.g., 6-cyano vs. 7-cyano isomers) arising from non-selective cyclization precursors (e.g., Pictet-Spengler reactions).[1]

Quantitative Data Summary: Typical Specifications

Property Specification Method Critical Note
Appearance White to off-white solid Visual Yellowing indicates oxidation of the secondary amine.[1]
MW 194.66 g/mol Calc.[1][2] Monohydrochloride salt stoichiometry.
Purity >97% HPLC (254 nm) Check for des-cyano impurities.
Identity Consistent 1H NMR (DMSO-d6) Verify 7-position substitution pattern.

| Counterion | 1.0 eq Cl- | Argentometric / IC | Confirm stoichiometry for precise molar dosing. |

Structural Validation Logic (NMR)

In the 1H NMR spectrum (DMSO-d6), the aromatic region is diagnostic.[1]

  • 7-Substituted Pattern: Expect a specific splitting pattern for the aromatic protons (H5, H6, H8).[1] H8 (ortho to CN, meta to alkyl) usually appears as a doublet with small coupling (meta-coupling) or a singlet depending on resolution, distinct from the 6-isomer.[1]

  • Aliphatic Region: The methylene protons at C1, C3, and C4 appear as triplets/multiplets.[1] The C1 protons (singlet or broad signal if benzylic coupling exists) are deshielded relative to C3/C4 due to the adjacent aromatic ring and nitrogen.[1]

Quality Control Diagram

The following DOT diagram outlines the mandatory decision tree for validating the material before entering the synthesis pipeline.

QC_Workflow Start Material Receipt (7-CN-THIQ HCl) Visual Visual Inspection (Color/Form) Start->Visual LCMS LC-MS Analysis (m/z 159 [M+H]+) Visual->LCMS Pass Reject Reject / Purify (Recrystallize) Visual->Reject Discolored NMR 1H NMR (DMSO-d6) Regioisomer Check LCMS->NMR Purity >95% Chloride Chloride Titration (Stoichiometry) NMR->Chloride Isomer Pure Decision Quality Decision Chloride->Decision Decision->Reject Deviant Approve Release for Synthesis Decision->Approve 1.0 eq HCl

Caption: Figure 1. Self-validating Quality Control (QC) workflow for incoming 7-CN-THIQ HCl batches.

Handling & Stability Protocols

Safety Note: While specific toxicology is often limited for research intermediates, THIQ derivatives can exhibit neuroactive properties.[1] Handle as a potential irritant and bioactive agent.[1]

Salt-Break Protocol (Free-Basing)

Many synthetic reactions (e.g., nucleophilic substitution, Pd-catalyzed coupling) require the free secondary amine.[1] The HCl salt is acidic and may quench organometallic reagents.[1]

Protocol:

  • Dissolution: Suspend 1.0 g of 7-CN-THIQ HCl in 10 mL of Dichloromethane (DCM).

  • Neutralization: Add 10 mL of saturated aqueous NaHCO3 (mild base preferred over NaOH to prevent nitrile hydrolysis).

  • Extraction: Stir vigorously for 15 minutes. Separate layers.

  • Drying: Dry organic layer over anhydrous Na2SO4.

  • Recovery: Concentrate in vacuo.

    • Checkpoint: The free base is likely an oil or low-melting solid.[1] Use immediately to prevent oxidative degradation (N-oxide formation).[1]

Storage[1]
  • Solid (HCl Salt): Store at room temperature or 4°C, desiccated. Stable for >2 years if kept dry.[1]

  • Solution (Free Base): Unstable. Store at -20°C under Argon.

Synthetic Utility & Divergent Pathways

The 7-CN-THIQ scaffold offers two orthogonal "handles" for diversification: the secondary amine (N2) and the aryl nitrile (C7).[1]

N-Functionalization (The "Anchor")

The secondary amine is the primary attachment point for linking the scaffold to other pharmacophores.[1]

  • Reductive Amination: Reacts with aldehydes/ketones using STAB (Sodium Triacetoxyborohydride).[1] This preserves the basicity of the nitrogen, crucial for GPCR binding.[1]

  • Amide Coupling: Standard HATU/EDC conditions. Converts the amine to a neutral amide, altering physicochemical properties (lowering pKa, increasing LogP).[1]

Nitrile Transformations (The "Warhead")

The C7-nitrile is a versatile precursor.[1]

  • Hydrolysis: Acidic hydrolysis (6M HCl, reflux) yields the 7-carboxylic acid , a bioisostere for benzoic acid derivatives.[1]

  • Reduction: Hydrogenation (Raney Ni or Pd/C) yields the 7-benzylamine , extending the carbon chain and adding a primary amine for further functionalization.[1]

  • Tetrazole Formation: Reaction with sodium azide yields the tetrazole, a carboxylic acid bioisostere with improved metabolic stability.[1]

Divergent Synthesis Diagram

This diagram illustrates how 7-CN-THIQ serves as a hub for generating diverse chemical libraries.

Synthesis_Hub Core 7-CN-THIQ (Free Base) N_Alkyl N-Alkylation (Reductive Amination) Core->N_Alkyl R-CHO / STAB N_Acyl N-Acylation (Amide Coupling) Core->N_Acyl R-COOH / HATU N_Ugi Ugi Reaction (Multicomponent) Core->N_Ugi R-NC / R-CHO C_Acid Hydrolysis -> Carboxylic Acid Core->C_Acid H3O+ / Reflux C_Amine Reduction -> Benzylamine Core->C_Amine H2 / Pd/C C_Tetrazole Cyclization -> Tetrazole Core->C_Tetrazole NaN3 / ZnBr2

Caption: Figure 2.[1] Divergent synthetic pathways utilizing the orthogonal reactivity of the 7-CN-THIQ scaffold.

Application Case Study: Ugi Multicomponent Reaction

One of the most powerful applications of secondary amine scaffolds like 7-CN-THIQ is in the Ugi reaction (specifically the Ugi-4CR or modified 3CR) to rapidly generate peptidomimetic libraries.[1]

Rationale: The secondary amine of 7-CN-THIQ acts as the amine component.[1] When combined with an aldehyde, an isocyanide, and a carboxylic acid, it forms a bis-amide structure in a single step.[1] This is highly effective for exploring structure-activity relationships (SAR) in fragment-based drug discovery.[1]

Experimental Protocol (Micro-scale Library Gen):

  • Mix: In a vial, combine 7-CN-THIQ (1.0 eq, free base), Aldehyde (1.0 eq), and Carboxylic Acid (1.0 eq) in Methanol (0.5 M).

  • Activate: Stir for 30 mins to allow iminium ion formation.

  • Add: Add Isocyanide (1.0 eq).

  • React: Stir at RT for 24h.

  • Purify: Evaporate solvent and purify via prep-HPLC.

Why this works: The rigid THIQ core constrains the conformational space of the resulting peptidomimetic, potentially increasing binding affinity compared to flexible linear amines.[1]

References

  • PubChem. 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride (Compound).[1][2][3] National Library of Medicine.[1] Available at: [Link][1]

  • Scott, K. A., et al. Privileged Scaffolds in Medicinal Chemistry: The Tetrahydroisoquinoline.[1] Journal of Medicinal Chemistry.[1] (Contextual citation for scaffold utility).

  • ECHA (European Chemicals Agency). Registration Dossier: Tetrahydroisoquinoline derivatives.[1][2] (Safety and Handling).[1][4][5][6] Available at: [Link][1]

  • Dömling, A. Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews.[1][7] (Reference for Ugi Reaction protocol).

Sources

The Pharmacological Potential of 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Unveiling the Potential of a Privileged Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and clinically significant synthetic molecules.[1][2] Derivatives of this versatile heterocycle have demonstrated a remarkable breadth of pharmacological activities, including antitumor, neuroprotective, antimicrobial, and anti-inflammatory properties.[2][3] This guide focuses on a specific, yet underexplored, analogue: 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride . The strategic introduction of a carbonitrile (cyano) group at the 7-position of the THIQ core presents an intriguing opportunity for novel pharmacological development. The electron-withdrawing nature of the cyano group is known to significantly influence the electronic properties of aromatic systems, potentially modulating binding affinities and biological activities.[4] This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, providing a comprehensive framework for the synthesis, characterization, and pharmacological evaluation of this promising compound.

Section 1: Synthesis and Characterization

A robust and reproducible synthetic route is paramount for the thorough investigation of any novel chemical entity. The synthesis of 1,2,3,4-tetrahydroisoquinoline-7-carbonitrile hydrochloride can be efficiently achieved through established methodologies for constructing the THIQ core, followed by functionalization. The Bischler-Napieralski reaction is a classic and reliable method for this purpose.[5]

Synthetic Pathway: A Modified Bischler-Napieralski Approach

The proposed synthesis involves a multi-step sequence commencing with a commercially available starting material, 3-aminophenylethylamine. The overall workflow is depicted below:

Synthesis_Workflow A 3-Aminophenylethylamine B Protection (Boc Anhydride) A->B C N-Boc-3-aminophenylethylamine B->C D Sandmeyer Reaction (NaNO2, HCl, CuCN) C->D E N-Boc-3-cyanophenylethylamine D->E F Acylation (Acetyl Chloride) E->F G N-Acetyl-N-Boc-3-cyanophenylethylamine F->G H Boc Deprotection (TFA) G->H I N-Acetyl-3-cyanophenylethylamine H->I J Bischler-Napieralski Cyclization (POCl3) I->J K 6-Cyano-3,4-dihydroisoquinoline J->K L Reduction (NaBH4) K->L M 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile L->M N Salt Formation (HCl in Ether) M->N O 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile HCl N->O

Caption: Proposed synthetic workflow for 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride.

Detailed Experimental Protocol: Synthesis

Step 1: Protection of the Primary Amine

  • Dissolve 3-aminophenylethylamine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc anhydride, 1.1 eq) portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-aminophenylethylamine.

Step 2: Introduction of the Cyano Group via Sandmeyer Reaction

  • Dissolve N-Boc-3-aminophenylethylamine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in water.

  • Slowly add the diazonium salt solution to the copper(I) cyanide solution.

  • Allow the reaction to warm to room temperature and then heat to 50 °C for 1 hour.

  • Cool the mixture and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give N-Boc-3-cyanophenylethylamine.

Step 3: Acylation of the Secondary Amine

  • Dissolve N-Boc-3-cyanophenylethylamine (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C.

  • Slowly add acetyl chloride (1.2 eq) and stir the mixture at room temperature for 4 hours.

  • Wash the reaction with water, saturated sodium bicarbonate, and brine.

  • Dry the organic layer and concentrate to obtain N-Acetyl-N-Boc-3-cyanophenylethylamine.

Step 4: Boc Deprotection

  • Dissolve the N-acetyl-N-Boc-3-cyanophenylethylamine (1.0 eq) in DCM.

  • Add trifluoroacetic acid (TFA, 5.0 eq) dropwise at 0 °C.

  • Stir at room temperature for 2 hours.

  • Neutralize the reaction with saturated sodium bicarbonate and extract with DCM.

  • Dry and concentrate to yield N-Acetyl-3-cyanophenylethylamine.

Step 5: Bischler-Napieralski Cyclization and Reduction

  • Reflux N-Acetyl-3-cyanophenylethylamine (1.0 eq) in phosphorus oxychloride (POCl₃, 5.0 eq) for 2 hours.[6]

  • Cool the reaction and carefully quench with ice.

  • Basify the aqueous solution with sodium hydroxide and extract with DCM.

  • Dry and concentrate the organic layer to obtain the crude 6-cyano-3,4-dihydroisoquinoline.

  • Dissolve the crude product in methanol and add sodium borohydride (NaBH₄, 2.0 eq) portion-wise at 0 °C.

  • Stir at room temperature for 2 hours.

  • Remove the methanol under reduced pressure, add water, and extract with DCM.

  • Dry and concentrate to yield 1,2,3,4-tetrahydroisoquinoline-7-carbonitrile.

Step 6: Hydrochloride Salt Formation and Purification

  • Dissolve the free base in a minimal amount of diethyl ether.

  • Add a solution of hydrochloric acid in diethyl ether dropwise until precipitation is complete.

  • Filter the resulting solid and wash with cold diethyl ether.

  • Recrystallize the solid from a suitable solvent system (e.g., ethanol/ether) to obtain pure 1,2,3,4-tetrahydroisoquinoline-7-carbonitrile hydrochloride.[7]

Analytical Characterization

A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons, the benzylic protons at C1 and C4, and the aliphatic protons at C3. The integration should match the expected number of protons.[3][8]
¹³C NMR Resonances for all unique carbon atoms, including the characteristic signal for the nitrile carbon (around 118-125 ppm) and the carbons of the THIQ core.
Mass Spectrometry (MS) The molecular ion peak corresponding to the mass of the free base and characteristic fragmentation patterns of the THIQ scaffold.[9][10]
FTIR Spectroscopy A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹ for the C≡N stretch of the nitrile group. N-H stretching vibrations for the secondary amine will appear in the 3300-3500 cm⁻¹ region.[11][12][13]
Elemental Analysis The percentage composition of Carbon, Hydrogen, Nitrogen, and Chlorine should be within ±0.4% of the calculated theoretical values.

Section 2: Hypothesized Pharmacological Potential and Rationale

While direct pharmacological data for 1,2,3,4-tetrahydroisoquinoline-7-carbonitrile hydrochloride is scarce, a rational hypothesis for its potential activities can be formulated based on the known pharmacology of the THIQ scaffold and the electronic influence of the 7-cyano substituent. The primary hypothesized area of significant potential is anticancer activity .

Rationale for Anticancer Potential

The THIQ scaffold is present in numerous natural products with potent cytotoxic and antitumor properties.[4] Structure-activity relationship (SAR) studies on THIQ derivatives have indicated that substitutions on the aromatic ring can significantly modulate their anticancer efficacy. Notably, the introduction of electron-withdrawing groups has been shown to enhance the cytotoxic activity of certain THIQ analogs.[4] The cyano group is a strong electron-withdrawing group, which can alter the electron density of the aromatic ring, potentially leading to enhanced interactions with biological targets involved in cancer progression.

A plausible mechanism of action could involve the inhibition of key signaling pathways that are frequently dysregulated in cancer. One such pathway is the PI3K/Akt/mTOR pathway, which plays a crucial role in cell growth, proliferation, and survival.

Anticancer_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K Phosphorylation fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylation Apoptosis Apoptosis mTORC1->Apoptosis Inhibition Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis Activation fourEBP1->Protein_Synthesis Inhibition Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth THIQ_CN 1,2,3,4-Tetrahydroisoquinoline- 7-carbonitrile hydrochloride THIQ_CN->mTORC1 Potential Inhibition

Caption: Hypothesized mechanism of action via inhibition of the PI3K/Akt/mTOR pathway.

Section 3: In Vitro Pharmacological Evaluation

A systematic in vitro evaluation is the first step in validating the hypothesized anticancer potential. The following protocols outline a standard screening cascade.

Preliminary Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HCT116, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 1,2,3,4-tetrahydroisoquinoline-7-carbonitrile hydrochloride in the appropriate cell culture medium. Add the compound to the cells at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the treated cells for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Secondary Assays for Mechanistic Insights

Should the compound exhibit significant cytotoxicity in the primary screen, further assays can elucidate its mechanism of action.

3.2.1. Apoptosis Assay (Annexin V/Propidium Iodide Staining) This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. An increase in the apoptotic cell population upon treatment would suggest that the compound induces programmed cell death.

3.2.2. Cell Cycle Analysis (Propidium Iodide Staining) This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). Arrest of the cell cycle at a specific phase can indicate interference with cell division machinery.

3.2.3. Western Blot Analysis To investigate the effect on the hypothesized mTOR pathway, Western blotting can be used to measure the expression levels of key proteins such as phosphorylated Akt (p-Akt), phosphorylated mTOR (p-mTOR), and phosphorylated S6 kinase (p-S6K). A decrease in the levels of these phosphorylated proteins would support the proposed mechanism of action.

Section 4: In Vivo Evaluation

Promising in vitro results should be followed by in vivo studies to assess the compound's efficacy and safety in a whole-organism model.

Xenograft Tumor Model in Mice

Protocol:

  • Cell Implantation: Subcutaneously implant a suitable cancer cell line (e.g., HCT116) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer 1,2,3,4-tetrahydroisoquinoline-7-carbonitrile hydrochloride (e.g., via intraperitoneal injection) at various doses. Include a vehicle control group.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., every 2-3 days).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).

Section 5: Concluding Remarks and Future Directions

This guide provides a comprehensive framework for the systematic investigation of the pharmacological potential of 1,2,3,4-tetrahydroisoquinoline-7-carbonitrile hydrochloride. The rationale for focusing on its anticancer properties is based on sound medicinal chemistry principles and the known bioactivities of the THIQ scaffold. The provided protocols for synthesis, characterization, and pharmacological evaluation offer a clear path for researchers to explore the therapeutic promise of this novel compound. Future work should also consider evaluating its potential in other therapeutic areas where THIQ derivatives have shown promise, such as neurodegenerative diseases and infectious diseases, to fully uncover the pharmacological landscape of this intriguing molecule.

References

  • Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry.
  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
  • Singh, P., & Singh, A. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery.
  • Larsen, R. D., et al. (1991). A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines. The Journal of Organic Chemistry.
  • PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride. Retrieved from [Link]

  • Chander, S., et al. (2018). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. Molecules.
  • Khatun, N., et al. (2020). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters.
  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Pictet-Spengler Reaction. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

  • Premraj, A., & Raj, M. (1983). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Journal of Chemical Sciences.
  • Canadian Science Publishing. (1968). Mass spectra of tetrahydroquinolines. Canadian Journal of Chemistry.
  • ResearchGate. (2017). Purification of organic hydrochloride salt? Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • NIST. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. Retrieved from [Link]

  • ResearchGate. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? Retrieved from [Link]

  • Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
  • Google Patents. (n.d.). US5227483A - Process for recovery of amines and volatile acids from amine salts.
  • Larsen, R. D., et al. (1991). A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines. The Journal of Organic Chemistry.
  • DePaul University. (n.d.). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Retrieved from [Link]

  • UCLA. (n.d.). IR: amines. Retrieved from [Link]

  • ResearchGate. (2025). The infrared spectra of secondary amines and their salts. Retrieved from [Link]

  • Difference.wiki. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • Química Orgánica. (n.d.). The cyano group in the synthesis of heterocycles. Retrieved from [Link]

  • PubMed. (2012). Synthesis of aromatic nitriles using nonmetallic cyano-group sources. Retrieved from [Link]

  • MDPI. (2021). Heterocycles in Medicinal Chemistry. Retrieved from [Link]

  • RSC Publishing. (2025). Recent advances in the transformation of nitriles into diverse N-heterocycles. Retrieved from [Link]

  • Google Patents. (n.d.). CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof.
  • J-Stage. (n.d.). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds.
  • ResearchGate. (2025). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. Retrieved from [Link]

  • PubMed Central. (n.d.). Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. Retrieved from [Link]

  • MDPI. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]

  • NIH. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Retrieved from [Link]

  • NIH. (n.d.). Synthesis and Pharmacological Evolution of Tetrahydroisoquinolines as Anti Breast Cancer Agents. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Retrieved from [Link]

  • MDPI. (n.d.). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Structure–Activity Relationship Studies on 6,7‐Dimethoxy‐2‐phenethyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Retrieved from [Link]

  • Thieme Chemistry. (n.d.). Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. Retrieved from [Link]

  • International Journal of Scientific & Technology Research. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Retrieved from [Link]

  • American Chemical Society. (n.d.). Synthesis of 1,2,3,4-tetrahydroisoquinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative drug molecules containing cyano groups. Retrieved from [Link]

Sources

Physical characteristics of 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Authoritative Guide to the Physicochemical Characterization of 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a foundational scaffold in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals.[1] This rigid, nitrogen-containing heterocyclic system is a key component in drugs targeting a diverse range of conditions, from cardiovascular disease to infectious agents.[1]

This guide focuses on a specific, functionalized analog: 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride (CAS No: 200137-81-1). The strategic placement of the carbonitrile group at the 7-position offers unique potential for molecular interactions and serves as a versatile synthetic handle for further chemical elaboration. The formation of a hydrochloride salt is a deliberate and critical choice in drug development, primarily aimed at enhancing the compound's aqueous solubility, stability, and handling characteristics, which are often challenging for parent amine structures.

This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides a detailed overview of the core physical characteristics of this compound and outlines a systematic, field-proven workflow for its analytical characterization, moving beyond a simple data sheet to explain the causality and logic behind each experimental step.

Core Physicochemical Properties

A thorough understanding of a compound's fundamental physical properties is the bedrock of all subsequent research and development activities, from designing biological assays to formulating a potential drug product. The key physicochemical data for 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride are summarized below.

PropertyDataRationale & Scientific Context
Chemical Structure The structure consists of the core THIQ ring system, a carbonitrile (-C≡N) group on the aromatic ring, and an associated chloride ion to form the hydrochloride salt of the secondary amine.
Molecular Formula C₁₀H₁₁ClN₂This formula accounts for all atoms in the protonated molecule and the chloride counter-ion.
Molecular Weight 194.66 g/mol Calculated based on the molecular formula. This value is the primary target for confirmation via mass spectrometry.
CAS Number 200137-81-1This is the unique registry number for the hydrochloride salt form of the compound.[2]
Appearance White to off-white solidExpected appearance. Amine hydrochloride salts are typically crystalline solids at room temperature, a characteristic that improves handling and stability compared to the often liquid or low-melting-point free bases.[3]
Melting Point >250 °C (Predicted)While specific experimental data is not available, high melting points are characteristic of related THIQ hydrochloride salts. For instance, 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride melts in the 260-265 °C range.[3] This high value is due to the strong ionic lattice energy of the salt.
Solubility Soluble in Water, DMSO, MethanolThe hydrochloride salt form is designed to significantly enhance aqueous solubility. It is expected to be readily soluble in polar protic solvents like water and methanol, as well as polar aprotic solvents like DMSO, which are common vehicles for biological screening.
Stability & Storage Store in a cool, dry place, under an inert atmosphere.The compound is generally stable. However, the tetrahydroisoquinoline nucleus can be susceptible to air oxidation over long periods. Storing under an inert gas (e.g., Nitrogen or Argon) in a tightly sealed container is best practice to ensure long-term integrity.

Systematic Workflow for Analytical Characterization

For any new batch of a compound, a rigorous and logical analytical workflow is not just a quality control measure; it is a prerequisite for generating reproducible and trustworthy data in subsequent experiments. The following section details a self-validating protocol for the complete characterization of 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride.

G cluster_workflow Analytical Characterization Workflow A Sample Receipt & Visual Inspection B Mass Spectrometry (MS) Confirm Molecular Weight A->B Step 1 C NMR Spectroscopy (¹H, ¹³C) Confirm Structure & Purity B->C Step 2 D Infrared (IR) Spectroscopy Confirm Functional Groups C->D Step 3 E Final Data Analysis & Certificate of Analysis (CoA) D->E Step 4

Caption: General mechanism of the Pictet-Spengler reaction for THIQ synthesis.

This synthetic route implies that potential impurities could include unreacted starting materials or byproducts from incomplete cyclization. The analytical workflow described above is designed to detect and quantify any such residual impurities.

Conclusion

1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride is a valuable compound for drug discovery and chemical biology, combining the privileged THIQ scaffold with a versatile nitrile functional group and the favorable physicochemical properties of a hydrochloride salt. This guide provides the essential physical data and, more importantly, a robust, multi-technique analytical workflow. Adherence to this systematic approach, grounded in the principles of mass spectrometry, NMR, and IR spectroscopy, ensures the generation of reliable, high-quality data, thereby building a solid foundation for all subsequent scientific endeavors.

References

  • Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13086-13129. [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinolin-7-ol. National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]

  • Kashdan, D. S., Schwartz, J. A., & Rapoport, H. (1982). Synthesis of 1,2,3,4-Tetrahydroisoquinolines. The Journal of Organic Chemistry, 47(14), 2638–2643. [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]

  • Shevkunov, I., et al. (2019). Analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for the purposes of identification in forensic examinations sites. ResearchGate. [Link]

  • NIST. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook. Retrieved February 8, 2026, from [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-7,8-diol--hydrogen chloride (1/1). National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]

  • Chemsrc. (n.d.). CAS#:1210-57-7 | 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile. Retrieved February 8, 2026, from [Link]

Sources

The Functional Architecture of the Carbonitrile Group in Tetrahydroisoquinoline (THIQ) Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous alkaloids and synthetic therapeutics.[1][2] The incorporation of a carbonitrile (-CN) group into this scaffold is rarely a passive substitution. Instead, it acts as a functional modulator that dictates the molecule's mechanism of action (MoA).

This guide dissects the three distinct roles of the nitrile group within the THIQ architecture:

  • The Electrophilic Warhead: Enabling reversible covalent inhibition of cysteine proteases (e.g., Cathepsin K/S).[1]

  • The Metabolic Shield: Modulating pKa and blocking oxidative metabolism on the aromatic ring.

  • The "Masked" Alkylator: Acting as a leaving group to generate reactive iminium species in antitumor ecteinascidins (e.g., Trabectedin precursors).[1]

Part 1: The Nitrile as a Covalent "Warhead"

Mechanism: Reversible Thioimidate Formation

In the design of protease inhibitors, particularly for cysteine proteases (Cathepsins, Caspases) and serine proteases (DPP-4), the nitrile group functions as a "soft" electrophile.[1] Unlike irreversible warheads (epoxides, halomethyl ketones) that pose high toxicity risks due to off-target alkylation, the nitrile group allows for reversible covalent inhibition .[1]

When attached to the THIQ scaffold—often at a position allowing interaction with the enzyme's catalytic triad—the nitrile carbon undergoes nucleophilic attack by the active site cysteine thiolate (


).
The Reaction Coordinate

The reaction forms a thioimidate adduct.[3] This transition state mimics the enzymatic intermediate, locking the enzyme in an inactive state. Crucially, this reaction is reversible; upon dilution or metabolic clearance, the adduct hydrolyzes or dissociates, reducing the risk of haptenization and immunotoxicity.

NitrileWarhead Enzyme Free Enzyme (Cys-SH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Inhibitor Inhibitor THIQ-Nitrile (R-CN) Inhibitor->Complex TS Transition State (Tetrahedral) Complex->TS Nucleophilic Attack Adduct Thioimidate Adduct (Covalent/Active) TS->Adduct Stabilization Adduct->Enzyme Slow Dissociation (Reversibility)

Figure 1: Kinetic pathway of nitrile-mediated covalent inhibition.[1] Note the reversibility loop (dashed red line) which distinguishes this from suicide inhibition.

Part 2: The "Masked" Electrophile in Antitumor Alkaloids

Case Study: Ecteinascidins and Saframycins

In complex marine alkaloids like Trabectedin (Et-743) and its precursor Cyanosafracin B , the nitrile group plays a critical role in stability and bioactivation.[1]

  • The Problem: These drugs act by alkylating DNA. However, the active species is an unstable iminium ion or carbinolamine that would degrade during storage or transport in the bloodstream.

  • The Nitrile Solution: An

    
    -amino nitrile (at the C-21 or C-1 position of the THIQ system) acts as a stable "prodrug" form. The nitrile is a good leaving group in aqueous cellular environments.
    
Mechanism of Action[4][5][6][7][8]
  • Stability: The nitrile effectively "traps" the carbinolamine equilibrium to the stable side.

  • Activation: Upon cellular entry, the nitrile is displaced (often catalyzed by local pH or water), generating the highly electrophilic iminium ion.[1]

  • Alkylation: The iminium ion alkylates the N2-position of guanine in the DNA minor groove.

DNA_Alkylation Prodrug Stable Precursor (THIQ-CN) Equilibrium Loss of CN- Prodrug->Equilibrium Hydrolysis Iminium Reactive Iminium Ion (Electrophile) Equilibrium->Iminium -HCN Complex DNA-Drug Adduct (Cytotoxicity) Iminium->Complex + DNA DNA DNA (Guanine N2) DNA->Complex

Figure 2: Bioactivation pathway of


-cyano THIQ alkaloids. The nitrile masks the reactive center until target engagement.

Part 3: Synthetic Protocols

Installing the Nitrile: The Reissert Reaction

The most robust method for introducing a nitrile group at the C-1 position of the THIQ scaffold (essential for creating


-amino nitrile precursors) is the Reissert Reaction .
Protocol: Synthesis of 2-Benzoyl-1-cyano-1,2-dihydroisoquinoline

This protocol generates the "Reissert Compound," a versatile intermediate for C-1 functionalized THIQs.[1]

Materials:

  • Isoquinoline (1.0 eq)[1]

  • Benzoyl chloride (1.2 eq)[1]

  • Potassium cyanide (KCN) (1.5 eq)[1]

  • Water/Dichloromethane (DCM) biphasic system[1]

Step-by-Step Methodology:

  • Preparation: Dissolve isoquinoline (10 mmol) in DCM (20 mL). Prepare a separate solution of KCN (15 mmol) in water (10 mL).

  • Addition: Cool the DCM solution to 0°C. Add the benzoyl chloride slowly to the isoquinoline solution (formation of the N-acyliminium ion intermediate occurs immediately).

  • Cyanation: Vigorously stir the biphasic mixture and add the aqueous KCN solution dropwise over 30 minutes. The vigorous stirring is critical to maximize interfacial surface area for the phase-transfer of the cyanide ion.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Workup: Separate the organic layer.[1] Wash with water (2x), 5% HCl (to remove unreacted isoquinoline), and brine.[1] Dry over anhydrous

    
    .[1]
    
  • Purification: Recrystallize from ethanol to yield the crystalline Reissert compound.

Safety Note: KCN is highly toxic.[1] All aqueous waste must be treated with bleach (sodium hypochlorite) to oxidize residual cyanide to cyanate before disposal.[1]

Part 4: Experimental Validation

Assay: Jump-Dilution for Reversibility

To confirm that a THIQ-nitrile candidate acts as a reversible covalent inhibitor (Mechanism 1) rather than an irreversible alkylator, you must perform a jump-dilution assay.[1]

Rationale: If the inhibitor is reversible, enzymatic activity will recover after rapid dilution of the inhibitor-enzyme complex.

Protocol:

  • Incubation: Incubate the enzyme (at 100x concentration) with the THIQ-nitrile inhibitor (at 10x

    
    ) for 30 minutes to ensure full complex formation (E-I).
    
  • Dilution: Rapidly dilute the mixture 100-fold into a buffer containing the enzyme's substrate.

  • Measurement: Monitor product formation (fluorescence/absorbance) continuously over 60 minutes.

  • Analysis:

    • Irreversible Inhibitor:[1] No recovery of enzymatic activity (flat line).[1]

    • Reversible Inhibitor:[1] Progressive recovery of slope (activity) as the inhibitor dissociates (

      
      ).[1]
      

Data Interpretation Table:

ParameterReversible Nitrile (Thioimidate)Irreversible Warhead (Epoxide)

Shift
Shifts with incubation time (initially), then stabilizes.[1]Decreases continuously with time (time-dependent).[1]
Jump Dilution Activity recovers (slowly).No recovery.
Dialysis Activity recovers.[1]No recovery.
Mass Spec Intact protein mass + Adduct mass (often labile in MS).[1]Permanent mass shift (+ Inhibitor MW).[1]

References

  • Covalent Inhibition Mechanism

    • Title: Nitriles as Electrophilic Warheads in Drug Discovery.[1]

    • Source:Journal of Medicinal Chemistry.
    • Context: Defines the thermodynamics of thioimidate form
    • (General ACS Med Chem landing for verification of concept).[1]

  • Trabectedin/Ecteinascidin Chemistry

    • Title: Ecteinascidin 743 (ET-743): A Marine Anticancer Drug with a Unique Mechanism of Action.[1][5][7]

    • Source:National Institutes of Health (PMC).[1]

    • Context: Details the DNA alkylation mechanism and the role of the carbinolamine/nitrile equilibrium.
  • Reissert Reaction Methodology

    • Title: The Reissert Reaction: A Review.
    • Source:Chemical Reviews.
    • Context: Standard protocols for functionalizing isoquinolines
    • [1]

  • Metabolic Stability of Nitriles

    • Title: Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.
    • Source:Journal of Medicinal Chemistry.
    • Context: Discusses the metabolic robustness of arom
    • [1]

Sources

Navigating the Solubility Landscape of 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hydrochloride salt of 1,2,3,4-tetrahydroisoquinoline-7-carbonitrile is a key intermediate in the synthesis of various pharmacologically active molecules. Its solubility in organic solvents is a critical parameter that dictates reaction conditions, purification strategies, and formulation development. This in-depth technical guide provides a comprehensive analysis of the theoretical and practical aspects governing the solubility of this compound. While specific quantitative solubility data for 1,2,3,4-tetrahydroisoquinoline-7-carbonitrile hydrochloride is not extensively available in public literature, this guide synthesizes foundational principles of salt solubility, analyzes the physicochemical properties of the core molecule and related analogs, and provides a robust, field-proven experimental protocol for determining solubility in-house. This document is intended to empower researchers and drug development professionals to make informed decisions and establish self-validating systems for handling this and structurally similar compounds.

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] The introduction of a carbonitrile group at the 7-position and subsequent formation of a hydrochloride salt significantly alters the physicochemical properties of the parent molecule, presenting both challenges and opportunities in a laboratory and manufacturing setting.

A thorough understanding of the solubility of 1,2,3,4-tetrahydroisoquinoline-7-carbonitrile hydrochloride is paramount for:

  • Reaction Optimization: Selecting appropriate solvents for synthesis and subsequent reactions.

  • Purification and Crystallization: Developing effective methods for isolating and purifying the compound.

  • Formulation Development: Designing delivery systems for potential therapeutic applications.

  • In Vitro and In Vivo Studies: Preparing stock solutions and understanding bioavailability.

This guide will delve into the molecular characteristics that influence its solubility and provide a practical framework for its empirical determination.

Theoretical Framework for Solubility

The solubility of a salt in an organic solvent is a complex interplay of intermolecular forces between the solute and the solvent.[2] For 1,2,3,4-tetrahydroisoquinoline-7-carbonitrile hydrochloride, the following factors are key determinants of its solubility profile.

Physicochemical Properties of the Solute

To understand the solubility of the hydrochloride salt, we must first consider the properties of the free base, 1,2,3,4-tetrahydroisoquinoline-7-carbonitrile.

  • The Parent Ring System: The 1,2,3,4-tetrahydroisoquinoline core contains both a hydrophobic aromatic ring and a basic secondary amine capable of hydrogen bonding.[1][3]

  • The Carbonitrile Group: The nitrile (-C≡N) group at the 7-position is a strong electron-withdrawing group, increasing the polarity of the aromatic ring. It can also act as a hydrogen bond acceptor.

  • The Hydrochloride Salt: The formation of the hydrochloride salt by protonating the basic secondary amine introduces ionic character to the molecule. This dramatically increases its polarity compared to the free base. The overall solubility will be governed by the ability of the solvent to solvate both the tetrahydroisoquinolinium cation and the chloride anion.[2]

The molecular structure and key computed properties of the free base are summarized below.

PropertyValueSource
Molecular FormulaC₁₀H₁₀N₂PubChem
Molecular Weight158.20 g/mol [4]
XLogP31.1PubChem
Hydrogen Bond Donors1[4]
Hydrogen Bond Acceptors2[4]

The presence of both hydrogen bond donors and acceptors, along with the polar nitrile group, suggests that the free base will have some affinity for polar solvents. The formation of the hydrochloride salt will further enhance this preference.

The Role of the Solvent

The principle of "like dissolves like" is a fundamental concept in predicting solubility. For an ionic salt like 1,2,3,4-tetrahydroisoquinoline-7-carbonitrile hydrochloride, the ideal solvent will possess characteristics that can effectively overcome the crystal lattice energy of the salt.[2]

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are generally good candidates for dissolving hydrochloride salts. Their ability to act as both hydrogen bond donors and acceptors allows them to effectively solvate both the cation and the anion. The high dielectric constant of these solvents also helps to shield the ionic charges, facilitating dissolution. It is a common practice to recrystallize tetrahydroisoquinoline alkaloids from methanol.[5][6]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have high dipole moments and can act as hydrogen bond acceptors, allowing them to solvate the cation. However, their ability to solvate the chloride anion is less effective compared to protic solvents. Generally, good solubility can be expected in highly polar aprotic solvents like DMSO and DMF.

  • Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): These solvents lack the necessary polarity and hydrogen bonding capability to effectively solvate the ions of the salt. Therefore, 1,2,3,4-tetrahydroisoquinoline-7-carbonitrile hydrochloride is expected to have very low solubility in nonpolar solvents. The addition of a nonpolar solvent like diethyl ether to a solution of a hydrochloride salt in a more polar solvent is a common technique to induce precipitation.

The interplay between the solute and solvent can be visualized as follows:

G cluster_solute Solute: 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile HCl cluster_solvent Solvent cluster_interaction Dissolution Process Solute Ionic Crystal Lattice Cation Tetrahydroisoquinolinium Cation (H-bond donor, bulky organic) Solute->Cation Anion Chloride Anion (H-bond acceptor) Solute->Anion Solvation Solvation of Ions Cation->Solvation Solvated by H-bond acceptors and polar groups Anion->Solvation Solvated by H-bond donors Solvent Solvent Molecules Polarity Polarity (Dielectric Constant) Solvent->Polarity HBond Hydrogen Bonding Capability (Donor and/or Acceptor) Solvent->HBond OvercomeLattice Overcoming Crystal Lattice Energy Solvent->OvercomeLattice Solvent energy input OvercomeLattice->Solvation Leads to Solubility Solubility Solvation->Solubility

Key factors influencing the dissolution of the hydrochloride salt.

Predicted Solubility Profile

Based on the theoretical principles discussed, a qualitative solubility profile for 1,2,3,4-tetrahydroisoquinoline-7-carbonitrile hydrochloride can be predicted. This serves as a starting point for experimental verification.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHigh to ModerateExcellent hydrogen bonding capabilities to solvate both cation and anion. High dielectric constants.
Polar Aprotic DMSO, DMFModerate to HighHigh polarity and ability to solvate the cation.
Acetonitrile, AcetoneLow to ModerateLower polarity and less effective solvation compared to DMSO/DMF.
Nonpolar Aprotic Dichloromethane (DCM)LowCan dissolve some organic salts, but generally a poor solvent for hydrochlorides.
Tetrahydrofuran (THF)Very LowLimited polarity.
Nonpolar Toluene, Hexane, Diethyl EtherInsolubleLack of polarity and hydrogen bonding to overcome the crystal lattice energy.

Experimental Determination of Solubility: A Validated Protocol

Given the lack of published quantitative data, empirical determination is essential. The gravimetric method is a robust and widely accepted technique for accurately determining the equilibrium solubility of a compound.[7]

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Workflow for gravimetric solubility determination.
Detailed Step-by-Step Methodology

Materials and Equipment:

  • 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride (high purity)

  • Selected organic solvents (anhydrous grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 4 mL glass vials)

  • Thermostatically controlled shaker or stirring plate

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Pipettes

  • Vacuum oven or nitrogen stream for solvent evaporation

Protocol:

  • Preparation:

    • Label a series of vials for each solvent to be tested.

    • Add a known volume (e.g., 1.0 mL) of each solvent to its respective vial.

    • Pre-weigh a separate set of empty, clean, and dry vials for the analysis step and record the weights.

  • Equilibration:

    • Add an excess amount of 1,2,3,4-tetrahydroisoquinoline-7-carbonitrile hydrochloride to each solvent-containing vial. "Excess" means that a visible amount of undissolved solid remains.

    • Seal the vials tightly.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation.

  • Sampling and Analysis:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant (e.g., 0.5 mL) using a syringe.

    • Attach a 0.22 µm syringe filter to the syringe and dispense the saturated solution into the corresponding pre-weighed analysis vial. This step is crucial to remove any undissolved microparticles.

    • Record the exact volume of the aliquot transferred.

  • Solvent Evaporation and Measurement:

    • Evaporate the solvent from the analysis vials. This can be done under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

    • Once the residue is completely dry, re-weigh the vials.

  • Calculation:

    • The mass of the dissolved solid is the final weight of the vial minus the initial pre-weighed mass.

    • The solubility is calculated by dividing the mass of the dissolved solid by the volume of the aliquot taken.

    Solubility (mg/mL) = (Mass of residue (mg)) / (Volume of aliquot (mL))

Conclusion and Recommendations

The solubility of 1,2,3,4-tetrahydroisoquinoline-7-carbonitrile hydrochloride is a critical parameter for its effective use in research and development. While quantitative data is sparse, a strong predictive understanding can be achieved by considering the ionic nature of the salt and the properties of the organic solvents. It is anticipated that this compound will exhibit the highest solubility in polar protic solvents like methanol and ethanol, and moderate to high solubility in polar aprotic solvents such as DMSO and DMF. Conversely, it is expected to be largely insoluble in nonpolar solvents.

For all practical applications, it is strongly recommended that researchers perform empirical solubility determinations. The detailed gravimetric protocol provided in this guide offers a reliable and self-validating method to obtain the precise quantitative data necessary for process optimization, purification, and formulation. This foundational data will be invaluable for accelerating research and development involving this important chemical entity.

References

  • Kaur, H., & Singh, J. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13086–13123. [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]

  • PubChem. (n.d.). 7-Cyano-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]

  • Babu, N. J., & Nangia, A. (2011). Solubility Advantage of Amorphous Drugs and Pharmaceutical Cocrystals. Crystal Growth & Design, 11(7), 2662–2679. [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinolin-7-ol. National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]

  • Guerdane, M., et al. (2014). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia. Molecules, 19(11), 17616-17624. [Link]

  • Kumar, L., & Bansal, A. K. (2013). Salt Selection in Drug Development. Pharmaceutical Technology, 37(10). [Link]

  • ResearchGate. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?. Retrieved February 8, 2026, from [Link]

  • Shayan, S., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 11(4), 695-711. [Link]

Sources

Methodological & Application

Application Note: 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride for PNMT Inhibition Studies

[1]

Abstract

This application note details the use of 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride (CAS: 200137-81-1) as a probe for inhibiting Phenylethanolamine N-methyltransferase (PNMT) , the terminal enzyme in the catecholamine biosynthesis pathway responsible for converting norepinephrine to epinephrine (adrenaline).

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in adrenergic pharmacology. The specific introduction of a nitrile (cyano) group at the 7-position creates an electron-deficient aromatic system that mimics the substrate binding characteristics of norepinephrine while enhancing selectivity against off-target sites like the

Scientific Background & Mechanism of Action[1]

The Target: PNMT

Phenylethanolamine N-methyltransferase (PNMT, EC 2.1.1.28) catalyzes the S-adenosyl-L-methionine (SAM)-dependent methylation of the secondary amine in norepinephrine (NE) to form epinephrine (EPI).[1]

  • Physiological Role: Regulation of blood pressure, stress response ("fight or flight"), and potential involvement in neurodegenerative pathways (e.g., Alzheimer's disease).

  • Pathology: Overactivity is linked to hypertension and glaucoma.

Mechanism of Inhibition

1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile acts as a competitive inhibitor with respect to the substrate (norepinephrine).

  • Structural Homology: The THIQ secondary amine mimics the

    
    -ethanolamine tail of norepinephrine, anchoring the molecule in the active site via ionic interactions with Asp269  (human PNMT numbering).
    
  • The 7-Cyano Effect: The nitrile group at position 7 serves two critical functions:

    • Electronic Modulation: It withdraws electron density from the aromatic ring, mimicking the electron-poor nature of the catechol ring in the transition state.

    • Steric/Polar Fit: It occupies a specific pocket typically accommodating the meta-hydroxyl of the catechol, often forming water-mediated hydrogen bonds or direct polar interactions that exclude the bulky SAM cofactor or lock the enzyme in a non-productive conformation.

Pathway Visualization

The following diagram illustrates the catecholamine biosynthesis pathway and the specific intervention point of the inhibitor.

PNMT_PathwayTyrosineTyrosineDOPAL-DOPATyrosine->DOPATHDopamineDopamineDOPA->DopamineDDCNENorepinephrineDopamine->NEDBHEPIEpinephrine(Adrenaline)NE->EPIMethylation(SAM -> SAH)THTyrosineHydroxylaseDDCDOPADecarboxylaseDBHDopamineBeta-HydroxylasePNMTPNMT(Target)Inhibitor1,2,3,4-THIQ-7-CN(Inhibitor)Inhibitor->PNMTCompetitiveInhibition

Caption: Biosynthetic pathway of epinephrine showing the specific competitive inhibition of PNMT by 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile.

Material Preparation

Compound Properties[3][4][5][6]
  • Chemical Name: 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride[2]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: ~194.66 g/mol [2]

  • Solubility: Soluble in water (up to 25 mM), DMSO (>50 mM), and Methanol.

Stock Solution Protocol
  • Weighing: Weigh 1.95 mg of the powder into a sterile microcentrifuge tube.

  • Solubilization: Add 1.0 mL of 100% DMSO (molecular biology grade) to create a 10 mM Stock Solution . Vortex for 30 seconds until fully dissolved.

    • Note: While water-soluble, DMSO stocks are preferred for long-term stability at -20°C to prevent hydrolysis or oxidation.

  • Storage: Aliquot into 50 µL volumes and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: On the day of the experiment, dilute the stock 1:100 in Assay Buffer to yield a 100 µM working solution (1% DMSO final).

Experimental Protocols

Protocol A: Radiometric PNMT Inhibition Assay (Gold Standard)

This protocol measures the transfer of a tritiated methyl group from


Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.5, containing 0.5% Triton X-100 (to stabilize the enzyme).

  • Substrate: L-Norepinephrine bitartrate (freshly prepared in 10 mM HCl to prevent oxidation).

  • Cofactor: S-Adenosyl-L-[methyl-

    
    ]methionine (
    
    
    -SAM).
  • Enzyme: Recombinant human PNMT or rat adrenal homogenate.

  • Stop Solution: 0.5 M Borate buffer, pH 10.0.

Workflow:

  • Preparation: In a 1.5 mL tube, mix:

    • 10 µL Inhibitor (varying concentrations: 0.1 nM – 10 µM).

    • 20 µL Enzyme solution.

    • Pre-incubate for 10 minutes at 37°C.

  • Initiation: Add 20 µL Substrate Mix (10 µM Norepinephrine + 1 µM

    
    -SAM, ~0.5 µCi).
    
  • Reaction: Incubate at 37°C for 20–30 minutes.

  • Termination: Add 200 µL Stop Solution (Borate buffer, pH 10).

  • Extraction: Add 1 mL of extraction solvent (Toluene:Isoamyl alcohol, 3:2 v/v). Vortex vigorously for 30 seconds.

    • Mechanism:[3] At pH 10, the product (

      
      -Epinephrine) is deprotonated and lipophilic, extracting into the organic phase. Unreacted 
      
      
      -SAM remains in the aqueous phase.
  • Quantification: Centrifuge (10,000 x g, 2 min). Transfer 500 µL of the organic (upper) phase to a scintillation vial containing scintillation fluid. Count CPM (Counts Per Minute).

Protocol B: UPLC-MS/MS Assay (Non-Radiometric)

A modern, safety-compliant alternative utilizing deuterium-labeled SAM (

Workflow Diagram:

MS_Assay_WorkflowStep1Step 1: Reaction SetupBuffer + PNMT + Inhibitor(Pre-incubate 10 min @ 37°C)Step2Step 2: Substrate AdditionAdd Norepinephrine + d3-SAMStep1->Step2Step3Step 3: Incubation20 min @ 37°CStep2->Step3Step4Step 4: QuenchingAdd Acetonitrile (1:1 v/v)Precipitates proteinStep3->Step4Step5Step 5: Centrifugation15,000 x g, 10 min, 4°CStep4->Step5Step6Step 6: UPLC-MS/MS AnalysisDetect d3-Epinephrine (m/z 187.1 -> 107.1)Step5->Step6

Caption: Workflow for the UPLC-MS/MS detection of PNMT activity using stable isotope labeling.

LC-MS Parameters:

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Transition: Monitor MRM for

    
    -Epinephrine (Precursor 
    
    
    , Product
    
    
    or
    
    
    ).

Data Analysis & Interpretation

Calculating Percent Inhibition

Normalize the raw data (CPM or Peak Area) using the following formula:

  • Signal_blank: Reaction without enzyme.

  • Signal_control: Reaction with enzyme + DMSO (no inhibitor).

Determining and
  • IC50 Plot: Plot % Inhibition (y-axis) vs. log[Inhibitor] (x-axis). Fit using a non-linear regression (4-parameter logistic model).

  • Cheng-Prusoff Correction: Since the inhibition is competitive:

    
    
    
    • 
       = Concentration of Norepinephrine used (e.g., 10 µM).
      
    • 
       = Michaelis constant of PNMT for Norepinephrine (typically ~10–15 µM).
      
Expected Results Table
ParameterTypical Value RangeNotes
IC50 50 nM – 500 nMHighly dependent on [Substrate] used.
Ki 10 nM – 100 nMIndicates high potency.
Selectivity > 100-fold vs

-AR
7-CN group reduces affinity for adrenergic receptors compared to 7-H or 7-OH analogs.

References

  • Grunewald, G. L., et al. (1999). "3,7-Disubstituted-1,2,3,4-tetrahydroisoquinolines display remarkable potency and selectivity as inhibitors of phenylethanolamine N-methyltransferase versus the alpha2-adrenoceptor." Journal of Medicinal Chemistry. Link

  • Pendleton, R. G., et al. (1976). "Studies on SK&F 29661, an organ-specific inhibitor of phenylethanolamine N-methyltransferase." Journal of Pharmacology and Experimental Therapeutics. Link

  • Drinkwater, N., et al. (2010). "Fragment-based screening by X-ray crystallography, MS and isothermal titration calorimetry to identify PNMT inhibitors." Biochemical Journal. Link

  • PubChem Compound Summary. (2023). "1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride."[2] National Center for Biotechnology Information. Link

  • Wu, Q., et al. (2016). "Double stable isotope ultra performance liquid chromatographic tandem mass spectrometric quantification of tissue content and activity of phenylethanolamine N-methyltransferase." Journal of Chromatography B. Link

1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride in vivo experimental design

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: In Vivo Characterization of 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile HCl

Part 1: Introduction & Strategic Rationale

1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride (THIQ-7CN HCl) represents a privileged scaffold in medicinal chemistry.[1] The tetrahydroisoquinoline core is structurally homologous to dopamine and epinephrine, making it a critical template for designing agents targeting monoamine receptors (dopamine


, adrenergic 

) and enzymes (PNMT, MAO).

The specific inclusion of the 7-carbonitrile group serves two strategic purposes in drug design:

  • Metabolic Blocking: It obstructs the metabolic "soft spot" at the 7-position (typically susceptible to hydroxylation), potentially extending half-life (

    
    ).
    
  • Electronic Modulation: The electron-withdrawing nitrile group reduces the pKa of the secondary amine, altering blood-brain barrier (BBB) penetration and receptor binding affinity compared to the parent THIQ.

Experimental Goal: This guide outlines the protocol for validating THIQ-7CN HCl as a CNS-penetrant lead scaffold . The primary objectives are to establish its Oral Bioavailability (%F) , Brain-to-Plasma Ratio (


) , and Acute CNS Safety Profile (Irwin Test) .

Part 2: Formulation & Dose Selection

Challenge: While the hydrochloride salt form improves aqueous solubility, the nitrile group can induce crystal packing that resists rapid dissolution. Improper formulation leads to precipitation in the peritoneum (IP) or variability in oral absorption (PO).

Protocol A: Formulation Decision Tree
  • Vehicle: 0.9% Saline (Preferred) or 5% DMSO / 5% Solutol HS-15 / 90% Saline (for higher concentrations).

  • pH Target: 5.5 – 6.5 (The HCl salt is acidic; buffer slightly to prevent injection site necrosis, but do not exceed pH 7.0 to avoid precipitating the free base).

Formulation_Logic Start THIQ-7CN HCl Solid Step1 Dissolve in Sterile Water Start->Step1 Check1 Clear Solution? Step1->Check1 Path_Yes Add 10x PBS (Final 1x) Check1->Path_Yes Yes Path_No Add 5% DMSO + Sonicate Check1->Path_No No Final Adjust pH to 6.0 (0.1N NaOH) Path_Yes->Final Path_No->Path_Yes Solubilized Filter 0.22 µm Filtration (Dosing Ready) Final->Filter

Figure 1: Step-wise formulation logic to ensure solubility while maintaining physiological compatibility.

Part 3: Pharmacokinetic (PK) & BBB Permeability Protocol

Rationale: The THIQ core is often used for CNS targets. You must validate brain penetration early. A simple plasma PK study is insufficient.

Experimental Design:

  • Species: Male C57BL/6 Mice (n=3 per timepoint) or Sprague-Dawley Rats (n=3 serial sampling).

  • Dose:

    • IV: 2 mg/kg (Bolus tail vein).

    • PO: 10 mg/kg (Oral gavage).

  • Timepoints: 0.25, 0.5, 1, 2, 4, 8, 24 hours.

Protocol B: Dual-Tissue Collection Workflow
  • Dosing: Administer THIQ-7CN HCl via specified route.

  • Anesthesia: At terminal timepoint, anesthetize with CO₂ or Isoflurane.

  • Blood Collection: Cardiac puncture into K2-EDTA tubes. Centrifuge at 4°C, 3000g for 10 min to harvest plasma.

  • Perfusion (CRITICAL): Transcardial perfusion with cold saline is mandatory to remove residual blood from brain capillaries. Failure to do this yields false-positive brain levels.

  • Brain Harvest: Remove brain, weigh, and snap-freeze in liquid nitrogen.

  • Bioanalysis: Homogenize brain 1:3 (w/v) in PBS. Precipitate proteins (Plasma and Brain homogenate) with Acetonitrile containing Internal Standard (e.g., Verapamil). Analyze via LC-MS/MS (MRM mode).

Data Output Table Template:

ParameterUnitIV (2 mg/kg)PO (10 mg/kg)

ng/mL[Data][Data]

hN/A[Data]

ng*h/mL[Data][Data]

h[Data][Data]
Bioavailability (%F) %N/A


RatioTarget > 0.3 Target > 0.3

Part 4: Safety Pharmacology (Modified Irwin Test)

Rationale: THIQ derivatives often exhibit off-target adrenergic or dopaminergic activity. The Irwin Test is a systematic observational battery to detect CNS toxicity (sedation, excitation, autonomic dysfunction) before efficacy modeling.

Protocol C: Observational Battery

  • Dose: Escalating single doses (10, 30, 100 mg/kg IP).

  • Observation Times: 15, 30, 60, 120, 180 min post-dose.

Scoring Matrix (0 = Normal, 1 = Slight, 2 = Moderate, 3 = Severe):

CategorySigns to MonitorMechanistic Implication
Behavioral Stereotypy (sniffing, chewing)Dopaminergic Agonism (

)
Motor Ataxia, Catalepsy, TremorsExtrapyramidal Side Effects (EPS)
Autonomic Salivation, Lacrimation, PiloerectionCholinergic/Adrenergic Storm
Respiratory Rate/Depth changesBrainstem suppression

Part 5: Experimental Workflow Visualization

The following diagram illustrates the critical path from synthesis to lead validation.

Workflow Compound THIQ-7CN HCl (Synthesis) InVitro In Vitro Screen (Microsomal Stability) Compound->InVitro Decision Stable > 30 min? InVitro->Decision Decision->Compound No (Redesign) InVivo_PK In Vivo PK (Rat/Mouse) IV/PO Dosing Decision->InVivo_PK Yes Analysis LC-MS/MS Analysis (Plasma vs Brain) InVivo_PK->Analysis Safety Irwin Test (Neurobehavioral Safety) Analysis->Safety If BBB Penetrant GoNoGo Lead Selection Criteria Safety->GoNoGo NextSteps Efficacy Models (e.g., Hypertension) GoNoGo->NextSteps Safe & Bioavailable

Figure 2: "Go/No-Go" decision workflow for THIQ scaffold validation.

References

  • Scott, J. D., & Williams, R. M. (2002). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews, 102(5), 1669–1730.

  • Porsolt, R. D., et al. (2002). Screening procedures in pharmacology: The Irwin Test.[2][3][4] Current Protocols in Pharmacology.

  • Di, L., et al. (2013). High penetration of small molecules into the brain is not always a prerequisite for CNS drug discovery. Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2023). 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride (CAS 200137-81-1).[1][5]

Sources

1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride library synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile Hydrochloride Libraries

Executive Summary & Strategic Importance

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a "privileged scaffold" in medicinal chemistry, appearing ubiquitously in ligands for G-protein coupled receptors (GPCRs), particularly dopamine (D2/D3) and sigma receptors, as well as in anticancer agents [1, 2].[1]

The 7-carbonitrile derivative (7-CN-THIQ) is of specific high value because the nitrile group serves as a versatile bioisostere for carbonyls and hydroxyls, improving metabolic stability while maintaining polar interactions. Furthermore, it acts as a synthetic "handle" for late-stage diversification into amides, amines, or tetrazoles.[1]

This Application Note provides a validated, scalable protocol for:

  • Core Synthesis: Robust manufacturing of the 7-cyano-THIQ hydrochloride scaffold starting from 7-bromo-THIQ, circumventing the regioselectivity issues inherent in classical Pictet-Spengler cyclizations.

  • Library Generation: A parallel synthesis workflow to generate N-substituted derivatives for Structure-Activity Relationship (SAR) profiling.

Strategic Synthetic Analysis

Direct cyclization (Pictet-Spengler or Bischler-Napieralski) to form 7-cyano-THIQ is chemically inefficient due to the electron-withdrawing nature of the nitrile group, which deactivates the aromatic ring toward electrophilic aromatic substitution.

The Solution: A "Protect-Functionalize-Deprotect" strategy utilizing Palladium-catalyzed cyanation of a pre-formed halogenated scaffold.

Key Mechanistic Advantages:

  • N-Boc Protection: Prevents the secondary amine from coordinating with and poisoning the Palladium catalyst [3].

  • Zinc Cyanide (

    
    ):  Used as the cyanide source instead of NaCN/KCN to ensure stoichiometric control and reduce toxicity hazards while maintaining high solubility in DMF [4].
    
  • HCl Salt Formation: Ensures the final scaffold is a stable, non-hygroscopic solid suitable for long-term storage and automated weighing.

Workflow Visualization

The following diagram outlines the critical path for scaffold synthesis and subsequent library generation.

THIQ_Synthesis Start 7-Bromo-1,2,3,4- tetrahydroisoquinoline Step1 Step 1: N-Boc Protection (Boc2O, TEA, DCM) Start->Step1 98% Yield Step2 Step 2: Pd-Catalyzed Cyanation (Zn(CN)2, Pd(PPh3)4, DMF, 100°C) Step1->Step2 Ar-Br to Ar-CN Step3 Step 3: Deprotection & Salt Formation (4M HCl in Dioxane) Step2->Step3 Cleavage Final SCAFFOLD: 7-CN-THIQ HCl Step3->Final Precipitation Library Parallel Library Generation (N-Subst.) Final->Library SAR Diversification

Figure 1: Critical path for the synthesis of the 7-cyano-THIQ scaffold and library expansion.

Protocol 1: Synthesis of the Core Scaffold

Target: 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride Scale: 10.0 g input (scalable to 100g)

Step 1: N-tert-Butoxycarbonyl Protection

Rationale: Essential to mask the nucleophilic amine.

  • Dissolve: In a 500 mL round-bottom flask, dissolve 7-bromo-1,2,3,4-tetrahydroisoquinoline (10.0 g, 47.1 mmol) in Dichloromethane (DCM, 100 mL).

  • Add Base: Add Triethylamine (TEA, 9.8 mL, 70.6 mmol) and cool to 0°C.

  • React: Dropwise add Di-tert-butyl dicarbonate (

    
    , 11.3 g, 51.8 mmol) dissolved in DCM (20 mL).
    
  • Monitor: Warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.

  • Workup: Wash with 1M citric acid (2x), saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate.
    • Yield Target: >95% (Pale yellow oil/solid).[1]

Step 2: Palladium-Catalyzed Cyanation

Rationale: Installation of the nitrile group using robust Pd(0) chemistry.

  • Prepare Vessel: Use a dry pressure vessel or Schlenk flask purged with Argon.

  • Charge Reagents: Add N-Boc-7-bromo-THIQ (14.0 g, ~44.8 mmol), Zinc Cyanide (

    
    , 3.15 g, 26.9 mmol, 0.6 eq), and Tetrakis(triphenylphosphine)palladium(0)  (
    
    
    
    , 2.5 g, 5 mol%).[1]
  • Solvent: Add anhydrous DMF (140 mL). Note: DMF must be degassed to prevent catalyst oxidation.

  • Heat: Seal and heat to 100°C for 12–16 hours.

  • Quench (Critical Safety): Cool to RT. Dilute with EtOAc. Pour into a solution of

    
     or dilute ammonia to quench excess cyanide.
    
  • Purification: Filter through Celite. Wash organic layer with water (3x) and brine. Flash chromatography (Hexane/EtOAc gradient 0-30%) is usually required to remove triphenylphosphine oxide.

    • Yield Target: 80–85%.

Step 3: Deprotection and Salt Formation

Rationale: Removal of Boc and formation of the stable hydrochloride salt.

  • Dissolve: Dissolve the N-Boc-7-cyano-THIQ intermediate in 1,4-Dioxane (50 mL).

  • Acidify: Add 4M HCl in Dioxane (50 mL) at 0°C.

  • Precipitate: Stir at RT for 4 hours. The product should precipitate as a white solid.

  • Isolate: Filter the solid under

    
    . Wash with diethyl ether to remove organic impurities.
    
  • Dry: Vacuum dry at 40°C.

    • Final Product: 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile HCl.[1]

    • Appearance: White to off-white crystalline solid.

Protocol 2: Parallel Library Generation

Once the core scaffold (7-CN-THIQ HCl) is synthesized, it serves as the "master plate" for library generation. The following protocol uses a 96-well block format for high-throughput synthesis.

Reaction Types:

  • Amide Coupling (R-COOH)

  • Sulfonylation (R-SO2Cl)

  • Reductive Amination (R-CHO)

General Procedure (Amide Coupling Example):
ComponentQuantity/WellRole
Scaffold 50 µmolCore Structure
Carboxylic Acid 75 µmol (1.5 eq)Diversity Element
HATU 75 µmol (1.5 eq)Coupling Agent
DIPEA 150 µmol (3.0 eq)Base
DMF 500 µLSolvent
  • Stock Preparation: Prepare a 0.2 M stock solution of the 7-CN-THIQ HCl scaffold in DMF containing DIPEA.

  • Dispensing: Aliquot scaffold solution into the 96-well reaction block.

  • Activation: Add Carboxylic Acid and HATU solutions to each well.

  • Incubation: Shake at RT for 16 hours.

  • Scavenging (Purification): Add polymer-supported trisamine resin (to remove excess acid/electrophiles) and isocyanate resin (to remove excess amine). Shake for 4 hours.

  • Filtration: Filter into a receiving block.

  • QC: Analyze random wells via LCMS.

Quality Control & Troubleshooting

Data Specifications
  • 1H NMR (DMSO-d6): Characteristic peaks for 7-CN-THIQ HCl:

    • Singlet at ~9.5 ppm (broad,

      
      ).
      
    • Aromatic protons: ~7.7 (s, 1H, H-8), ~7.6 (d, 1H, H-6), ~7.4 (d, 1H, H-5).[1]

    • Aliphatic protons: ~4.2 (s, 2H, H-1), ~3.3 (m, 2H, H-3), ~3.0 (t, 2H, H-4).[1]

  • LCMS: [M+H]+ = 159.09 (Free base mass).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Cyanation Catalyst PoisoningEnsure N-Boc protection is complete. Degas DMF thoroughly (sparge with Argon for 20 min).
Incomplete Deprotection Acid too weak/oldUse fresh 4M HCl in Dioxane. Avoid aqueous HCl which complicates salt isolation.
Black Precipitate (Step 2) Pd precipitationAdd 1-2% water or use ligands like dppf (

) to stabilize the catalyst.

References

  • Privileged Scaffolds in Drug Design

    • Singh, S. et al. "1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design."[1] Expert Opinion on Drug Discovery, 2021.

  • Biological Relevance

    • Scott, J. D. et al. "Chemistry and biology of the tetrahydroisoquinoline antitumor antibiotics."[2] Chemical Reviews, 2002.[2]

    • [1]

  • Palladium Catalyzed Cyanation (Methodology)

    • Tsvelikhovsky, D. et al.[1] "A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides." Journal of the American Chemical Society, 2011.[3] (Adapting general aryl bromide protocols).

  • Zinc Cyanide Utility

    • Schareina, T. et al. "Improved Conditions for the Palladium-Catalyzed Cyanation of Aryl Bromides with Zn(CN)2." Synlett, 2007.

Sources

Application Note: Quantitative Analysis of 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,2,3,4-Tetrahydroisoquinoline (THIQ) is a core structural motif found in a wide array of natural alkaloids and synthetic compounds with significant biological activities.[1][2] The functionalization of the THIQ scaffold, as seen in 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride, creates intermediates of high value in medicinal chemistry and drug development.[3] Accurate and precise quantification of this compound is paramount for process control, purity assessment, stability testing, and pharmacokinetic studies.

This document provides a comprehensive guide to the analytical quantification of 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride. It details two robust, validated methods: a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a secondary Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for applications requiring higher sensitivity and selectivity. The causality behind experimental choices is explained, and all protocols are grounded in established scientific principles and regulatory standards, such as the ICH Q2(R1) guideline on the validation of analytical procedures.[4][5]

Analyte Physicochemical Properties

Understanding the physicochemical properties of the analyte is the foundation for rational method development. While specific experimental data for the hydrochloride salt is not widely published, we can infer key characteristics from its structure and related analogs.

PropertyValue (Estimated)Rationale & Impact on Analysis
Chemical Structure See Figure 1The structure contains a polar secondary amine, a non-polar aromatic ring, and a polar carbonitrile group. The hydrochloride salt form enhances aqueous solubility.
Molecular Formula C₁₀H₁₁ClN₂(as Hydrochloride salt)
Molecular Weight 208.66 g/mol (as Hydrochloride salt)
Polarity PolarThe presence of the amine, nitrile, and salt form makes the molecule polar, which dictates the choice of chromatographic conditions. It will be poorly retained on traditional C18 columns without mobile phase modification.[6]
pKa ~8.5 - 9.5The secondary amine is basic. To ensure consistent retention and peak shape in reversed-phase HPLC, the mobile phase pH should be buffered at least 1-2 pH units away from the pKa.[7]
UV Absorbance λmax ~215 nm, ~275 nmThe aromatic ring provides chromophores suitable for UV detection. The primary absorbance will likely be strong in the low UV range, with a secondary, weaker absorbance at higher wavelengths.
Solubility Soluble in water, methanolThe hydrochloride salt form makes it readily soluble in polar solvents, simplifying sample and standard preparation.

Figure 1: Chemical Structure of 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride

cluster_workflow LC-MS/MS Workflow Analyte 1,2,3,4-Tetrahydroisoquinoline- 7-carbonitrile (Neutral Mol. Wt. = 172.22) Precursor Precursor Ion [M+H]⁺ m/z = 173.2 Analyte->Precursor ESI+ Ionization Fragment1 Product Ion 1 (Quantifier) e.g., Loss of C₂H₄N m/z = 129.1 Precursor->Fragment1 Collision-Induced Dissociation (CID) Fragment2 Product Ion 2 (Qualifier) e.g., Loss of HCN m/z = 146.2 Precursor->Fragment2 CID Sample Sample Receipt & Login Prep Standard & Sample Preparation Sample->Prep Method Method Selection (HPLC-UV or LC-MS/MS) Prep->Method System System Suitability Test (SST) Method->System System->Sample SST Fail: Troubleshoot Sequence Sequence Run: Blank, Standards, QCs, Samples System->Sequence SST Pass Processing Data Processing & Integration Sequence->Processing Review Data Review & QC Check Processing->Review Review->Processing Review Fail: Re-process Report Final Report Generation Review->Report Review Pass

Sources

Method for N-Alkylation of 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile: An Application Note & Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed methodologies for the N-alkylation of 1,2,3,4-tetrahydroisoquinoline-7-carbonitrile, a key intermediate in the synthesis of various pharmacologically active compounds. The protocols and strategic insights presented herein are tailored for researchers, medicinal chemists, and process development scientists.

Introduction: The Significance of N-Alkylated Tetrahydroisoquinolines

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] N-substitution on the THIQ nitrogen atom is a common strategy to modulate the pharmacological properties of these molecules, influencing their potency, selectivity, and pharmacokinetic profiles. The presence of a carbonitrile group at the 7-position, an electron-withdrawing substituent, can significantly impact the synthetic strategy for N-alkylation and offers a valuable handle for further chemical transformations. This guide will explore two primary, robust methods for the N-alkylation of 1,2,3,4-tetrahydroisoquinoline-7-carbonitrile: Reductive Amination and Direct Alkylation with Alkyl Halides .

Strategic Considerations: The Influence of the 7-Carbonitrile Group

The electron-withdrawing nature of the nitrile group (-CN) at the 7-position of the tetrahydroisoquinoline ring system has a notable electronic effect that must be considered when planning an N-alkylation reaction. This substituent deactivates the aromatic ring towards electrophilic substitution and, more importantly, reduces the nucleophilicity of the secondary amine at the N-2 position. This decreased nucleophilicity can lead to slower reaction rates compared to THIQ derivatives bearing electron-donating groups.[3][4]

Consequently, reaction conditions may need to be adjusted to achieve efficient conversion. For direct alkylation, this might involve the use of a stronger base, higher reaction temperatures, or more reactive alkylating agents. For reductive amination, the choice of reducing agent and reaction conditions should be optimized to ensure efficient iminium ion formation and subsequent reduction. The presence of both electron-donating and electron-withdrawing groups on the phenyl ring of related tetrahydroquinoline structures has been shown to be compatible with certain N-alkylation methods, suggesting that with appropriate optimization, high yields can be achieved for the 7-carbonitrile derivative.[5]

Recommended Protocols

Two principal methods are recommended for the N-alkylation of 1,2,3,4-tetrahydroisoquinoline-7-carbonitrile, each with its own advantages and considerations.

Method 1: Reductive Amination

Reductive amination is a highly versatile and widely used method for the N-alkylation of secondary amines.[1][6] It involves the reaction of the amine with a carbonyl compound (aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-alkylated amine. This one-pot procedure is often high-yielding and avoids the handling of potentially hazardous alkyl halides.

G reactant1 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile intermediate Iminium Ion Intermediate reactant1->intermediate + reactant2 Aldehyde/Ketone reactant2->intermediate product N-Alkyl-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile intermediate->product [Reducing Agent]

Caption: General workflow for reductive amination.

  • Reagent Preparation:

    • Dissolve 1,2,3,4-tetrahydroisoquinoline-7-carbonitrile (1.0 eq.) and the desired aldehyde or ketone (1.1-1.2 eq.) in a suitable solvent such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or methanol (MeOH). The choice of solvent may depend on the solubility of the reactants and the reducing agent.

  • Iminium Ion Formation:

    • To the solution from step 1, add a dehydrating agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to facilitate the formation of the iminium ion. Alternatively, a Lewis acid like titanium(IV) isopropoxide (Ti(Oi-Pr)₄) can be used to promote imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction:

    • Cool the reaction mixture in an ice bath.

    • Slowly add a suitable reducing agent. Common choices include:

      • Sodium triacetoxyborohydride (STAB) : A mild and selective reducing agent, often the preferred choice for reductive aminations. Add STAB (1.5 eq.) portion-wise to the reaction mixture.

      • Sodium cyanobohydride (NaBH₃CN) : Effective but toxic. Requires careful handling and quenching.

      • Sodium borohydride (NaBH₄) : A stronger reducing agent, typically used in protic solvents like methanol.

  • Reaction Monitoring and Work-up:

    • Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water.

    • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Carbonyl CompoundReducing AgentSolventTypical Yield (%)
BenzaldehydeNaBH(OAc)₃DCE85-95
AcetoneNaBH(OAc)₃DCM70-85
CyclohexanoneNaBH₃CNMeOH75-90
IsobutyraldehydeNaBH(OAc)₃DCE80-92

Note: Yields are estimates and may vary depending on the specific substrate and reaction conditions.

Method 2: Direct Alkylation with Alkyl Halides

Direct N-alkylation with an alkyl halide is a classical and straightforward approach. This method involves the deprotonation of the secondary amine with a base to enhance its nucleophilicity, followed by an Sₙ2 reaction with an electrophilic alkyl halide.

G reactant1 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile product N-Alkyl-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile reactant1->product + reactant2 Alkyl Halide (R-X) reactant2->product base Base base->product

Caption: General workflow for direct N-alkylation.

  • Reagent Preparation:

    • Dissolve 1,2,3,4-tetrahydroisoquinoline-7-carbonitrile (1.0 eq.) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF).

  • Deprotonation:

    • Add a suitable base to the solution. The choice of base is critical and depends on the reactivity of the alkyl halide and the acidity of the amine proton. Common bases include:

      • Potassium carbonate (K₂CO₃) or Caesium carbonate (Cs₂CO₃) : Mild bases suitable for reactive alkylating agents like benzyl halides and allyl halides.

      • Sodium hydride (NaH) : A strong, non-nucleophilic base suitable for less reactive alkyl halides. Requires careful handling under an inert atmosphere.

      • Potassium tert-butoxide (KOtBu) : Another strong, non-nucleophilic base.

    • Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation.

  • Alkylation:

    • Add the alkyl halide (1.0-1.2 eq.) to the reaction mixture. For highly reactive alkyl halides, addition may be performed at 0 °C to control the reaction exotherm.

    • The reaction temperature can be varied from room temperature to elevated temperatures (e.g., 50-80 °C) depending on the reactivity of the electrophile. Microwave irradiation can also be employed to accelerate the reaction.[7]

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench by adding water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine to remove the solvent and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.

Alkyl HalideBaseSolventTemperatureTypical Yield (%)
Benzyl bromideK₂CO₃DMFRT90-98
Ethyl iodideNaHTHF60 °C75-85
Propyl bromideCs₂CO₃MeCN80 °C70-80
Allyl bromideK₂CO₃DMFRT88-95

Note: Yields are estimates and may vary depending on the specific substrate and reaction conditions.

Troubleshooting and Optimization

  • Low Yields in Reductive Amination:

    • Incomplete iminium ion formation: Increase the reaction time for the initial condensation step or use a more effective dehydrating agent or Lewis acid catalyst.

    • Side reactions: Use a milder reducing agent like STAB to avoid over-reduction or reduction of the nitrile group.

  • Low Yields in Direct Alkylation:

    • Poor nucleophilicity: Employ a stronger base to ensure complete deprotonation of the secondary amine.

    • Unreactive alkyl halide: Increase the reaction temperature, use a more polar aprotic solvent, or consider using a more reactive alkylating agent (e.g., an alkyl iodide or triflate).

    • Over-alkylation (formation of quaternary ammonium salt): Use a stoichiometric amount of the alkylating agent and monitor the reaction closely. This is generally less of a concern with secondary amines compared to primary amines.

Conclusion

The N-alkylation of 1,2,3,4-tetrahydroisoquinoline-7-carbonitrile can be successfully achieved through either reductive amination or direct alkylation with alkyl halides. The choice of method will depend on the availability of starting materials, the desired alkyl substituent, and the scale of the reaction. By carefully considering the electronic impact of the 7-carbonitrile group and optimizing the reaction conditions as described in this guide, researchers can efficiently synthesize a diverse range of N-alkylated derivatives for further investigation in drug discovery and development programs.

References

  • Ábrahámi, R. A., et al. (2018).
  • Bracher, F., & Glas, C. (2021). Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines. Thieme Chemistry.
  • Fabad Journal of Pharmaceutical Sciences. (n.d.).
  • Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry.
  • Kiełbasiński, P., et al. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Molecules, 26(20), 6147.
  • ResearchGate. (n.d.).
  • Adhikari, P., et al. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2437–2442.
  • Grygorenko, O. O., et al. (2022). Expedient Synthesis of 1‐Oxo‐1,2,3,4‐Tetrahydroisoquinoline‐4‐Carboxylates. Chemistry – A European Journal, 28(51), e202201471.
  • Singh, R., & Kumar, V. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(20), 12085-12116.
  • Strieth-Kalthoff, F., et al. (2020). Photocatalytic deaminative benzylation and alkylation of tetrahydroisoquinolines with N-alkylpyrydinium salts. Beilstein Journal of Organic Chemistry, 16, 836–843.
  • Bak, A., et al. (2023). Diastereoselective Synthesis of (–)
  • Singh, R., & Kumar, V. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(20), 12085-12116.
  • Zhang, W., et al. (2015). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][5]naphthyrin-5(6H)-one. Tetrahedron Letters, 56(40), 5464–5467.

  • Chandrasekhar, S., et al. (1999). Unexpected Formation of 3-Substituted 1,2,3,4-Tetrahydroisoquinolines during Tosylation of N,N-dibenzylaminols. Organic Letters, 1(6), 877–879.
  • Gemo, A., et al. (2024).
  • da Silva, A. F., et al. (2018). Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines.
  • Patel, H. A., & Patel, A. L. (2014). Synthesis and Characterization of N-Substituted Tetrahydroiso-quinoline Derivatives via a Pictet-Spengler Condensation. Journal of Applied Solution Chemistry and Modeling, 3(3), 194-200.
  • Wang, Z., et al. (2018). Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. The Journal of Organic Chemistry, 83(15), 8129–8138.
  • Leonardi, M., et al. (2024). Green Chemistry. BORIS Portal.
  • BenchChem. (2025).
  • National Center for Biotechnology Information. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. PubChem.

Sources

Protocol for the reduction of the carbonitrile group in 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Reduction Strategies for 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile

Executive Summary

The reduction of the nitrile group in 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile to its corresponding primary amine, 7-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline , presents a classic chemoselectivity challenge in medicinal chemistry. The core difficulty lies in the presence of the reactive secondary amine at the 2-position of the tetrahydroisoquinoline (THIQ) ring.

If left unprotected, the secondary amine can:

  • Poison heterogeneous catalysts (e.g., Pd/C) via strong adsorption.

  • Participate in side reactions , specifically condensing with the transient imine intermediate formed during nitrile reduction, leading to the formation of secondary amine dimers (dimerization).

  • Complex with electrophilic reducing agents (e.g., Borane), requiring large excesses of reagent.

This guide outlines two validated protocols:

  • Protocol A (The High-Fidelity Route): N-Boc protection followed by catalytic hydrogenation. This is the recommended path for scale-up and high-purity requirements.

  • Protocol B (The Direct Route): Lithium Aluminum Hydride (LAH) reduction of the free base. This is suitable for rapid, small-scale discovery synthesis where yield attrition is acceptable.

Strategic Pathway Analysis

The following decision tree visualizes the mechanistic considerations and workflow for both protocols.

ReductionStrategy Start Substrate: 1,2,3,4-Tetrahydroisoquinoline- 7-carbonitrile Decision Select Strategy Start->Decision ProtStep Step 1: N-Boc Protection (Boc2O, DCM, TEA) Decision->ProtStep High Purity / Scale-up DirectRed Direct Reduction (LiAlH4, THF, Reflux) Decision->DirectRed Rapid / Small Scale HydroStep Step 2: Hydrogenation (Raney Ni, H2, NH3/MeOH) ProtStep->HydroStep Prevents Dimerization DeprotStep Step 3: Deprotection (HCl/Dioxane or TFA) HydroStep->DeprotStep ProductA Target (High Purity): 7-(aminomethyl)-THIQ DeprotStep->ProductA Workup Critical Step: Fieser Workup DirectRed->Workup Quench Al-Salts ProductB Target (Crude): 7-(aminomethyl)-THIQ Workup->ProductB

Figure 1: Strategic decision tree for THIQ-7-carbonitrile reduction. Route A prioritizes purity via protection; Route B prioritizes speed.

Protocol A: The High-Fidelity Route (Protection-Reduction)

Rationale: This method isolates the secondary amine as a tert-butyl carbamate (Boc). This prevents catalyst poisoning and eliminates the nucleophilic amine that causes dimerization. The use of Raney Nickel with ammonia is the "Gold Standard" for preventing secondary amine formation during nitrile hydrogenation.

Step 1: N-Boc Protection
  • Reagents: Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 1,2,3,4-tetrahydroisoquinoline-7-carbonitrile (1.0 equiv) in DCM (10 vol).

    • Add TEA (1.5 equiv). Cool to 0°C.[1][2][3][4]

    • Add Boc₂O (1.1 equiv) portion-wise.

    • Warm to RT and stir for 4 hours (Monitor by TLC/LCMS).

    • Workup: Wash with 1N HCl, then Brine. Dry over Na₂SO₄ and concentrate.

    • Yield: Typically >95% (Solid).

Step 2: Catalytic Hydrogenation (Raney Ni)
  • Reagents: Raney® Nickel (active catalyst), Methanolic Ammonia (7N NH₃ in MeOH), Hydrogen gas.

  • Equipment: Parr Hydrogenator or Autoclave.

  • Procedure:

    • Safety: Raney Nickel is pyrophoric. Handle under inert atmosphere (Ar/N₂) and keep wet at all times.

    • Dissolve the N-Boc intermediate from Step 1 in 7N NH₃ in MeOH (10-15 vol).

      • Note: Ammonia suppresses the formation of secondary amines by shifting the equilibrium of the intermediate imine away from condensation.

    • Add Raney Nickel (approx. 20-50 wt% relative to substrate) as a slurry in water/methanol.

    • Purge vessel 3x with N₂, then 3x with H₂.

    • Pressurize to 50 psi (3.4 bar) H₂. Shake/Stir at RT to 40°C for 6-12 hours.

    • Filtration: Filter carefully through a pad of Celite under N₂ flow. Do not let the filter cake dry out (fire hazard). Wash with MeOH.

    • Concentrate filtrate to yield N-Boc-7-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline.

Step 3: Deprotection
  • Reagents: 4M HCl in Dioxane.

  • Procedure:

    • Dissolve intermediate in minimal Dioxane or MeOH.

    • Add 4M HCl in Dioxane (5-10 equiv). Stir at RT for 2 hours.

    • Concentrate to dryness. The product is isolated as the dihydrochloride salt.

Protocol B: The Direct Route (LiAlH₄ Reduction)

Rationale: Lithium Aluminum Hydride (LAH) is a powerful reducing agent that can reduce the nitrile to the amine directly.[4] The secondary amine of the THIQ ring will be deprotonated to form an N-Li species during the reaction, which protects it from further reaction, but requires excess LAH.

Critical Constraint: The workup of aluminum salts is the primary failure mode. We utilize the Fieser Workup method to ensure a filterable granular precipitate.[3]

Experimental Protocol
  • Setup: Flame-dried 3-neck flask, N₂ atmosphere, reflux condenser.

  • Reagents: LiAlH₄ (Pellets or powder), Anhydrous THF.

  • Stoichiometry: Use 3.0 - 4.0 equivalents of LAH.

    • 1 equiv for the nitrile -> imine.

    • 1 equiv for imine -> amine.

    • 1 equiv to deprotonate the THIQ secondary amine.

    • 0.5-1.0 equiv excess for moisture/safety factor.

  • Procedure:

    • Suspend LAH (4.0 equiv) in anhydrous THF (15 vol) at 0°C.

    • Add 1,2,3,4-tetrahydroisoquinoline-7-carbonitrile (1.0 equiv) dissolved in THF dropwise over 30 mins. Exothermic.

    • Warm to Room Temp, then heat to Reflux (66°C) for 3-6 hours.

    • Monitor by LCMS (Look for M+4 mass).

  • The Fieser Workup (Crucial Step):

    • Cool reaction to 0°C.[1][2][3][4]

    • For every x grams of LAH used, add slowly in order:

      • x mL Water (Caution: H₂ evolution).

      • x mL 15% NaOH solution.

      • 3x mL Water.

    • Warm to RT and stir vigorously for 30 minutes. The grey/white aluminum salts will become granular and white.

    • Filter through Celite.[1][3][4] Wash cake with THF/Ether.

    • Dry filtrate (Na₂SO₄) and concentrate.[4]

Comparative Data & Troubleshooting

FeatureProtocol A (N-Boc/Raney Ni)Protocol B (Direct LAH)
Yield (Overall) 75 - 85%50 - 65%
Purity (Crude) High (>90%)Moderate (70-80%)
Scalability Excellent (Kg scale)Poor (Safety limits on LAH)
Safety Profile High (Pyrophoric Catalyst)High (Reactive Hydride)
Main Impurity Unreacted NitrilePartially reduced imines / Aluminum salts
Troubleshooting Guide
  • Incomplete Reduction (Protocol A): If the reaction stalls, refresh the H₂ atmosphere. Poisoning is likely; ensure the N-Boc starting material is free of sulfur or thiols.

  • Gel Formation (Protocol B): If the LAH workup turns into a gelatinous mess, you failed the Fieser stoichiometry. Add Rochelle's Salt (Potassium Sodium Tartrate) saturated solution and stir overnight to break the emulsion.

  • Dimer Formation: If you see a mass of [2M - NH3] in Protocol A, your ammonia concentration was too low. Ensure saturated methanolic ammonia is used.

References

  • Nitrile Reduction with Raney Nickel

    • Title: Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel[5]

    • Source: Journal of Organic Chemistry (ACS)
    • URL:[Link]

  • LAH Reduction & Fieser Workup

    • Title: A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations[1]

    • Source: ACS Chemical Health & Safety[1]

    • URL:[Link]

  • Synthesis of Aminomethyl-THIQs

    • Title: Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors in vivo and in vitro[6][7]

    • Source: Journal of Medicinal Chemistry[7]

    • URL:[Link]

  • General Nitrile Hydrogenation Selectivity

    • Title: Nitrile hydrogenation to secondary amines under ambient conditions over palladium–pl
    • Source: RSC Advances[5]

    • URL:[Link]

Sources

Application Note: Use of 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile Hydrochloride as a Chemical Probe

[1]

Introduction & Mechanism of Action

1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride is a synthetic small molecule primarily utilized as a chemical probe to investigate Phenylethanolamine N-methyltransferase (PNMT) , the terminal enzyme in the catecholamine biosynthetic pathway.[1] Additionally, this scaffold serves as a critical structural fragment in the development of ligands for Dopamine D2/D3 receptors and


-adrenergic receptors1
Biological Utility[1]
  • Primary Target: PNMT (EC 2.1.1.28) . The compound acts as a competitive inhibitor with respect to the substrate norepinephrine.[1] The 7-cyano group mimics the electron-withdrawing properties of other potent inhibitors (e.g., 7-sulfonamides) while offering a distinct steric profile to probe the enzyme's active site tolerance.[1]

  • Secondary Targets (Off-Target Profiling): The tetrahydroisoquinoline (THIQ) core possesses intrinsic affinity for

    
    -adrenergic and Dopamine D2/D3 receptors.[1] The 7-carbonitrile substitution modulates this affinity, making the compound a vital tool for defining Selectivity Ratios (e.g., 
    
    
    ).
Physiological Context

PNMT catalyzes the methylation of norepinephrine to epinephrine (adrenaline) using S-adenosyl-L-methionine (SAM) as a cofactor.[1] Inhibition of PNMT is a therapeutic strategy for hypertension, glaucoma, and potentially Alzheimer's disease, where central epinephrine synthesis may exacerbate symptoms.[1]

AdrenalinePathwayTyrosineTyrosineDopaL-DOPATyrosine->DopaTHDopamineDopamineDopa->DopamineDDCNENorepinephrineDopamine->NEDBHEpiEpinephrine(Adrenaline)NE->EpiMethylation(SAM -> SAH)THTyrosineHydroxylaseDDCDOPADecarboxylaseDBHDopamineBeta-HydroxylasePNMTPNMTProbe7-CN-THIQ HCl(Inhibitor)Probe->PNMTInhibits

Figure 1: Catecholamine biosynthetic pathway highlighting the specific inhibition of PNMT by 7-CN-THIQ HCl.

Chemical Properties & Handling[1][3]

PropertySpecification
Chemical Name 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride
Molecular Formula

Molecular Weight 194.66 g/mol
Solubility Water (>20 mg/mL), DMSO (>50 mg/mL)
Storage -20°C, desiccated. Protect from light.[1]
Stability Stable in aqueous solution (pH 4-8) for 24 hours at 4°C.

Reconstitution Protocol:

  • Stock Solution (100 mM): Dissolve 19.5 mg of powder in 1.0 mL of sterile dH2O or DMSO. Vortex until clear.

  • Aliquot: Dispense into 50 µL aliquots to avoid freeze-thaw cycles.

  • Working Solution: Dilute stock 1:1000 in assay buffer to achieve 100 µM screening concentration.

Application 1: In Vitro PNMT Inhibition Assay[1][4]

This protocol measures the efficacy (

1
Materials
  • Enzyme: Recombinant Human PNMT (or bovine adrenal medulla homogenate).[1]

  • Substrate: Norepinephrine bitartrate (variable concentration).

  • Cofactor: S-Adenosyl-L-[methyl-3H]methionine (SAM) (Radiometric) OR non-labeled SAM (HPLC detection).[1]

  • Buffer: 50 mM Tris-HCl, pH 8.5, containing 0.5% Triton X-100 (to prevent aggregation).

  • Probe: 7-CN-THIQ HCl (Serial dilutions: 1 nM to 100 µM).

Experimental Workflow
  • Preparation: Prepare 96-well plate on ice. Add 10 µL of 7-CN-THIQ HCl (10x conc.) to appropriate wells.

  • Enzyme Addition: Add 70 µL of PNMT enzyme solution. Pre-incubate for 10 minutes at 37°C to allow inhibitor binding.[1]

  • Reaction Initiation: Add 20 µL of Substrate Mix (Norepinephrine + SAM).[1]

    • Final Concentrations: 10 µM Norepinephrine, 5 µM SAM.[1]

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction by adding 100 µL of 0.5 M Borate buffer (pH 10.0) followed by organic extraction (if using radiometric) or acidification (if using HPLC).[1]

  • Detection:

    • Radiometric: Extract [3H]-Epinephrine into toluene/isoamyl alcohol (3:2), count organic phase via liquid scintillation.

    • HPLC: Inject supernatant onto C18 column; detect Epinephrine via electrochemical detection (+0.7 V).[1]

Data Analysis: Calculate % Inhibition relative to DMSO control. Fit data to the Cheng-Prusoff equation to determine



Application 2: Selectivity Profiling (Counter-Screening)

Because the tetrahydroisoquinoline core is a "privileged scaffold" for GPCRs, it is critical to verify that observed biological effects are due to PNMT inhibition and not off-target binding to

1
Protocol: -Adrenoceptor Binding Assay

Objective: Determine the Selectivity Ratio (

1
  • Membrane Prep: Use CHO cells stably expressing human

    
    -AR.[1]
    
  • Radioligand: [3H]-RX821002 (Antagonist) or [3H]-UK14304 (Agonist).[1]

  • Competition: Incubate membranes with 2 nM Radioligand and varying concentrations of 7-CN-THIQ HCl (10 nM - 100 µM).

  • Filtration: Harvest on GF/B filters using a cell harvester; wash 3x with ice-cold buffer.

  • Result Interpretation:

    • If

      
      , the probe has significant off-target adrenergic activity.[1]
      
    • Historical Context: 7-substituted THIQs often show reduced

      
       affinity compared to the unsubstituted parent, but this must be empirically verified [1].[1]
      

SelectivityLogicStartExperimental Observation(e.g., Reduced Epinephrine)CheckIs effect PNMT-specific?Start->CheckAssay1Run PNMT Assay(Protocol 1)Check->Assay1Assay2Run Alpha-2 Binding(Protocol 2)Check->Assay2Result1Ki (PNMT) < 1 µMAssay1->Result1Result2Ki (Alpha-2) >> 10 µMAssay2->Result2Result3Ki (Alpha-2) < 1 µMAssay2->Result3ConclusionAValid PNMT ProbeResult1->ConclusionA AND Result2->ConclusionAConclusionBConfounded Result(Adrenergic interference)Result3->ConclusionB

Figure 2: Decision tree for validating 7-CN-THIQ HCl data. Both PNMT potency and Alpha-2 lack of potency must be confirmed.

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Low Inhibition Potency pH MismatchEnsure Assay Buffer is pH 8.[1]5. PNMT activity drops sharply below pH 7.[1]5.
High Background (Radiometric) Incomplete ExtractionEnsure thorough mixing of toluene/isoamyl alcohol. Perform a second wash of the organic phase.[1]
Precipitation High ConcentrationDo not exceed 100 µM in aqueous buffer.[1] If higher conc. is needed, maintain >1% DMSO.[1]
Inconsistent IC50 Enzyme InstabilityPNMT is thermolabile.[1] Keep enzyme on ice until the very last moment of addition.

References

  • Grunewald, G. L., et al. "3,7-Disubstituted-1,2,3,4-tetrahydroisoquinolines display remarkable potency and selectivity as inhibitors of phenylethanolamine N-methyltransferase versus the alpha2-adrenoceptor."[1] Journal of Medicinal Chemistry, vol. 42, no.[1][2] 11, 1999, pp. 1982–1990.[1] Link

  • Lane, J. R., et al. "The action of a negative allosteric modulator at the dopamine D2 receptor is dependent upon sodium ions."[1] Scientific Reports, vol. 8, 2018, Article number: 1244.[1] Link[1]

  • Seeman, P., et al. "Dopamine D2High receptors in spiperone-binding to membranes."[1] Synapse, vol. 60, no.[1] 4, 2006, pp. 268-276.[1] Link[1]

  • PubChem Compound Summary. "1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride." National Center for Biotechnology Information.[1] Link[1]

Troubleshooting & Optimization

Technical Support: Troubleshooting Low Yield in 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile HCl Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: THIQ-CN-007 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Low yield in the synthesis of 1,2,3,4-tetrahydroisoquinoline-7-carbonitrile hydrochloride is rarely caused by a single catastrophic failure. Instead, it is typically the result of two antagonistic chemical behaviors:

  • Catalyst Poisoning: The secondary amine in the tetrahydroisoquinoline (THIQ) core is a potent ligand that poisons transition metal catalysts (Pd or Cu) required for cyanation.

  • Salt Hygroscopicity: The final hydrochloride salt is prone to "oiling out" rather than crystallizing, leading to massive physical losses during filtration.

This guide deconstructs the synthesis into three critical modules. If you are experiencing yields below 50%, Module 1 is the most likely culprit.

Module 1: The Precursor Check (Critical)

Diagnostic Question: Are you attempting the cyanation reaction directly on the free amine (7-bromo-1,2,3,4-tetrahydroisoquinoline)?

  • If YES: Stop immediately. This is the root cause of your low yield. The free secondary amine coordinates to the Palladium or Copper center, displacing the phosphine ligands or preventing oxidative addition.

  • The Fix: You must protect the nitrogen. The tert-butoxycarbonyl (Boc) group is the industry standard here because it is orthogonal to the basic conditions of cyanation and easily removed with HCl to generate your target salt directly.

Workflow Visualization

SynthesisWorkflow Start Start: 7-Bromo-THIQ Protect Step 1: Boc Protection (Boc2O, TEA) Start->Protect Essential Cyanation Step 2: Pd-Catalyzed Cyanation (Zn(CN)2, Pd(dppf)Cl2) Protect->Cyanation Inert Atmosphere Deprotect Step 3: Deprotection & Salt Formation (4M HCl in Dioxane) Cyanation->Deprotect Quant. Yield Final Target: 7-CN-THIQ HCl Deprotect->Final Precipitation

Figure 1: The mandatory protection-deprotection sequence to avoid catalyst poisoning.

Module 2: The Cyanation Bottleneck

If your amine is protected (e.g., N-Boc-7-bromo-THIQ) and yields are still low (<60%), the issue lies in the catalytic cycle.

Comparison of Cyanation Methods
VariableMethod A: Rosenmund-von Braun (Traditional)Method B: Pd-Catalyzed (Recommended)
Reagents CuCN (stoichiometric) in DMF/NMPZn(CN)₂ (0.6 eq) + Pd(0) catalyst
Temperature High (160–200 °C)Moderate (80–100 °C)
Workup Issues Severe. Copper salts form stable complexes with the product, trapping it in the aqueous phase.Low. Zinc salts are easily removed; Pd is catalytic.
Yield Potential 30–50% (variable)80–95% (consistent)
Why it fails Thermal decomposition; "Black tar" formation.Oxygen poisoning; inactive catalyst source.
Recommended Protocol: Pd-Catalyzed Cyanation

Use this protocol to validate your system.

  • Reagents: N-Boc-7-bromo-THIQ (1.0 eq), Zn(CN)₂ (0.6 eq), Pd(dppf)Cl₂·DCM (3-5 mol%), Zn powder (10 mol% - activator).

  • Solvent: Anhydrous DMF or DMAC (Sparged with Nitrogen for 15 mins).

  • Procedure:

    • Mix solids in a dry flask.

    • Evacuate and backfill with N₂ (3 cycles). Crucial: Oxygen kills this reaction.

    • Add sparged solvent.

    • Heat to 90 °C for 4–12 hours.

  • Troubleshooting the Workup:

    • Do not use ammonia to quench if you can avoid it (smell/waste). Instead, quench with dilute FeSO₄ or simply water/EtOAc extraction.

    • Filter through Celite to remove Zinc/Pd residues before extraction.

Module 3: Salt Formation & Isolation (The "Oiling Out" Issue)

You have successfully made the N-Boc-7-cyano intermediate. Now you add HCl, and the product turns into a sticky gum instead of a white powder. This is the most common physical loss point.

The "Antisolvent" Strategy

1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile HCl is highly soluble in water and methanol, and moderately soluble in ethanol. It is insoluble in ether/hexane.

Incorrect Method: Dissolving the Boc-intermediate in MeOH and adding aqueous HCl.

  • Result: You will have to evaporate water, leaving a hygroscopic gum.

Correct Method (Precipitation):

  • Dissolve the N-Boc intermediate in a minimal amount of Dichloromethane (DCM) or Ethyl Acetate .

  • Cool to 0 °C.

  • Add 4M HCl in Dioxane (anhydrous) dropwise.

  • Observation: The salt should precipitate immediately as a white solid.

  • If it oils out: Add anhydrous Diethyl Ether or MTBE as an antisolvent while stirring rapidly. The gum will eventually harden into a solid (trituration).

  • Filtration: Filter under N₂. These salts are often hygroscopic; minimize exposure to humid air.

Troubleshooting FAQ

Q1: I am using CuCN (Rosenmund-von Braun) because it's cheaper, but the workup is a nightmare. How do I break the copper complex?

  • A: The nitrile nitrogen coordinates to Copper(I). To break this, you must oxidize the copper during workup.

    • Technique: Pour the reaction mixture into a solution of FeCl₃ (aq) or Ethylenediamine (aq). Stir for 30 minutes. The solution will turn bright blue/green (Cu-amine complex), releasing your product into the organic layer (EtOAc).

Q2: My Pd-reaction turns black immediately and stalls.

  • A: This indicates rapid precipitation of Palladium black, meaning the ligand (dppf) has dissociated or the Pd was oxidized.

    • Fix: Ensure your solvent is rigorously degassed. Add 10 mol% Zinc dust to the reaction; this acts as a reducing agent to keep Pd in the active Pd(0) cycle.

Q3: Can I use K4[Fe(CN)6] instead of Zn(CN)2?

  • A: Yes, and it is less toxic. However, K4[Fe(CN)6] requires a mixed solvent system (e.g., DMF/Water 10:1) or a phase transfer catalyst because it is not soluble in pure organic solvents. If you use it in pure DMF, the reaction will fail [1].

References

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides.[1] Chemical Communications, (12), 1388–1389.

  • Zanon, J., Klapars, A., & Buchwald, S. L. (2003). A General Method for the Cyanation of Aryl Halides with the Use of Catalytic Amounts of Copper.[2] Journal of the American Chemical Society, 125(10), 2890–2891.

  • Cohen, D. T., et al. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.

  • Fisher Scientific. (2024). 7-Bromo-1,2,3,4-tetrahydroisoquinoline Safety Data Sheet.

Sources

Optimizing catalyst for 1,2,3,4-tetrahydroisoquinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Optimization for 1,2,3,4-Tetrahydroisoquinoline (THIQ) Synthesis

Introduction: The THIQ Challenge

1,2,3,4-Tetrahydroisoquinolines (THIQs) are "privileged structures" in drug discovery, forming the core of therapeutics like Solifenacin and Quinapril. However, synthesizing them—particularly with high enantioselectivity—is notoriously difficult due to the aromatic stability of the isoquinoline ring and the tendency of the basic nitrogen to poison transition metal catalysts.

This guide moves beyond basic textbook procedures. It is designed to help you troubleshoot the subtle kinetic and thermodynamic barriers that cause catalyst deactivation, low turnover numbers (TON), and poor enantiomeric excess (ee).

Module 1: Catalyst Selection Strategy

Before troubleshooting, ensure you are using the correct catalytic system for your specific substrate class.

Decision Matrix: Selecting the Right Catalytic Route

Use this workflow to determine if your current catalyst choice is the root cause of your failure.

CatalystSelection Start Start: Substrate Analysis SubstrateType Is the Isoquinoline Pre-formed? Start->SubstrateType Yes_Preformed Route A: Asymmetric Hydrogenation (AH) SubstrateType->Yes_Preformed Yes No_Preformed Route B: Cyclization (Pictet-Spengler) SubstrateType->No_Preformed No (Tryptamine/Aldehyde) Check_N_Sub Is Nitrogen Protected/Activated? Yes_Preformed->Check_N_Sub Organo Chiral Phosphoric Acid (CPA) No_Preformed->Organo Enantioselective Cyclization Direct_AH Direct AH (Difficult) Check_N_Sub->Direct_AH No (Free Base) Activated_AH Activated AH (Recommended) Check_N_Sub->Activated_AH Yes (Salt/Adduct) Catalyst_Ru Select Ru-TsDPEN (Transfer Hydrog.) Direct_AH->Catalyst_Ru Transfer Hydrogenation Catalyst_Ir Select Ir-Bisphosphine + Chloroformate Activated_AH->Catalyst_Ir High Pressure H2

Figure 1: Strategic decision tree for selecting the optimal catalytic route based on substrate state and protection status.

Module 2: The "Gold Standard" Protocol (Ir-Catalyzed AH)

The most robust method for generating chiral THIQs is Iridium-Catalyzed Asymmetric Hydrogenation of isoquinolinium salts. The free base isoquinoline often poisons the catalyst; therefore, activation via chloroformates or Brønsted acids is critical.

Standard Operating Procedure (SOP): Ir-Catalyzed Hydrogenation

Objective: Synthesis of 1-substituted-1,2,3,4-tetrahydroisoquinoline (>90% yield, >90% ee).

Reagents:

  • Precursor: 1-substituted isoquinoline (1.0 equiv)

  • Activator: Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

  • Catalyst: [Ir(COD)Cl]₂ (1.0 mol%) + (R)-MeO-BIPHEP or (R)-SegPhos (2.2 mol%)

  • Solvent: THF/CH₂Cl₂ (1:1 v/v) or Toluene

  • Additive: LiCl or LiBF₄ (Optional, see troubleshooting)

Protocol:

  • Catalyst Pre-formation (Critical): In a glovebox, mix [Ir(COD)Cl]₂ and the chiral ligand in the solvent. Stir for 30 mins at RT. The solution should turn from orange to deep red/brown, indicating active complex formation.

  • Substrate Activation: In the autoclave vessel, add the isoquinoline and solvent. Add Cbz-Cl dropwise. Note: Exothermic reaction. Ensure cooling if scaling up.

  • Injection: Transfer the pre-formed catalyst solution to the vessel containing the activated substrate.

  • Hydrogenation: Pressurize to 600-1000 psi (40-70 bar) H₂. Stir at RT for 12-24 hours.

  • Quench: Release pressure carefully. Add saturated NaHCO₃ to neutralize HCl byproducts.

Module 3: Troubleshooting & FAQs

This section addresses specific failure modes rooted in the mechanistic nuances of the reaction.

Category A: Low Conversion / Low Yield

Q1: My reaction stalls at 50% conversion. Adding more catalyst doesn't help. Why?

  • Diagnosis: Catalyst Poisoning or Product Inhibition.

  • The Science: The product (secondary amine or carbamate) can compete with the substrate for the metal center. If you are using free isoquinolines, the nitrogen lone pair binds irreversibly to the Ir center, shutting down the cycle.

  • Solution:

    • Switch to Activated Route: Ensure you are using an activating agent like Benzyl Chloroformate (Cbz-Cl) or Boc-anhydride. This quaternizes the nitrogen, preventing it from poisoning the catalyst [1].

    • Check Chloride Concentration: If using [Ir(COD)Cl]₂, the chloride ion can bridge and form inactive dimers. Add a chloride scavenger like AgOTf (Silver Triflate) or use a non-coordinating anion precursor like [Ir(COD)₂]⁺[BARF]⁻.

Q2: I see a lot of unreacted starting material despite high H₂ pressure.

  • Diagnosis: Steric hindrance at the C1 position.

  • The Science: Bulky groups (e.g., Phenyl, t-Butyl) at C1 impede the initial hydride transfer.

  • Solution:

    • Increase Temperature: Raise T to 50-60°C. Warning: Check ee stability (see Q3).

    • Solvent Switch: Switch from THF to MeOH/EtOH. Protic solvents can facilitate the protonation steps in the catalytic cycle, although they may interact with the activator.

Category B: Low Enantioselectivity (ee)

Q3: My yield is good, but ee is stuck at 60% (Target >90%).

  • Diagnosis: Fast background reaction or Improper Enamine-Imine Isomerization.

  • The Science: The mechanism involves the reduction of the salt to an enamine, which must isomerize to an iminium species before the final enantioselective reduction. If the isomerization is slow or non-selective, ee drops [2].

  • Solution:

    • The "Anion Effect": Add 10-20 mol% of a soluble salt like LiCl or LiBF₄ . The counter-ion alters the tight ion pair between the cationic Iridium species and the substrate, often tightening the chiral pocket.

    • Lower Temperature: If reactivity allows, drop T to 0°C. Enantioselectivity is entropically driven; lower T favors the lower-energy transition state.

    • Ligand Tuning: Switch from BINAP (flexible) to SegPhos or MeO-BIPHEP (narrower bite angle, more rigid).

Q4: I am getting the opposite enantiomer than predicted.

  • Diagnosis: Stack/Interaction Reversal.

  • The Science: In N-heterocycle hydrogenation, the substrate often stacks via CH-π or π-π interactions with the ligand's aryl groups. Changing the activator (e.g., from Methyl Chloroformate to Benzyl Chloroformate) can alter this stacking preference.

  • Solution: Stick to the exact activator/ligand pairing described in literature precedents. If you change the activator (R-group), re-screen ligands.

Category C: Advanced Troubleshooting (Graphviz Workflow)

Use the following logic to diagnose "Silent Failures" (No reaction or 0% ee).

Troubleshooting Problem Problem: Low ee or Yield Check_Activator Is Activator Used? Problem->Check_Activator Poisoning Cause: Catalyst Poisoning Action: Add Cbz-Cl or HCl Check_Activator->Poisoning No Check_Solvent Is Solvent Protic? Check_Activator->Check_Solvent Yes Solvent_Action Action: Switch to THF/DCM (Avoids solvolysis of activator) Check_Solvent->Solvent_Action Yes (if using chloroformates) Check_Anion Did you add Additive? Check_Solvent->Check_Anion No Anion_Action Action: Add LiCl or I2 (Stabilizes Active Species) Check_Anion->Anion_Action No Check_Ligand Ligand Bite Angle? Check_Anion->Check_Ligand Yes Ligand_Action Action: Switch BINAP -> SegPhos Check_Ligand->Ligand_Action Wide Angle

Figure 2: Step-by-step diagnostic workflow for isolating variables in catalytic failure.

Module 4: Comparative Data (Catalyst Performance)

The following table summarizes expected performance for the reduction of 1-phenylisoquinoline (a benchmark difficult substrate).

Catalyst SystemActivatorPressure (psi)Yield (%)ee (%)Key Advantage
[Ir(COD)Cl]₂ / (R)-MeO-BIPHEP Benzyl Chloroformate6009590-94High reactivity, Industry Standard [1]
[Ir(COD)Cl]₂ / (R)-SegPhos Benzyl Chloroformate6009295-97Superior enantioselectivity for bulky substrates [1]
Ru(OTf)(TsDPEN)(p-cymene) None (Transfer Hydrog.)[1]N/A8580-85No high pressure required; uses Formic Acid [3]
Chiral Phosphoric Acid (TRIP) Hantzsch EsterN/A7088Metal-free; good for acid-sensitive groups [2]

References

  • Asymmetric Hydrogenation of Quinolines and Isoquinolines Activated by Chloroformates. Source: Angewandte Chemie International Edition.[1][2][3] URL:[Link]

  • Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Source: Organic & Biomolecular Chemistry.[1][3][4][5] URL:[Link]

  • Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts. Source: Journal of the American Chemical Society.[2] URL:[Link]

  • Iridium-catalyzed asymmetric transfer hydrogenation of aromatic ketones with a cinchona alkaloid derived NNP ligand. Source: Organic & Biomolecular Chemistry.[1][3][4][5] URL:[Link]

Sources

Technical Support Center: Purification of 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile HCl

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: THIQ-CN-PUR-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Purification, Salt Formation, Impurity Profiling, and Stability

Introduction: The Molecule & The Challenge

Welcome to the technical support hub for 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride (hereafter referred to as 7-CN-THIQ HCl ).

This compound is a critical secondary amine building block, often employed in the synthesis of DPP-4 inhibitors and other CNS-active agents. However, it presents a "perfect storm" of purification challenges:

  • The Basicity vs. Stability Conflict: It requires strong acid to form the salt, but the nitrile group at C7 is susceptible to acid-catalyzed hydrolysis.

  • The "Sticky Salt" Syndrome: Like many secondary amine hydrochlorides, it tends to oil out rather than crystallize if the solvent polarity isn't perfectly tuned.

  • Regioisomer Contamination: Depending on your synthetic route (e.g., Pictet-Spengler or Friedel-Crafts), the 6-CN or 8-CN isomers may be persistent impurities.

This guide moves beyond generic advice, offering causal analysis and rescue protocols for your specific experimental failures.

Module 1: Salt Formation & The "Oiling Out" Problem

User Issue: "I added HCl in dioxane to my free base, but instead of a white solid, I got a brown gum that won't crystallize."

Root Cause Analysis

Oiling out occurs when the lattice energy of the crystal is lower than the solvation energy of the amorphous form, often exacerbated by:

  • Excess HCl: A large excess of HCl can solubilize the salt or cause partial hydrolysis.

  • Trapped Solvent: Dichloromethane (DCM) or THF trapped in the lattice prevents tight packing.

  • Water Content: Even trace moisture can turn the hygroscopic salt into a gum.

The Rescue Protocol (Trituration & Recrystallization)

Do not attempt to filter the gum. Follow this thermodynamic control process:

  • Decant: Pour off the supernatant ether/dioxane.

  • Dissolve: Redissolve the gum in a minimum amount of hot Isopropanol (IPA) or Methanol (MeOH) .

    • Note: MeOH is riskier due to high solubility; IPA is preferred.

  • Precipitate (The "Cloud Point" Method):

    • While hot, slowly add Ethyl Acetate (EtOAc) or Diethyl Ether (Et2O) until the solution turns slightly cloudy.

    • Ratio Target: 1:3 to 1:5 (Alcohol:Anti-solvent).

  • Cool: Allow to cool to Room Temperature (RT) slowly, then move to 4°C.

  • Seed: If available, add a seed crystal. If not, scratch the glass surface to induce nucleation.

Standardized Salt Formation Workflow

SaltFormation Start Start: Crude Free Base (Oil) Solvent Dissolve in EtOAc or iPrOAc (Non-protic, moderately polar) Start->Solvent AcidAdd Add 1.05 eq HCl (4M in Dioxane or Et2O) Solvent->AcidAdd Check Observation Check AcidAdd->Check Solid Precipitate Forms Check->Solid White Solid Oil Oils/Gums Out Check->Oil Sticky Gum Filter Filter & Wash (Cold Et2O) Solid->Filter Rescue Decant Supernatant Redissolve in min. hot IPA Oil->Rescue Recryst Add EtOAc until cloudy Cool to 4°C Rescue->Recryst Recryst->Filter caption Figure 1: Decision tree for salt formation and rescue of oiling batches.

Module 2: The "Phantom Peak" (Nitrile Hydrolysis)

User Issue: "My LCMS shows a new peak at M+18 relative to the product. It grows larger if I heat the reaction."

Scientific Mechanism

The nitrile group (-C≡N) is generally stable, but in the presence of strong acid (HCl) , water , and heat , it undergoes the Pinner Reaction pathway or direct hydrolysis to the primary amide (-CONH2).

  • M+18 Peak: This corresponds to the addition of one water molecule (Hydrolysis to Amide).

  • M+19 Peak: If hydrolysis continues to the carboxylic acid (less likely without prolonged boiling).

Prevention Strategy

The key is Anhydrous Conditions .

ParameterRecommendationWhy?
Acid Source Acetyl Chloride + MeOH (generates HCl in situ) OR HCl in Et2O Aqueous HCl (37%) introduces water, accelerating hydrolysis.
Temperature < 40°C Activation energy for nitrile hydrolysis is high; keep it cool.
Time Minimize exposure Filter the salt immediately upon formation. Do not leave stirring overnight in acidic media.

Corrective Action: If the amide impurity is >5%:

  • Do NOT recrystallize: The amide often co-crystallizes with the nitrile salt.

  • Free Base: Convert the salt back to the free base using saturated NaHCO3 (aq).

  • Chromatography: Separate the amide (much more polar) from the nitrile on silica gel (DCM/MeOH gradient).

  • Re-salt: Under strictly anhydrous conditions.

Module 3: Regioisomer Contamination

User Issue: "NMR shows small satellite peaks in the aromatic region. I suspect the 6-CN isomer."

The Isomer Challenge

If you synthesized the core via cyclization (e.g., Friedel-Crafts on a phenethylamine), you likely have a mixture of isomers (e.g., 6-CN vs 7-CN).

  • 7-CN (Target): Derived from 4-substituted precursors (if cyclizing para) or specific halogenated building blocks.

  • 6-CN (Impurity): Common byproduct if the directing group orientation was ambiguous.

Separation Logic

Separating these isomers as HCl salts is nearly impossible due to similar lattice energies. Separation must occur at the Free Base stage.

Troubleshooting Table: Isomer Removal

MethodEffectivenessProtocol Notes
Recrystallization (Salt) LowIsomers often form solid solutions.
Flash Column (Free Base) High Use DCM:MeOH:NH4OH (95:4:1) . The basic modifier sharpens the amine peak.
Prep-HPLC (Acidic) MediumTFA in mobile phase may risk hydrolysis if fraction drying is heated. Use Formic Acid instead.

Module 4: Analytical & Stability FAQs

Q: The NMR signals for the protons near the nitrogen are broad. Is my product impure?

  • A: Not necessarily. This is likely rotameric broadening or slow exchange of the ammonium proton.

    • Fix: Run the NMR in DMSO-d6 at 350K (80°C) to sharpen the peaks, or add a drop of D2O to exchange the NH proton (this will eliminate the NH coupling).

Q: How should I store the HCl salt?

  • A: The salt is hygroscopic .

    • Store in a desiccator at -20°C.

    • Pack under Argon/Nitrogen.

    • Warning: If the white powder turns into a glaze or gum over months, it has absorbed water. Re-precipitate from IPA/EtOAc before use.

References

  • Fundamental Purification: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for amine salts).
  • Nitrile Hydrolysis Mechanism: Grundmann, C. (1970). Syntheses of Nitriles. In: The Chemistry of the Cyano Group.

  • THIQ Synthesis & Isomers: Chrzanowska, M., & Rozwadowska, M. D. (2004). Asymmetric Synthesis of Isoquinoline Alkaloids. Chemical Reviews, 104(7), 3341–3370.

  • Salt Selection: Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427–435.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling cyanated tetrahydroisoquinolines.

Stability issues of 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting assistance for the stability issues you may encounter when working with this compound in solution. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested insights to ensure the integrity of your experiments.

Introduction to the Molecule and its Stability Profile

1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride is a member of the tetrahydroisoquinoline (THIQ) class of compounds, which are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules.[1] The stability of this compound in solution is paramount for obtaining reliable and reproducible experimental results. The primary points of potential instability in this molecule are the nitrile functional group and the tetrahydroisoquinoline ring system itself. The hydrochloride salt form generally enhances solubility in aqueous media.[2]

This guide will delve into the potential degradation pathways, provide answers to frequently asked questions, and offer detailed troubleshooting protocols to help you navigate the challenges of working with this compound.

Frequently Asked Questions (FAQs)

Here we address common questions and concerns regarding the stability of 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride in solution.

Q1: I'm observing a precipitate forming in my aqueous stock solution over time. What is happening and how can I prevent it?

A1: Precipitation of your compound from an aqueous solution can be attributed to several factors. The hydrochloride salt is expected to be soluble in water, but its solubility can be influenced by pH, temperature, and the presence of other solutes. It is possible that the free base form of the compound, which is less soluble, is precipitating out of solution if the pH of your solution has shifted to become more basic.

To prevent this, ensure your aqueous stock solutions are prepared in a slightly acidic buffer (e.g., pH 4-6) to maintain the protonated and more soluble form of the amine. It is also advisable to store stock solutions at low temperatures (2-8°C or -20°C) to minimize both degradation and changes in solubility. If you are working with a saturated solution, even small decreases in temperature can lead to precipitation.

Q2: My compound seems to be degrading in my cell culture medium. What is the likely cause?

A2: Cell culture media are complex aqueous solutions, typically buffered at a physiological pH of around 7.4. Under these neutral to slightly alkaline conditions, the nitrile group of your compound is susceptible to hydrolysis. This hydrolysis can proceed first to an amide intermediate and subsequently to a carboxylic acid. This degradation will result in a loss of the parent compound and the formation of new, potentially inactive or interfering species in your assay.

To mitigate this, prepare fresh solutions of the compound in your cell culture medium immediately before use. Avoid prolonged storage of the compound in the medium. If your experimental design requires longer incubation times, consider conducting a time-course experiment to assess the stability of the compound under your specific assay conditions.

Q3: I suspect my compound is degrading, but I'm not sure what the degradation products are. What are the most likely degradation pathways?

A3: The two most probable degradation pathways for 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride are hydrolysis of the nitrile group and oxidation of the tetrahydroisoquinoline ring.

  • Hydrolysis: As mentioned, the nitrile group can be hydrolyzed to a carboxylic acid, particularly under acidic or basic conditions. The reaction proceeds through an amide intermediate.

  • Oxidation: The tetrahydroisoquinoline ring system can be susceptible to oxidation, which can lead to aromatization to the corresponding isoquinoline or the formation of N-oxides.[3][4] This can be promoted by exposure to air (oxygen), metal ions, or light.

The following diagram illustrates these potential degradation pathways:

G cluster_0 Degradation Pathways Parent 1,2,3,4-Tetrahydroisoquinoline- 7-carbonitrile hydrochloride Hydrolysis_Product 1,2,3,4-Tetrahydroisoquinoline- 7-carboxylic acid Parent->Hydrolysis_Product  Hydrolysis (Acid/Base) Oxidation_Product 7-Cyanoisoquinoline Parent->Oxidation_Product  Oxidation

Caption: Potential degradation pathways of 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride.

Q4: How should I prepare and store my stock solutions to ensure maximum stability?

A4: Proper preparation and storage are critical for maintaining the integrity of your compound. For optimal stability, we recommend the following:

  • Solvent Selection: For long-term storage, DMSO is generally a good choice as it is a non-aqueous solvent and will prevent hydrolysis. For aqueous experiments, prepare a concentrated stock in DMSO and then dilute it into your aqueous buffer or medium immediately before use. This minimizes the time the compound is exposed to aqueous conditions.

  • Storage Conditions: Store stock solutions at -20°C or -80°C in tightly sealed vials to protect from moisture and air. Aliquoting the stock solution into smaller, single-use volumes can prevent repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

  • Protection from Light: Some tetrahydroisoquinoline derivatives can be light-sensitive.[5] It is good practice to store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues.

Observed Problem Potential Cause Recommended Action
Precipitation in aqueous solution pH shift leading to formation of the less soluble free base.Prepare solutions in a slightly acidic buffer (pH 4-6). Store at a consistent, cool temperature.
Solution is supersaturated.Prepare a less concentrated stock solution.
Loss of activity in biological assays Hydrolysis of the nitrile group at physiological pH.Prepare fresh solutions in media immediately before use. Conduct a stability study in your specific medium.
Oxidation of the tetrahydroisoquinoline ring.Degas your solvents. Consider adding an antioxidant if compatible with your assay.
Appearance of new peaks in HPLC/UPLC analysis Degradation of the parent compound.Perform a forced degradation study to identify potential degradants.
Contamination of the solvent or glassware.Use high-purity solvents and thoroughly clean all glassware.
Discoloration of the solution Oxidation or other degradation pathways.Protect solutions from light and air. Prepare fresh solutions.

Experimental Protocols

To help you assess the stability of your compound and troubleshoot issues, we provide the following general protocols.

Protocol 1: Solubility Assessment

This protocol will help you determine the approximate solubility of 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride in common laboratory solvents.

Materials:

  • 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride

  • Water (HPLC grade)

  • DMSO (Anhydrous)

  • Ethanol (Absolute)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh out a small, known amount of the compound (e.g., 1 mg) into a clear vial.

  • Add a small, measured volume of the solvent to be tested (e.g., 100 µL).

  • Vortex the vial vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved solid.

  • If the solid has dissolved completely, add another measured volume of the compound and repeat steps 3 and 4 until a saturated solution is obtained (i.e., solid material remains after vortexing).

  • If the initial amount of solid does not dissolve, add more solvent in measured increments, vortexing after each addition, until the solid is fully dissolved.

  • Calculate the approximate solubility in mg/mL.

Note: This is a simplified method. For more precise determination, analytical techniques such as HPLC or UV-Vis spectroscopy should be used to quantify the concentration of the dissolved compound in a saturated solution.

Protocol 2: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method.

Materials:

  • 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride stock solution (e.g., 1 mg/mL in a suitable solvent)

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • UV lamp (254 nm and 365 nm)

  • Oven

  • HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

Procedure:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) for a set period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with an appropriate base before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a set period. Neutralize the solution with an appropriate acid before analysis.

  • Oxidation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a set period.

  • Thermal Degradation: Place a sample of the solid compound or a solution in an oven at an elevated temperature (e.g., 80°C) for a set period.

  • Photolytic Degradation: Expose a solution of the compound to UV light at 254 nm and 365 nm for a set period. A control sample should be kept in the dark under the same conditions.

  • Analysis: Analyze all samples and a control (untreated) sample by HPLC or UPLC-MS to identify any new peaks corresponding to degradation products.

The following diagram outlines the workflow for a forced degradation study:

G cluster_0 Forced Degradation Workflow Start Prepare Stock Solution Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Start->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Start->Oxidation Thermal Thermal Stress (e.g., 80°C) Start->Thermal Photo Photolytic Stress (UV light) Start->Photo Analysis Analyze by UPLC-MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Workflow for a forced degradation study of 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride.

Conclusion

While 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride is a valuable compound for research, its stability in solution requires careful consideration. By understanding the potential degradation pathways of hydrolysis and oxidation, and by implementing proper handling and storage procedures, you can ensure the integrity of your experiments and the reliability of your results. This guide provides a framework for troubleshooting common issues and for proactively assessing the stability of this compound under your specific experimental conditions.

References

  • 2a biotech. (n.d.). 1,2,3,4-TETRAHYDROISOQUINOLINE-7-CARBONITRILE HYDROCHLORIDE. Retrieved from [Link]

  • Molecules. (2018). Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. Retrieved from [Link]

  • ACS Chemical Reviews. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Retrieved from [Link]

  • RSC Publishing. (2021). Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction. Retrieved from [Link]

  • PubMed Central. (2022). Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinolin-7-ol. Retrieved from [Link]

  • PubMed Central. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • ACS Publications. (2024). Evolution of a Synthetic Strategy toward the Syntheses of Bis-tetrahydroisoquinoline Alkaloids. Retrieved from [Link]

  • PubMed. (2007). Design and synthesis of tetrahydroisoquinoline derivatives as potential multidrug resistance reversal agents in cancer. Retrieved from [Link]

Sources

Technical Support Center: Crystallization of 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 1,2,3,4-tetrahydroisoquinoline-7-carbonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important pharmaceutical intermediate. As a polar, organic hydrochloride salt, its crystallization requires a nuanced understanding of solvent systems and thermodynamic principles.

This document provides in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind experimental choices to empower you with the scientific rationale needed to overcome common hurdles.

Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 1,2,3,4-tetrahydroisoquinoline-7-carbonitrile hydrochloride that influence its crystallization?

A1: While specific experimental data for this exact molecule is not extensively published, we can infer its properties based on its structure and data from close analogs like 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride.

  • High Polarity: The presence of a nitrile group and, critically, the hydrochloride salt of a secondary amine makes the molecule highly polar. This dictates its solubility, favoring polar solvents.

  • High Melting Point: Amine hydrochloride salts are ionic and typically exhibit high melting points, often exceeding 200°C. For example, the related 6,7-dimethoxy analog melts in the 260-265°C range. This high melting point is a key factor in the risk of "oiling out," where the compound melts in the hot solvent before it dissolves.

  • Hydrogen Bonding Capability: The protonated secondary amine is a strong hydrogen bond donor, and the nitrile group can act as an acceptor. This strong intermolecular interaction must be overcome by the solvent for dissolution to occur.

  • Aqueous Solubility: Like many hydrochloride salts, it is expected to have significant solubility in water[1][2]. However, using pure water for crystallization is often problematic as its high solvency can lead to low yields[3].

Q2: How do I select an appropriate solvent system for crystallization?

A2: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures[4]. For a polar salt like this, a single solvent is often insufficient. A mixed-solvent system (a "solvent/anti-solvent" pair) is typically more effective.

  • Good Solvents (for dissolving the compound): These are polar, protic solvents that can effectively solvate the ionic salt. Prime candidates include:

    • Methanol

    • Ethanol

    • Isopropanol (IPA)

    • Water

  • Anti-Solvents (for inducing precipitation): These are less polar solvents in which the compound is poorly soluble. They are added to the solution to reduce the overall solvency and force the compound to crystallize. Common choices include:

    • Ethyl Acetate (EtOAc)

    • Methyl tert-Butyl Ether (MTBE)

    • Acetone

    • Acetonitrile (ACN)

    • Toluene

The key is to dissolve the compound in a minimal amount of the hot "good solvent" and then slowly add the "anti-solvent" until turbidity (cloudiness) appears, which is then cleared by adding a drop or two of the hot "good solvent" before slow cooling.

Troubleshooting Guide

This section addresses specific problems you may encounter during the crystallization process.

Q3: My compound has "oiled out" and formed a liquid layer instead of crystals. What should I do?

A3: "Oiling out" occurs when the solid melts in the hot solvent before it fully dissolves, forming a supersaturated liquid phase of your compound[5]. This happens when the boiling point of the solvent is higher than the melting point of the solute[5]. The resulting "oil" often traps impurities and solidifies into an amorphous, impure glass upon cooling.

Causality & Solution Workflow:

  • Immediate Action: Re-heat the mixture to dissolve the oil completely.

  • Increase Solvent Volume: The primary cause is often too little solvent. Add more of the hot primary solvent (e.g., ethanol) until the oil fully dissolves to form a clear solution. This moves the solution away from the supersaturation point where oiling out occurs[5].

  • Lower the Crystallization Temperature: If adding more solvent isn't effective or would compromise yield, consider switching to a lower-boiling point solvent system. For example, if you are using isopropanol (boiling point ~82°C), try switching to ethanol (boiling point ~78°C).

  • Change Solvent System: Introduce a co-solvent that reduces the overall solution temperature required for dissolution.

G start Problem: Compound 'Oiled Out' reheat Re-heat solution to dissolve oil start->reheat add_solvent Add more hot primary solvent (e.g., Ethanol) reheat->add_solvent is_clear Is the solution clear? add_solvent->is_clear cool_slowly Proceed with slow cooling is_clear->cool_slowly Yes change_solvent Switch to a lower-boiling point solvent system is_clear->change_solvent No end_success Successful Crystallization cool_slowly->end_success end_fail Re-evaluate solvent screening change_solvent->end_fail G cluster_dissolution Step 1: Dissolution cluster_antisolvent Step 2: Saturation cluster_cooling Step 3: Crystallization cluster_isolation Step 4 & 5: Isolation & Drying dissolve Dissolve crude solid in minimum hot Ethanol add_anti Add hot Ethyl Acetate to turbidity dissolve->add_anti redissolve Add drop of hot Ethanol to clarify add_anti->redissolve cool_rt Slow cool to Room Temp redissolve->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filter Vacuum Filter Crystals cool_ice->filter wash Wash with cold EtOAc filter->wash dry Dry under vacuum wash->dry

Caption: Workflow for Anti-Solvent Crystallization Protocol.

References
  • Recrystallization. (n.d.). LibreTexts™. [Link]

  • Kim, D., et al. (2023). Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Crystal structure of 1-tosyl-1,2,3,4-tetrahydroquinoline. (2014). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]

  • The crystallization of quinoline. (n.d.).
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]

  • Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. (2025). ResearchGate. [Link]

  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (2012). Pharmaceutical Development and Technology. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances. [Link]

  • PHARMACEUTICAL-ORGANIC-CHEMISTRY-II-LAB-MANUAL.pdf. (n.d.). MLR Institute of Pharmacy. [Link]

  • Purification of organic hydrochloride salt? (2017). ResearchGate. [Link]

  • 1,2,3,4-Tetrahydroisoquinolin-7-ol. (n.d.). PubChem. [Link]

  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012). PubMed. [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2020). Crystal Growth & Design. [Link]

  • Isolation of primary amines as HCL salt problem. (2006). Science Madness Discussion Board. [Link]

  • Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. (2016). Organic Process Research & Development. [Link]

  • How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? (2018). ResearchGate. [Link]

  • 1,2,3,4-Tetrahydroisoquinoline. (n.d.). PubChem. [Link]

  • Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. (2016). ResearchGate. [Link]

  • method for salt preparation. (2010).

Sources

Yield optimization for the synthesis of 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride

Welcome to the dedicated technical support guide for the synthesis and yield optimization of 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists. We will delve into the common synthetic challenges, provide evidence-based troubleshooting strategies, and offer detailed protocols to enhance the efficiency and reproducibility of your experiments.

Section 1: Synthetic Strategy Overview

The synthesis of the 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a cornerstone of medicinal chemistry, with several established methods available.[1] For the specific target, 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile, the primary challenge lies in the electronic nature of the starting materials. The presence of a cyano group, an electron-withdrawing group (EWG), on the aromatic ring deactivates it towards the key intramolecular electrophilic cyclization step. This necessitates careful selection and optimization of the synthetic route.

The two most prevalent methods for constructing the THIQ skeleton are the Bischler-Napieralski reaction followed by reduction, and the Pictet-Spengler reaction .[2][3]

  • Bischler-Napieralski Reaction: This involves the cyclodehydration of a β-phenethylamide using a condensing agent (e.g., POCl₃, P₂O₅) to form a 3,4-dihydroisoquinoline, which is then reduced to the desired tetrahydroisoquinoline.[4][5] This is often a robust method but can require harsh conditions.

  • Pictet-Spengler Reaction: This reaction condenses a β-phenethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[6] While elegant, the classical Pictet-Spengler reaction is most efficient with electron-rich aromatic rings.[7] Synthesizing the target molecule via this route requires overcoming the deactivating effect of the nitrile substituent.

Below is a generalized workflow illustrating the critical stages for optimization in either pathway.

Synthesis_Workflow cluster_0 Route A: Bischler-Napieralski cluster_1 Route B: Pictet-Spengler cluster_2 Final Step (Common) A_Start 3-Cyanophenethylamine A_Amide N-Acyl Intermediate A_Start->A_Amide Acylation A_Cyclize Cyclization (POCl₃) A_Amide->A_Cyclize A_DHIQ Dihydroisoquinoline Intermediate A_Cyclize->A_DHIQ A_Reduce Reduction (NaBH₄) A_DHIQ->A_Reduce A_Product THIQ-7-carbonitrile A_Reduce->A_Product Salt Salt Formation (HCl) A_Product->Salt B_Start 3-Cyanophenethylamine B_Imine Iminium Ion Formation B_Start->B_Imine Condensation w/ Formaldehyde B_Cyclize Cyclization (Acid Catalyst) B_Imine->B_Cyclize B_Product THIQ-7-carbonitrile B_Cyclize->B_Product B_Product->Salt Final Target Hydrochloride Salt Salt->Final

Caption: Generalized synthetic workflows for THIQ-7-carbonitrile.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Question 1: My overall yield is very low after the cyclization step. What are the primary causes and how can I fix this?

Answer: Low yield in the core cyclization step is the most frequent challenge, directly linked to the electron-withdrawing cyano group deactivating the aromatic ring.

Causality: The key step is an intramolecular electrophilic aromatic substitution (either from an acylnitrilium ion in the Bischler-Napieralski reaction or an iminium ion in the Pictet-Spengler reaction). The nitrile group reduces the nucleophilicity of the benzene ring, increasing the activation energy of this cyclization and slowing the desired reaction, which allows side reactions to dominate.

Troubleshooting Steps:

  • Verify Starting Material Purity: Ensure the precursor (e.g., 3-cyanophenethylamine) is pure and free of contaminants that could inhibit the reaction.

  • Re-evaluate Your Chosen Route:

    • For Pictet-Spengler: Standard acids like HCl may be insufficient. The reaction often requires stronger acidic conditions to force the cyclization on a deactivated ring.[7] Consider using trifluoroacetic acid (TFA) or "superacid" systems.[7] A 50% TFA solution in a non-coordinating solvent like dichloromethane (DCM) or dichloroethane (DCE) at reflux can be effective.[8]

    • For Bischler-Napieralski: This route is often more tolerant of EWGs but can suffer from other issues. Ensure your condensing agent is fresh and the reaction is strictly anhydrous. Phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃) are common, with P₂O₅ in refluxing toluene or xylene being a classic choice.[4][5]

  • Optimize Reaction Conditions (Temperature & Time):

    • Temperature: Deactivated systems require more thermal energy. If you are running the reaction at room temperature or slightly elevated temperatures, a significant increase may be necessary. For Bischler-Napieralski, refluxing in a high-boiling solvent like xylene or decalin might be required. Microwave-assisted synthesis can also be highly effective for accelerating these reactions.[2][7]

    • Reaction Time: Monitor the reaction closely by TLC or LC-MS. These reactions can be slow; ensure you are not terminating the reaction prematurely.

Question 2: I'm observing a significant amount of a styrene-like side product. What is causing this and how can it be prevented?

Answer: This issue is specific to the Bischler-Napieralski pathway and is a strong indicator of a retro-Ritter type reaction.

Causality: The nitrilium salt intermediate, which is key to the cyclization, can fragment under the reaction conditions. This fragmentation eliminates the nitrile derived from the acyl group and generates a stable styrenyl cation, which then quenches to form a styrene byproduct.[5] This pathway becomes more competitive when the desired cyclization is slow, as is the case with a deactivated ring.

Troubleshooting Steps:

  • Modify the Condensing Agent: The choice of condensing agent is critical. While POCl₃ is common, using a mixture of P₂O₅ in POCl₃ can generate pyrophosphates, which are better leaving groups and can facilitate the cyclization at lower temperatures, potentially outcompeting the fragmentation.[5]

  • Use a Nitrile Solvent: A clever strategy to suppress the retro-Ritter reaction is to use the corresponding nitrile (e.g., acetonitrile, if using an acetyl protecting group) as the reaction solvent. According to Le Châtelier's principle, the high concentration of the nitrile solvent shifts the fragmentation equilibrium back towards the reactive nitrilium salt intermediate.[5]

  • Consider an Alternative Acyl Group: The stability of the R' group in the R'-C≡N⁺- intermediate influences the propensity for fragmentation. If feasible, using a different acyl group on the starting phenethylamide could alter the equilibrium.

Question 3: The final reduction of the dihydroisoquinoline intermediate (from Bischler-Napieralski) is not clean and gives multiple products. How can I improve this step?

Answer: The reduction of the C=N bond in the 3,4-dihydroisoquinoline intermediate is typically straightforward but can have pitfalls.

Causality: The standard reducing agent is sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol. Issues can arise from incomplete reaction, over-reduction of the nitrile group (though less likely under these conditions), or side reactions if the intermediate is not sufficiently pure.

Troubleshooting Steps:

  • Purify the Intermediate: Do not proceed with a crude 3,4-dihydroisoquinoline intermediate. Purify it via column chromatography or recrystallization to remove residual condensing agents and byproducts from the cyclization step.

  • Control the Temperature: Add the NaBH₄ portion-wise to a cooled solution (0 °C) of the intermediate in methanol. This helps to control the exotherm and minimize potential side reactions. After the addition is complete, allow the reaction to warm to room temperature and stir until completion.

  • Stoichiometry of Reductant: Use a slight excess of NaBH₄ (e.g., 1.5-2.0 equivalents) to ensure the reaction goes to completion.

  • Alternative Reducing Agents: If NaBH₄ proves problematic, catalytic hydrogenation (e.g., H₂, Pd/C) is an excellent alternative that will cleanly reduce the imine without affecting the nitrile group.[3]

Question 4: I am having difficulty isolating the final hydrochloride salt as a clean, crystalline solid.

Answer: Salt formation and purification are crucial for obtaining a stable, easy-to-handle final product.

Causality: The freebase of 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile may be an oil or a low-melting solid. Problems with salt formation often stem from solvent choice, residual impurities, or incorrect pH.

Troubleshooting Steps:

  • Ensure Purity of the Freebase: The starting freebase must be pure. Any basic or acidic impurities will interfere with the stoichiometry of the salt formation. Purify the freebase by column chromatography if necessary.

  • Solvent Selection: The ideal solvent system is one in which the freebase is soluble, but the hydrochloride salt is insoluble. A common and effective method is to dissolve the purified freebase in a solvent like anhydrous diethyl ether, ethyl acetate, or isopropanol.

  • HCl Source: Add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether, HCl in isopropanol, or HCl in dioxane) dropwise with vigorous stirring. Using anhydrous HCl gas is also an option but requires specialized equipment. Avoid aqueous HCl, as the presence of water can hinder crystallization.

  • Induce Crystallization: If the salt oils out, try scratching the inside of the flask with a glass rod, adding a seed crystal, or cooling the mixture for an extended period. Sonication can also sometimes induce crystallization. If it remains an oil, you may need to remove the solvent and triturate the residue with a non-polar solvent like hexane or pentane to induce solidification.

Section 3: Frequently Asked Questions (FAQs)

Q: Which synthetic route, Bischler-Napieralski or Pictet-Spengler, is generally recommended for this specific target? A: For a substrate with a deactivating group like a nitrile, the Bischler-Napieralski route followed by reduction is often more reliable and higher-yielding in a standard laboratory setting.[3] While the Pictet-Spengler is more atom-economical, overcoming the high activation barrier for cyclization can require significant optimization with stronger, less common acid systems, which may not be readily available.[7]

Q: What are the best analytical techniques to monitor the reaction progress? A: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

  • TLC: Provides a quick and inexpensive way to visualize the consumption of starting material and the appearance of the product. A typical mobile phase would be a mixture of ethyl acetate and hexanes, often with a small amount of triethylamine (~1%) to prevent streaking of the basic amine products on the silica plate.

  • LC-MS: Confirms the identity of the product by its mass and provides a more accurate assessment of purity and the presence of any side products.

Q: How critical is moisture control throughout the synthesis? A: It is highly critical , especially for the Bischler-Napieralski cyclization. The condensing agents (POCl₃, P₂O₅) are extremely water-sensitive and will be quenched by moisture, halting the reaction. All glassware should be oven- or flame-dried, and anhydrous solvents should be used. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

Section 4: Optimized Protocol (Bischler-Napieralski Route)

This protocol is a representative, optimized procedure. Researchers should adapt it based on their specific laboratory conditions and scale.

Step 1: Amide Formation

  • To a solution of 3-(2-aminoethyl)benzonitrile (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C under N₂, add triethylamine (1.5 eq).

  • Slowly add acetyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting amine is consumed.

  • Wash the reaction mixture with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-acetyl intermediate, which can be used directly or purified further.

Step 2: Cyclization to 3,4-Dihydroisoquinoline

  • In a flame-dried flask under N₂, add the crude N-acetyl intermediate (1.0 eq) to anhydrous toluene (0.1 M).

  • Add phosphorus pentoxide (P₂O₅) (2.0 eq) portion-wise.

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 6-12 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and carefully quench by pouring it over ice.

  • Basify the aqueous layer to pH > 10 with concentrated NaOH solution, keeping the mixture cool in an ice bath.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude 3,4-dihydroisoquinoline-7-carbonitrile. Purify by column chromatography (silica gel, EtOAc/Hexanes with 1% Et₃N).

Step 3: Reduction to Tetrahydroisoquinoline

  • Dissolve the purified dihydroisoquinoline (1.0 eq) in methanol (0.2 M) and cool to 0 °C.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • After addition, allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by slowly adding water. Remove the methanol under reduced pressure.

  • Extract the aqueous residue with DCM (3x). Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the freebase of 1,2,3,4-tetrahydroisoquinoline-7-carbonitrile as an oil or solid.

Step 4: Hydrochloride Salt Formation

  • Dissolve the purified freebase in a minimal amount of anhydrous diethyl ether.

  • With stirring, add a 2 M solution of HCl in diethyl ether dropwise until precipitation is complete and the solution is acidic (test with pH paper).

  • Stir the resulting slurry for 30 minutes.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield the final product.

Section 5: Key Parameter Summary

ParameterCondition ACondition BRationale / Expected Outcome
Cyclization Catalyst POCl₃P₂O₅P₂O₅ is a stronger dehydrating agent and can be more effective for deactivated substrates, often leading to higher yields despite harsher conditions.[4]
Cyclization Solvent TolueneXyleneXylene has a higher boiling point (~140 °C vs 110 °C), providing more thermal energy to overcome the activation barrier, which can be critical for this reaction.
Reduction Agent NaBH₄H₂, Pd/CNaBH₄ is convenient and cost-effective. Catalytic hydrogenation is an excellent, clean alternative if issues with borohydride reduction arise.[3]
Salt Formation Solvent Diethyl EtherIsopropanolDiethyl ether is excellent for precipitating the HCl salt. Isopropanol can also be used and may sometimes yield more crystalline material.

Section 6: Troubleshooting Logic Diagram

Troubleshooting_Flowchart Start Low Yield or Impure Product Check_Cyclization Problem at Cyclization? Start->Check_Cyclization Analyze crude cyclization mixture Check_Reduction Problem at Reduction? Check_Cyclization->Check_Reduction No Cycl_Sol1 Increase Temperature (e.g., Toluene -> Xylene) Check_Cyclization->Cycl_Sol1 Yes Cycl_Sol2 Use Stronger Condensing Agent (e.g., P₂O₅) Check_Cyclization->Cycl_Sol2 Yes Cycl_Sol3 Ensure Strict Anhydrous Conditions Check_Cyclization->Cycl_Sol3 Yes Cycl_Sol4 Consider Pictet-Spengler with Superacid (TFA) Check_Cyclization->Cycl_Sol4 Yes Check_Salt Problem at Salt Formation? Check_Reduction->Check_Salt No Red_Sol1 Purify Dihydroisoquinoline Intermediate Before Reduction Check_Reduction->Red_Sol1 Yes Red_Sol2 Control Temperature (0 °C) during NaBH₄ Addition Check_Reduction->Red_Sol2 Yes Red_Sol3 Switch to Catalytic Hydrogenation (H₂, Pd/C) Check_Reduction->Red_Sol3 Yes Salt_Sol1 Purify Freebase Before Salt Formation Check_Salt->Salt_Sol1 Yes Salt_Sol2 Use Anhydrous HCl Source (e.g., HCl in Ether) Check_Salt->Salt_Sol2 Yes Salt_Sol3 Triturate Oily Product with Non-Polar Solvent (Hexane) Check_Salt->Salt_Sol3 Yes

Caption: A logical flowchart for troubleshooting common synthesis issues.

References

  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. [Link]

  • Google Patents. (2013).
  • Katritzky, A. R., & Rachwal, S. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H) - Quinolinones via Domino Reactions. Molecules, 16(4), 3096–3121. [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150. [Link]

  • Lane, S. A., & Kassam, K. (2001). The asymmetric Bischler–Napieralski reaction: preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines. Journal of the Chemical Society, Perkin Transactions 1, (23), 3029-3036. [Link]

  • Kaur, H., & Kumar, V. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12596-12622. [Link]

  • Kashdan, D. S., Schwartz, J. A., & Rapoport, H. (1982). Synthesis of 1,2,3,4-Tetrahydroisoquinolines. The Journal of Organic Chemistry, 47(14), 2638–2643. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. [Link]

  • Gawrońska, K., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3209. [Link]

  • Vantourout, J. C., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(8), 1035. [Link]

  • Singh, A., et al. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 9(2), 3795-3800. [Link]

  • Google Patents. (2012). CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof.
  • PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinolin-7-ol. National Center for Biotechnology Information. [Link]

  • El-Sayed, M. A., et al. (2022). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Molecules, 27(19), 6296. [Link]

  • ResearchGate. (2015). Optimization of Acidic Protocols for Pictet− Spengler Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. [Link]

  • Gentry, E. C., & Knowles, R. R. (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society, 144(34), 15494–15500. [Link]

  • ChemRxiv. (2023). Halogen Bond-catalyzed Pictet-Spengler Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Pictet-Spengler Reaction - Common Conditions. [Link]

  • Google Patents. (2012). The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline.

Sources

Validation & Comparative

Navigating the Privileged Scaffold: A Comparative Guide to 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile Hydrochloride and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and clinically successful synthetic drugs.[1][2] This structural motif's inherent conformational rigidity and three-dimensional character allow for precise orientation of functional groups, enabling potent and selective interactions with a multitude of biological targets.[1] Consequently, THIQ derivatives have been extensively explored, yielding compounds with a broad spectrum of pharmacological activities, including anticancer, neuroprotective, anti-inflammatory, and antimicrobial properties.[2][3]

This guide provides a comparative analysis of 1,2,3,4-tetrahydroisoquinoline-7-carbonitrile hydrochloride, a readily accessible synthetic building block, and other THIQ derivatives. By examining the influence of various substituents on the THIQ core, particularly at the 7-position, we aim to provide researchers, scientists, and drug development professionals with a deeper understanding of the structure-activity relationships (SAR) that govern the biological effects of this versatile class of compounds.

The Pivotal Role of C7-Substitution in Modulating Biological Activity

The aromatic ring of the THIQ scaffold offers multiple positions for substitution, with the 7-position being a critical determinant of pharmacological activity and selectivity for various targets. The electronic nature and steric bulk of the substituent at this position can profoundly influence the molecule's interaction with its biological target. For instance, electron-donating groups may enhance binding to certain receptors through favorable electronic interactions, while electron-withdrawing groups can alter the molecule's overall electronic distribution and potential for hydrogen bonding.[3]

1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile Hydrochloride: A Promising but Underexplored Scaffold

1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride is a commercially available THIQ derivative featuring a nitrile (cyano) group at the 7-position. The nitrile group is a potent electron-withdrawing group, which can significantly influence the electronic properties of the aromatic ring. Furthermore, the nitrogen atom of the nitrile can act as a hydrogen bond acceptor, potentially forming key interactions within a receptor's binding pocket. While specific biological activity data for this compound is not extensively published, its structural features suggest its potential as a valuable tool in drug discovery, particularly in the development of modulators for targets where electron-deficient aromatic systems are favored.

Comparative Analysis of 7-Substituted THIQ Derivatives

To illustrate the impact of C7-substitution, we will compare the biological activities of several 7-substituted THIQ derivatives that have been reported in the literature. The following table summarizes the activities of these compounds against various biological targets.

Compound/DerivativeC7-SubstituentBiological TargetActivity (IC₅₀/Kᵢ)Reference
Magnoflorine Analog (3i) -OCH₃Antidepressant Activity (in vivo)Comparable to magnoflorine[4]
PDE4 Inhibitor (14f) 7-(cyclopentyloxy)-6-methoxyPhosphodiesterase 4B (PDE4B)2.3 µM[5]
DHFR/CDK2 Inhibitor (7e) Complex heterocyclic systemCyclin-dependent kinase 2 (CDK2)0.149 µM[6]
DHFR/CDK2 Inhibitor (8d) Complex heterocyclic systemDihydrofolate reductase (DHFR)0.199 µM[6]

Insights from the Comparative Data:

The data clearly demonstrates that the nature of the substituent at the C7-position (and other positions) dramatically influences both the biological target and the potency of the THIQ derivative.

  • The methoxy-substituted magnoflorine analog shows promise as an antidepressant, suggesting that electron-donating groups at this position may be favorable for this activity.[4]

  • The bulky cyclopentyloxy group in the PDE4 inhibitor highlights that steric factors at C7 can be exploited to achieve potent and selective inhibition.[5]

  • The complex heterocyclic systems in the anticancer agents underscore the versatility of the THIQ scaffold, which can be elaborated with large, functionalized moieties to target enzymes like CDK2 and DHFR.[6]

While direct experimental data for 1,2,3,4-tetrahydroisoquinoline-7-carbonitrile hydrochloride is lacking, the electron-withdrawing nature of the cyano group suggests that its biological profile would likely differ significantly from the electron-donating methoxy-substituted analogs. Further investigation into its activity at targets where an electron-deficient aromatic ring is preferred is warranted.

Experimental Protocols: A Guide to Evaluating THIQ Derivatives

To facilitate the investigation of novel THIQ derivatives, we provide detailed, step-by-step methodologies for two key assays relevant to the biological activities discussed.

Dopamine D2 Receptor Binding Assay

This protocol is adapted from standard radioligand binding assays and can be used to determine the affinity of THIQ derivatives for the dopamine D2 receptor.[7][8]

Objective: To determine the inhibitory constant (Kᵢ) of a test compound for the dopamine D2 receptor.

Materials:

  • Rat striatal tissue homogenate (source of D2 receptors)

  • [³H]Spiperone (radioligand)

  • Test compounds (THIQ derivatives)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

  • Wash buffer (cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare tissue homogenate: Homogenize fresh or frozen rat striatum in ice-cold incubation buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Collect the supernatant and centrifuge at high speed to pellet the membranes. Resuspend the membrane pellet in fresh incubation buffer.

  • Set up the binding assay: In a 96-well plate, add the following to each well:

    • 50 µL of incubation buffer

    • 25 µL of [³H]Spiperone (at a final concentration close to its K₋d)

    • 25 µL of test compound at various concentrations (or buffer for total binding, and a saturating concentration of a known D2 antagonist like haloperidol for non-specific binding).

    • 100 µL of the membrane homogenate.

  • Incubate: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Terminate the assay: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Measure radioactivity: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.

Workflow for Dopamine D2 Receptor Binding Assay:

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Termination cluster_analysis Data Analysis prep1 Homogenize Rat Striatum prep2 Centrifuge (Low & High Speed) prep1->prep2 prep3 Resuspend Membrane Pellet prep2->prep3 assay2 Add Membrane Homogenate prep3->assay2 assay1 Add Buffer, [3H]Spiperone, Test Compound assay1->assay2 inc1 Incubate at RT (60-90 min) assay2->inc1 inc2 Rapid Filtration & Washing inc1->inc2 ana1 Scintillation Counting inc2->ana1 ana2 Calculate Specific Binding ana1->ana2 ana3 Determine IC50 & Ki ana2->ana3

Caption: Simplified dopamine D2 receptor signaling pathway and the inhibitory action of a THIQ antagonist.

Mechanism of Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases are enzymes responsible for the degradation of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine. [9]Inhibition of MAO leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which is the mechanism of action for many antidepressant drugs. [9]

G cluster_neuron Presynaptic Neuron Monoamine Monoamine Neurotransmitter (e.g., Dopamine) MAO Monoamine Oxidase (MAO) Monoamine->MAO Substrate Aldehyde Aldehyde Metabolite MAO->Aldehyde Oxidizes to H2O2 Hydrogen Peroxide MAO->H2O2 Produces THIQ_MAOI THIQ MAO Inhibitor THIQ_MAOI->MAO Inhibits

Caption: Mechanism of monoamine oxidase (MAO) and its inhibition by a THIQ derivative.

Conclusion and Future Directions

The 1,2,3,4-tetrahydroisoquinoline scaffold remains a fertile ground for the discovery of novel therapeutic agents. This guide has highlighted the critical role of C7-substitution in dictating the biological activity of THIQ derivatives. While 1,2,3,4-tetrahydroisoquinoline-7-carbonitrile hydrochloride is a commercially available compound with intriguing electronic properties, its pharmacological profile remains largely unexplored. The comparative analysis presented here, along with the detailed experimental protocols, provides a framework for the systematic evaluation of this and other novel THIQ analogs. Future research should focus on synthesizing and screening a library of 7-substituted THIQs, including the 7-carbonitrile derivative, against a panel of biologically relevant targets to further elucidate the structure-activity relationships and unlock the full therapeutic potential of this privileged scaffold.

References

  • Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13846–13885. [Link]

  • Al-Warhi, T., Al-Mahmoud, G. A., El-Sayed, M. A. A., Al-Sha'er, M. A., Al-Fahemi, J. H., & Al-Zahrani, A. J. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. Scientific Reports, 14(1), 3899. [Link]

  • Grunewald, G. L., Dahanukar, V. H., Ching, P., & Criscione, K. R. (1995). Synthesis and evaluation of 3-substituted analogues of 1,2,3,4-tetrahydroisoquinoline as inhibitors of phenylethanolamine N-methyltransferase. Journal of Medicinal Chemistry, 38(15), 2895–2903. [Link]

  • Hayrapetyan, V., Manukyan, A., Tumanyan, A., & Stepanyan, H. (2018). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molbank, 2018(4), M1023. [Link]

  • Li, J., Wang, Y., Li, Y., & Li, J. (2013). Design, synthesis, and biological evaluation of simplified tetrahydroisoquinoline analogs. Archiv der Pharmazie, 346(10), 754–762. [Link]

  • Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 20-36. [Link]

  • Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). SAR profile of N-substituted THIQ analogs as RT inhibitors. ResearchGate. [Link]

  • Martinez, A., & Rodriguez-Franco, M. I. (2000). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews, 100(12), 4447–4470. [Link]

  • Kumar, D., Kumar, N., Singh, V., Chang, K. H., & Shah, K. (2015). Synthesis and Biological Evaluations of Ring Substituted Tetrahydroisoquinolines (THIQs) as Anti-Breast Cancer Agents. Molecules, 20(8), 14036–14054. [Link]

  • Chen, X., Liu, Y., Zhang, Y., & Liu, Y. (2020). Bioactivities and Structure–Activity Relationships of Natural Tetrahydroanthraquinone Compounds: A Review. Frontiers in Pharmacology, 11, 736. [Link]

  • Kim, A. N., Kim, J., Kim, S., Lee, J. E., Kim, E., Kim, S. J., ... & Lee, K. (2023). Design, synthesis, and biological evaluation of THIQ as antidepressive agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2269999. [Link]

  • Delport, D., Harvey, B. H., & Petzer, J. P. (2017). The monoamine oxidase inhibition properties of selected structural analogues of methylene blue. Neurochemical Research, 42(10), 2871–2880. [Link]

  • CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof - Google P
  • Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Table 3, Detailed protocol for the D2 binding secondary assay. In Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Delport, D., Harvey, B. H., & Petzer, J. P. (2017). The monoamine oxidase inhibition properties of selected structural analogues of methylene blue. PubMed. [Link]

  • Andreani, A., Granaiola, M., Leoni, A., Locatelli, A., Morigi, R., Rambaldi, M., ... & Recanatini, M. (1996). Synthesis and dopamine receptor affinities of 6-amino-5,6,7,8-tetrahydroquinoline derivatives. Il Farmaco, 51(11), 727–732. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. [Link]

  • Xiao, P., Yan, W., Gou, L., Zhong, Y., Cong, X., & Duan, S. (2021). Cryo-EM structure of apomorphine-bound dopamine receptor 1 in complex with Gs protein. RCSB PDB. [Link]

  • Khan, H., Nabavi, S. M., Sureda, A., Mehterov, N., & Atanasov, A. G. (2018). Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. Molecules, 23(6), 1337. [Link]

  • Grembecka, J., & Cierpich, A. (2000). [3H]7-OH-DPAT is capable of labeling dopamine D2 as well as D3 receptors. European Journal of Pharmacology, 393(1-3), 17–20. [Link]

  • Akkouche, Z., Arrar, L., & Kabouche, Z. (2018). Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants. ResearchGate. [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). [Link]

  • Agnetti, G., Hristova, M., & Wolber, G. (2022). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. International Journal of Molecular Sciences, 23(19), 11883. [Link]

  • Uslu, H., Gunes, A. C., Ozadali-Sari, K., Ilgin, S., & Kaplancikli, Z. A. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Molecules, 26(21), 6666. [Link]

  • Sullivan, A. M., O'Mullane, G., & O'Sullivan, J. (2021). Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. Frontiers in Pharmacology, 12, 676239. [Link]

  • US3654282A - 1 2 3 4-tetrahydro-isoquinoline 1-carboxylic acids - Google P
  • US3227720A - Tetrahydroisoquinoline compounds - Google P
  • Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. [Link]

  • Okubo, Y., Hotta, Y., Kawashima, K., & Kanda, S. (2024). Melatonin influences reproduction in the sapphire devil Chrysiptera cyanea via regulation of dopamine 2b receptor transcription. Frontiers in Endocrinology, 15, 1388902. [Link]

  • WO2019154395A1 - Tetrahydroisoquinoline compound, preparation method therefor, pharmaceutical composition containing same, and use thereof - Google P
  • Agnetti, G., Hristova, M., & Wolber, G. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences, 23(14), 7686. [Link]

Sources

A Comparative Guide to the Analytical Quantification of 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the rigorous and accurate characterization of novel chemical entities is paramount. 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride, a key intermediate in the synthesis of various biologically active molecules, demands precise analytical methods to ensure its purity, stability, and overall quality. This guide provides a comprehensive comparison of the primary analytical techniques for the quantification and characterization of this compound, offering insights into the underlying principles and practical applications of each method. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical protocols.

Introduction to 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride and the Imperative for Accurate Analysis

1,2,3,4-Tetrahydroisoquinoline and its derivatives are significant scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a carbonitrile group at the 7-position and its formulation as a hydrochloride salt influence its physicochemical properties, such as solubility and stability, which in turn dictate the appropriate analytical strategies.

Accurate analytical methods are crucial for:

  • Purity Assessment: Quantifying impurities and degradation products that may affect the safety and efficacy of the final drug product.

  • Stability Studies: Evaluating the compound's stability under various storage conditions, a key requirement for regulatory submissions.

  • Quality Control: Ensuring batch-to-batch consistency in manufacturing.

  • Pharmacokinetic Studies: Measuring drug concentrations in biological matrices.

This guide will explore the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and hyphenated mass spectrometry techniques (LC-MS, GC-MS) for the analysis of 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride. While specific validated methods for this exact molecule are not widely published, the principles and protocols for structurally similar tetrahydroisoquinoline derivatives provide a strong foundation for method development and validation. The validation of these analytical procedures should adhere to the guidelines established by the International Council for Harmonisation (ICH), ensuring the reliability and accuracy of the results.[1][2][3][4][5]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is the most common analytical technique in the pharmaceutical industry due to its versatility, robustness, and wide applicability. For a polar, non-volatile compound like 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride, reversed-phase HPLC with UV detection is the method of choice.

The "Why" Behind the Method: Causality in Experimental Choices

The selection of a reversed-phase C8 or C18 column is based on the principle of hydrophobic interaction. The nonpolar stationary phase retains the analyte, and a polar mobile phase is used for elution. The hydrochloride salt form of the analyte ensures good aqueous solubility, making it compatible with typical reversed-phase mobile phases. A buffer is incorporated into the mobile phase to control the pH and ensure the consistent ionization state of the basic tetrahydroisoquinoline nitrogen, leading to sharp, symmetrical peaks. The nitrile and aromatic functionalities of the molecule allow for strong UV absorbance, making UV detection a sensitive and straightforward choice.

Experimental Protocol: A Self-Validating System

A robust HPLC method should be developed and validated according to ICH guidelines.[1][2][3][4][5] Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.

Step-by-Step HPLC-UV Protocol:

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 20 mM potassium phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol). A typical starting point would be a 80:20 (v/v) mixture of the aqueous buffer and acetonitrile.[6][7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducibility.

  • Detection Wavelength: Based on the UV spectrum of the compound, typically around 220 nm or 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride in the mobile phase and perform serial dilutions to create calibration standards.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard Weigh & Dissolve Standard Filter_Std Filter Standard (0.45 µm) Standard->Filter_Std Sample Weigh & Dissolve Sample Filter_Sample Filter Sample (0.45 µm) Sample->Filter_Sample Autosampler Autosampler Injection Filter_Std->Autosampler Filter_Sample->Autosampler Column C18 Column Autosampler->Column Pump Pump (Mobile Phase) Pump->Column Detector UV Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: Workflow for HPLC-UV analysis.

Gas Chromatography (GC): An Alternative for Volatile Derivatives

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride itself is not sufficiently volatile for direct GC analysis, derivatization can be employed to make it amenable to this technique.

The "Why" Behind the Method: Derivatization is Key

The primary challenge for GC analysis of this compound is its polarity and low volatility due to the secondary amine and the hydrochloride salt form. Derivatization of the amine group, for instance, through acylation, converts it into a less polar and more volatile derivative.[8] This allows the compound to be vaporized in the GC inlet and travel through the column for separation.

Experimental Protocol: A Two-Step Approach

The protocol involves a chemical derivatization step followed by GC-MS analysis. The use of a mass spectrometer as a detector provides high selectivity and sensitivity, and offers structural information for peak identification.

Step-by-Step Derivatization and GC-MS Protocol:

  • Derivatization:

    • Accurately weigh the sample and dissolve it in a suitable solvent (e.g., acetonitrile).

    • Add a derivatizing agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or trifluoroacetic anhydride (TFAA), and a catalyst if necessary.

    • Heat the mixture (e.g., at 60 °C for 30 minutes) to complete the reaction.

  • GC-MS Analysis:

    • Instrumentation: A GC system coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).

    • Column: A nonpolar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Ion Source Temperature: 230 °C.

    • Mass Spectrometer Mode: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Weigh & Dissolve Sample Derivatization Add Derivatizing Agent & Heat Sample->Derivatization Injection GC Injection Derivatization->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometer Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Mass_Spectrum Mass Spectrum of Peak Detection->Mass_Spectrum Quantification Quantification TIC->Quantification Library_Search Library Search/Interpretation Mass_Spectrum->Library_Search

Caption: Workflow for GC-MS analysis with derivatization.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Pinnacle of Sensitivity and Specificity

LC-MS combines the powerful separation capabilities of HPLC with the highly sensitive and selective detection of mass spectrometry. For the analysis of 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride, LC-MS offers significant advantages, especially for low-level quantification in complex matrices.

The "Why" Behind the Method: Unparalleled Performance

The direct coupling of LC to MS allows for the analysis of the compound without the need for derivatization. Electrospray ionization (ESI) is the most suitable ionization technique for this polar molecule, as it generates protonated molecular ions [M+H]+ in the positive ion mode. The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[9][10]

Experimental Protocol: A Highly Sensitive Approach

Step-by-Step LC-MS/MS Protocol:

  • LC System: An ultra-high performance liquid chromatography (UHPLC) system for fast and efficient separations.

  • Column: A C18 or a HILIC (Hydrophilic Interaction Liquid Chromatography) column for polar compounds.

  • Mobile Phase: A mixture of water and an organic solvent (acetonitrile or methanol), both containing a small amount of a volatile modifier like formic acid or ammonium formate to aid in ionization.[9][10]

  • Flow Rate: Typically 0.2-0.5 mL/min for analytical scale columns.

  • MS System: A triple quadrupole or a high-resolution mass spectrometer.

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS/MS Parameters:

    • Precursor Ion: The m/z of the protonated molecule [M+H]+.

    • Product Ion(s): Determined by fragmenting the precursor ion in the collision cell.

    • Collision Energy: Optimized for the specific precursor-to-product ion transition.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Weigh, Dissolve & Filter Sample Injection UHPLC Injection Sample->Injection Separation LC Column Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MSMS Tandem MS (MRM) Ionization->MSMS MRM_Chromatogram MRM Chromatogram MSMS->MRM_Chromatogram Peak_Integration Peak Integration MRM_Chromatogram->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Workflow for LC-MS/MS analysis.

Comparative Analysis of Analytical Methods

The choice of the most appropriate analytical method depends on the specific requirements of the analysis, such as the desired sensitivity, the complexity of the sample matrix, and the availability of instrumentation.

FeatureHPLC-UVGC-MS (with Derivatization)LC-MS/MS
Principle Chromatographic separation based on polarity, with UV absorbance detection.Chromatographic separation of a volatile derivative based on boiling point and polarity, with mass-based detection.Chromatographic separation with highly selective and sensitive mass-based detection.
Sample Preparation Simple dissolution and filtration.Requires a chemical derivatization step.Simple dissolution and filtration.
Sensitivity Moderate (µg/mL to high ng/mL).High (ng/mL to pg/mL).Very high (pg/mL to fg/mL).[9]
Selectivity Moderate; depends on chromatographic resolution.High; based on both retention time and mass spectrum.Very high; based on retention time and specific MRM transitions.
Throughput High.Lower due to derivatization and longer run times.High, especially with UHPLC.
Cost Low to moderate.Moderate.High.
Typical Application Routine quality control, purity assessment, and content uniformity.Impurity identification, analysis in complex matrices where volatility is not an issue after derivatization.Bioanalysis (pharmacokinetics), trace-level impurity analysis, and definitive identification.

Conclusion and Recommendations

For the routine quality control and purity assessment of bulk 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride, HPLC-UV is the most practical and cost-effective method. Its simplicity, robustness, and sufficient sensitivity for these applications make it the ideal choice.

When higher sensitivity and selectivity are required, particularly for the analysis of trace impurities or for quantification in complex biological matrices, LC-MS/MS is the superior technique. Its ability to provide definitive identification and quantification at very low levels is unparalleled.

While GC-MS is a viable option after derivatization, the additional sample preparation step makes it less convenient than HPLC-based methods for this particular analyte. However, it can be a valuable tool for orthogonal testing and for the identification of unknown volatile or semi-volatile impurities.

Ultimately, the selection of the analytical method should be guided by a thorough understanding of the analytical needs and validated to be fit for its intended purpose, in accordance with regulatory expectations.

References

  • A New Rapid Method for the Analysis of Catecholic Tetrahydroisoquinolines From Biological Samples by Gas chromatography/mass Spectrometry. PubMed. Available at: [Link]

  • Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry. J-Stage. Available at: [Link]

  • Analytical Methods. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulatio. ScienceDirect. Available at: [Link]

  • Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) as Endogenous Amines Obtained from Biological Samples Using Liquid Chromatography-Tandem Mass Spectrometry. J-Stage. Available at: [Link]

  • (PDF) Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations. ResearchGate. Available at: [Link]

  • Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue. PMC - PubMed Central. Available at: [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. Available at: [Link]

  • Analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for the purposes of identification in forensic examinations sites. ResearchGate. Available at: [Link]

  • 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046. PubChem. Available at: [Link]

  • 1,2,3,4-Tetrahydroisoquinolin-7-ol | C9H11NO | CID 419268. PubChem. Available at: [Link]

  • Synthesis of 1,2,3,4-tetrahydroisoquinolines. American Chemical Society. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]

  • Gas Chromatography and Electron Capture Detection of Tetrahydroisoquinolines and Related Catecholamines. Loyola eCommons. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). Available at: [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]

  • (PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. ResearchGate. Available at: [Link]

  • Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroform. SciRP.org. Available at: [Link]

  • Gas chromatographic/mass spectrometric evidence for the identification of 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline as a normal constituent of rat brain. Its quantification and comparison to rat whole brain levels of dopamine. PubMed. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Available at: [Link]

Sources

A Comparative Guide to the Synthesis of 7-Cyano-Tetrahydroisoquinoline: Pictet-Spengler vs. Bischler-Napieralski Pathways

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 7-cyano-tetrahydroisoquinoline (7-cyano-THIQ) scaffold is a key heterocyclic motif in medicinal chemistry, serving as a versatile precursor for a range of pharmacologically active compounds. The electron-withdrawing nature of the nitrile group presents unique challenges for the classical synthetic routes used to construct the tetrahydroisoquinoline core. This guide provides an in-depth comparative analysis of two prominent methods for the synthesis of 7-cyano-THIQ: the Pictet-Spengler and the Bischler-Napieralski reactions. We will delve into the mechanistic underpinnings of each reaction, provide detailed experimental protocols adapted for this challenging substrate, and offer a comparative assessment to inform your synthetic strategy.

The Challenge of Electron-Deficient Systems in THIQ Synthesis

Both the Pictet-Spengler and Bischler-Napieralski reactions are fundamentally intramolecular electrophilic aromatic substitution reactions. Their success is highly dependent on the nucleophilicity of the aromatic ring that undergoes cyclization. The presence of a potent electron-withdrawing group, such as a cyano (CN) group, at the 7-position (meta to the point of cyclization) deactivates the aromatic ring, rendering it significantly less nucleophilic. This deactivation makes the crucial ring-closing step more difficult, often leading to low or no yield under standard reaction conditions.[1][2][3][4] Consequently, more forcing conditions are typically required to achieve the desired transformation.

The Pictet-Spengler Reaction: A Direct Approach Under Forcing Conditions

The Pictet-Spengler reaction offers a direct, one-pot synthesis of the tetrahydroisoquinoline core from a β-arylethylamine and a carbonyl compound, typically an aldehyde or ketone.[5][6][7] For electron-rich aromatic rings, this reaction can proceed under mild, even physiological, conditions.[1] However, for an electron-deficient substrate like 3-(2-aminoethyl)benzonitrile, the iminium ion formed in situ is often not electrophilic enough to overcome the high activation barrier for cyclization onto the deactivated ring. To address this, the use of superacids, such as trifluoromethanesulfonic acid (TFSA), has been shown to be effective for less activated substrates.[8] The superacid protonates the iminium ion to generate a more reactive dicationic superelectrophile, which is capable of cyclizing onto the electron-poor aromatic ring.[8][9]

Reaction Mechanism

The superacid-catalyzed Pictet-Spengler reaction for the synthesis of 7-cyano-THIQ is proposed to proceed through the following steps:

  • Iminium Ion Formation: The starting amine, 3-(2-aminoethyl)benzonitrile, condenses with formaldehyde to form a Schiff base.

  • Superelectrophile Generation: In the presence of a superacid like TFSA, the iminium ion is protonated to form a highly electrophilic dicationic species.

  • Intramolecular Electrophilic Aromatic Substitution: The deactivated aromatic ring attacks the dicationic iminium species in a 6-endo-trig cyclization.

  • Rearomatization: A proton is lost from the aromatic ring to restore aromaticity, yielding the 7-cyano-tetrahydroisoquinoline product.

Pictet_Spengler_Mechanism cluster_0 Pictet-Spengler Mechanism for 7-Cyano-THIQ Start 3-(2-aminoethyl)benzonitrile + Formaldehyde Imine Schiff Base (Iminium Ion Precursor) Start->Imine Condensation Superelectrophile Dicationic Superelectrophile Imine->Superelectrophile Protonation Superacid Superacid (TFSA) Superacid->Superelectrophile Cyclization Intramolecular Electrophilic Aromatic Substitution Superelectrophile->Cyclization Intermediate Cyclized Intermediate Cyclization->Intermediate Product 7-Cyano-THIQ Intermediate->Product Deprotonation/ Rearomatization

Caption: Proposed mechanism for the superacid-catalyzed Pictet-Spengler synthesis of 7-cyano-THIQ.

Experimental Protocol: Pictet-Spengler Synthesis of 7-Cyano-THIQ

Materials:

  • 3-(2-aminoethyl)benzonitrile hydrochloride

  • Paraformaldehyde

  • Trifluoromethanesulfonic acid (TFSA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and purification apparatus (silica gel chromatography)

Procedure:

  • Preparation of the Free Base: To a solution of 3-(2-aminoethyl)benzonitrile hydrochloride in water, add a saturated solution of sodium bicarbonate until the pH is basic. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the free amine.

  • Reaction Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the 3-(2-aminoethyl)benzonitrile (1.0 eq) and paraformaldehyde (1.2 eq) in anhydrous dichloromethane.

  • Superacid Addition: Cool the mixture to 0 °C in an ice bath. Slowly add trifluoromethanesulfonic acid (2.0 eq) dropwise, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction by slowly adding the mixture to a cooled, saturated solution of sodium bicarbonate. Separate the layers and extract the aqueous phase with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to afford 7-cyano-1,2,3,4-tetrahydroisoquinoline.

The Bischler-Napieralski Reaction: A Two-Step Pathway

The Bischler-Napieralski reaction provides an alternative route to tetrahydroisoquinolines, commencing with a β-arylethylamide.[3][10][11] The reaction involves cyclization of the amide using a dehydrating agent to form a 3,4-dihydroisoquinoline intermediate, which is then reduced to the final tetrahydroisoquinoline. Similar to the Pictet-Spengler reaction, the presence of an electron-withdrawing group on the aromatic ring makes the cyclization step challenging. For substrates lacking electron-donating groups, a potent dehydrating system such as phosphorus pentoxide (P₂O₅) in refluxing phosphoryl chloride (POCl₃) is often required to drive the reaction to completion.[2][10]

Reaction Mechanism

The Bischler-Napieralski synthesis of 7-cyano-THIQ proceeds in two distinct stages:

  • Formation of 7-Cyano-3,4-dihydroisoquinoline:

    • Activation of the Amide: The formamide precursor, N-[2-(3-cyanophenyl)ethyl]formamide, reacts with the dehydrating agent (e.g., POCl₃) to form a highly reactive intermediate, likely a nitrilium ion.

    • Intramolecular Electrophilic Aromatic Substitution: The deactivated aromatic ring attacks the electrophilic nitrilium ion to form the cyclized product.

    • Elimination: Subsequent elimination steps lead to the formation of the 3,4-dihydroisoquinoline ring.

  • Reduction to 7-Cyano-THIQ: The resulting 3,4-dihydroisoquinoline is then reduced using a reducing agent such as sodium borohydride (NaBH₄) to yield the final saturated tetrahydroisoquinoline.

Bischler_Napieralski_Workflow cluster_1 Bischler-Napieralski Workflow for 7-Cyano-THIQ Start_BN N-[2-(3-cyanophenyl)ethyl]formamide Cyclization_BN Bischler-Napieralski Cyclization Start_BN->Cyclization_BN Intermediate_BN 7-Cyano-3,4-dihydroisoquinoline Cyclization_BN->Intermediate_BN Reagents_BN POCl₃, P₂O₅ Reagents_BN->Cyclization_BN Reduction_BN Reduction Intermediate_BN->Reduction_BN Product_BN 7-Cyano-THIQ Reduction_BN->Product_BN Reducer NaBH₄ Reducer->Reduction_BN

Sources

A Comparative Pharmacological Guide to Tetrahydroisoquinoline (THIQ) Analogs for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Tetrahydroisoquinoline Scaffold - A Privileged Motif in CNS Drug Design

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a prominent structural motif found in a vast array of natural products and synthetic molecules, exhibiting a remarkable diversity of pharmacological activities.[1][2] Its rigid, conformationally constrained phenethylamine backbone allows for specific and high-affinity interactions with a multitude of biological targets, earning it the designation of a "privileged scaffold" in medicinal chemistry.[3] This guide provides a comparative analysis of the pharmacological profiles of various THIQ analogs, with a particular focus on their interactions with key central nervous system (CNS) targets, including dopamine, serotonin, and norepinephrine transporters and receptors. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, and provide detailed experimental protocols for their comprehensive evaluation. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the design and optimization of novel CNS-acting therapeutics based on the versatile THIQ framework.

The therapeutic potential of THIQ analogs is broad, encompassing roles as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[2][4] However, their most significant impact has arguably been in the realm of neuroscience. From naturally occurring alkaloids with neuroactive properties to synthetically derived molecules with finely tuned receptor interaction profiles, THIQ derivatives have been instrumental in the development of treatments for a range of neurological and psychiatric disorders.[5][6]

Comparative Pharmacological Profiles of THIQ Analogs

The pharmacological diversity of THIQ analogs stems from the ability to readily modify the core structure at several key positions. Substitutions on the aromatic ring, the nitrogen atom, and at the C1 position can dramatically influence receptor affinity, selectivity, and functional activity. This section will compare the pharmacological profiles of representative THIQ analogs at major CNS targets, supported by experimental binding affinity data.

Dopaminergic System Modulation

THIQ analogs have been extensively investigated as modulators of the dopaminergic system, with derivatives showing a range of affinities for D1, D2, D3, and D4 receptor subtypes. The D2-like receptors (D2, D3, and D4) have been particularly attractive targets for the treatment of psychosis, Parkinson's disease, and substance use disorders.

Table 1: Comparative Binding Affinities (Ki, nM) of Selected THIQ Analogs at Dopamine Receptors

CompoundD2 Receptor Ki (nM)D3 Receptor Ki (nM)D4 Receptor Ki (nM)Reference
Analog 13 218--[7]
Analog 14 249--[7]
Analog 16 12617-[7]
BP 897 610.92Low Affinity[8]
Nafadotride -11-[8]
ST 198 78012-[8]

Note: A lower Ki value indicates a higher binding affinity.

The data in Table 1 highlights the potential for achieving subtype selectivity within the D2-like receptor family. For instance, Analog 16 demonstrates a 7-fold preference for the D3 receptor over the D2 receptor, a desirable profile for certain therapeutic applications.[7] The causality behind this selectivity often lies in subtle differences in the receptor binding pockets. The binding cavity in the D2 receptor is shallower than in the D3 receptor, which can accommodate larger ligands with greater affinity at D3.[9] Structure-activity relationship (SAR) studies have revealed that modifications to the N-substituent of the THIQ core can significantly impact D2/D3 receptor affinity and selectivity.[10]

Serotonergic System Interactions

The serotonergic system is another primary target for THIQ analogs, with compounds designed to interact with various 5-HT receptor subtypes and the serotonin transporter (SERT). These interactions are relevant for the treatment of depression, anxiety, and other mood disorders.

Table 2: Comparative Binding Affinities (Ki, nM) of Selected THIQ Analogs at Serotonin Receptors and Transporter

Compound5-HT1A Receptor Ki (nM)5-HT7 Receptor Ki (nM)SERT Ki (nM)Reference
Analog 1c -0.5-[11]
4-chloro-6-nitroquipazine --0.03[12]
3-fluoropropyl-6-nitroquipazine --0.32[12]

The remarkable potency of some THIQ analogs at serotonergic targets is evident from Table 2. Analog 1c, an indanone-linked THIQ, exhibits sub-nanomolar affinity for the 5-HT7 receptor, highlighting its potential for conditions where this receptor is implicated.[11] The quipazine analogs demonstrate potent inhibition of the serotonin transporter, a key mechanism of action for many antidepressant medications.[12]

Triple Reuptake Inhibition: A Polypharmacological Approach

A particularly promising area of THIQ analog research is the development of serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs), also known as triple reuptake inhibitors.[13] By simultaneously blocking the reuptake of these three key neurotransmitters, SNDRIs offer the potential for enhanced therapeutic efficacy in depression and other psychiatric disorders compared to more selective agents.[13] The development of THIQ-based SNDRIs leverages the scaffold's ability to be functionalized to interact with all three monoamine transporters.

Experimental Protocols for Pharmacological Characterization

The comprehensive evaluation of THIQ analogs requires a suite of well-validated in vitro and in vivo assays. This section provides detailed, step-by-step methodologies for key experiments, along with the scientific rationale behind the procedural choices.

In Vitro Characterization

Causality: Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. This is achieved by measuring the ability of the unlabeled test compound to compete with a high-affinity radiolabeled ligand for binding to the receptor. The resulting inhibition constant (Ki) is a direct measure of the compound's binding affinity.

Protocol: Dopamine D2 Receptor Binding Assay

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat striatum) or cells expressing the human D2 receptor in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

    • Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.

    • Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.

    • Wash the pellet by resuspending in fresh buffer and repeating the centrifugation step.

    • Resuspend the final pellet in a buffer containing 10% sucrose for cryoprotection and store at -80°C.

    • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[14]

  • Binding Assay:

    • On the day of the assay, thaw the membrane preparation and resuspend in the final assay binding buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[14]

    • In a 96-well plate, add in the following order:

      • 150 µL of membrane preparation (typically 50-120 µg of protein for tissue).[14]

      • 50 µL of the THIQ analog test compound at various concentrations.

      • 50 µL of the radioligand solution (e.g., [3H]spiperone at a concentration close to its Kd).[14]

    • Define non-specific binding by including wells with a high concentration of a known D2 antagonist (e.g., haloperidol).

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.[14]

  • Filtration and Counting:

    • Terminate the incubation by rapid vacuum filtration through PEI-presoaked GF/C filters using a 96-well cell harvester.[14]

    • Wash the filters four times with ice-cold wash buffer.

    • Dry the filters for 30 minutes at 50°C.

    • Add scintillation cocktail and count the radioactivity using a liquid scintillation counter.[14]

  • Data Analysis:

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Diagram: Radioligand Binding Assay Workflow

G prep Membrane Preparation assay Binding Assay Incubation prep->assay Add membranes filter Filtration & Washing assay->filter Terminate binding count Scintillation Counting filter->count Measure radioactivity analysis Data Analysis (IC50 & Ki) count->analysis Calculate binding parameters

Caption: Workflow of a typical radioligand binding assay.

Causality: Functional assays are essential to determine whether a compound that binds to a receptor acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity). For G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors, a common functional readout is the measurement of second messenger levels, such as cyclic AMP (cAMP).

Protocol: cAMP Assay for Gs- or Gi-Coupled Receptors

  • Cell Culture and Plating:

    • Culture cells stably expressing the GPCR of interest (e.g., CHO or HEK293 cells) in the appropriate growth medium.

    • Plate the cells in a 96-well or 384-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment:

    • For agonist-mode assays, add varying concentrations of the THIQ analog to the cells.

    • For antagonist-mode assays, pre-incubate the cells with varying concentrations of the THIQ analog before adding a known agonist at a fixed concentration (typically its EC80).

    • Include appropriate controls (vehicle, agonist alone, etc.).

    • Incubate for a predetermined time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a HTRF (Homogeneous Time-Resolved Fluorescence) or an AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) cAMP assay kit.[15] These kits provide a sensitive and non-radioactive method for cAMP detection.[16]

    • Follow the manufacturer's instructions for the specific kit being used. Typically, this involves adding detection reagents and measuring the resulting signal on a plate reader.

  • Data Analysis:

    • Generate dose-response curves by plotting the cAMP signal against the logarithm of the compound concentration.

    • For agonists, determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect).

    • For antagonists, determine the IC50 (concentration that inhibits 50% of the agonist response) and calculate the Kb (equilibrium dissociation constant) using the Schild equation.

Diagram: GPCR Signaling and cAMP Assay Principle

G cluster_0 Cell Membrane GPCR GPCR G_protein G-protein GPCR->G_protein activates AC Adenylate Cyclase G_protein->AC activates/inhibits cAMP cAMP (Second Messenger) AC->cAMP produces Ligand THIQ Analog (Agonist) Ligand->GPCR ATP ATP ATP->AC Signal Cellular Response cAMP->Signal

Caption: Simplified GPCR signaling cascade leading to cAMP production.

In Vivo Evaluation

Causality: In vivo microdialysis is a powerful technique for measuring the extracellular concentrations of neurotransmitters and their metabolites in specific brain regions of freely moving animals.[17] This allows for the direct assessment of a THIQ analog's effect on neurotransmitter release and reuptake in a physiological context.

Protocol: Microdialysis in Rat Nucleus Accumbens

  • Surgical Implantation of Guide Cannula:

    • Anesthetize a rat and place it in a stereotaxic frame.

    • Surgically implant a guide cannula targeting the nucleus accumbens.

    • Allow the animal to recover from surgery for at least one week.

  • Microdialysis Probe Insertion and Perfusion:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period of at least one hour to obtain a stable baseline of neurotransmitter levels.

  • Sample Collection and Drug Administration:

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) into collection vials.

    • After collecting baseline samples, administer the THIQ analog (e.g., via intraperitoneal injection or subcutaneous infusion).

    • Continue collecting dialysate samples for several hours post-administration.

  • Neurochemical Analysis:

    • Analyze the dialysate samples for dopamine, serotonin, norepinephrine, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[18] This technique provides excellent sensitivity for the detection of monoamines.

  • Data Analysis:

    • Quantify the concentration of each analyte in the dialysate samples.

    • Express the post-drug administration levels as a percentage of the baseline levels.

    • Analyze the time course of the drug's effect on neurotransmitter levels.

Diagram: In Vivo Microdialysis Experimental Setup

G Animal Freely Moving Animal (e.g., Rat) Probe Microdialysis Probe (in specific brain region) Animal->Probe Collector Fraction Collector (Dialysate samples) Probe->Collector Dialysate out Pump Syringe Pump (aCSF perfusion) Pump->Probe aCSF in HPLC HPLC-ED System (Neurotransmitter analysis) Collector->HPLC Sample injection Data Data Analysis HPLC->Data

Caption: Schematic of an in vivo microdialysis experiment.

Conclusion and Future Directions

The tetrahydroisoquinoline scaffold continues to be a remarkably fruitful starting point for the design of novel CNS-acting agents. The ability to systematically modify the THIQ core and explore the resulting structure-activity relationships has led to the discovery of potent and selective ligands for a variety of important neurological targets. The comparative pharmacological data and detailed experimental protocols presented in this guide are intended to empower researchers to more effectively design, synthesize, and evaluate the next generation of THIQ-based therapeutics.

Future research in this area will likely focus on several key aspects. The development of THIQ analogs with biased agonism, where a ligand preferentially activates one signaling pathway over another at the same receptor, holds significant promise for improving therapeutic efficacy while reducing side effects. Furthermore, the application of advanced computational modeling and machine learning techniques will undoubtedly accelerate the discovery of THIQ analogs with optimized pharmacokinetic and pharmacodynamic properties. The continued exploration of this "privileged scaffold" is sure to yield new and improved treatments for a wide range of debilitating CNS disorders.

References

  • Faheem, F., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs-biological activities and SAR studies. RSC Medicinal Chemistry, 12(5), 639-664.
  • Taylor & Francis. (n.d.). THIQ – Knowledge and References.
  • Le, T., et al. (2016). Design and Synthesis of Dual 5-HT1A and 5-HT7 Receptor Ligands. ACS Chemical Neuroscience, 7(7), 933-943.
  • Ed-Dra, A., et al. (2020). Synthesis and In Vitro Evaluation of Novel 1,2,3,4-Tetrahydroisoquinoline Derivatives as Potent Antiglioma Agents. Molecules, 25(16), 3694.
  • Sokoloff, P., et al. (1990). Molecular cloning and characterization of a novel dopamine receptor (D3) as a target for neuroleptics.
  • Scott, J. D., & Williams, R. M. (2002). Chemistry and biology of the tetrahydroisoquinoline antitumor antibiotics. Chemical reviews, 102(5), 1669-1730.
  • El-Gamal, M. I., et al. (2020). Synthesis and evaluation of new 1,2,3,4-tetrahydroisoquinoline analogs as antiglioma agents. Medicinal Chemistry Research, 29(10), 1836-1849.
  • BenchChem. (2025). Application Note: Pergolide Radioligand Binding Assay for Dopamine Receptors.
  • Yuan, Y., et al. (2015). Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. ACS chemical neuroscience, 6(9), 1547-1563.
  • Wang, Z., et al. (2013). Subtype Selectivity of Dopamine Receptor Ligands: Insights from Structure and Ligand-Based Methods.
  • Moon, B. S., et al. (2005). Syntheses and binding affinities of 6-nitroquipazine analogues for serotonin transporter. Part 4: 3-Alkyl-4-halo-6-nitroquipazines. Bioorganic & medicinal chemistry, 13(16), 4952-4959.
  • Nakagawa, T., et al. (2022). Design, Synthesis, and Monoamine Oxidase B Selective Inhibitory Activity of N-Arylated Heliamine Analogues. ACS Omega, 7(35), 31057-31067.
  • Al-Salahi, R., et al. (2020). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. Molecules, 25(21), 5183.
  • Zhang, R., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in pharmacology, 12, 708399.
  • Kennedy, R. T. (2013). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry, 85(2), 655-666.
  • Wikipedia. (2023). Serotonin–norepinephrine–dopamine reuptake inhibitor.
  • Yuan, Y., et al. (2015). Structure Activity Relationships for a Series of Eticlopride-Based Dopamine D2/D3 Receptor Bitopic Ligands. ACS chemical neuroscience, 6(9), 1547-1563.
  • Laug, S. (2012). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands.
  • Che, T., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in molecular biology (Clifton, N.J.), 2269, 233-247.
  • Deoskar, S. U., & Varma, A. K. (2012). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert opinion on drug discovery, 7(7), 633-649.
  • Asghar, A., et al. (2021). Design and discovery of a high affinity, selective and β-arrestin biased 5-HT7 Receptor Agonist. European Journal of Medicinal Chemistry, 224, 113702.
  • Revvity. (n.d.). Functional GPCR studies using AlphaScreen cAMP detection kit.
  • Schlessinger, A., et al. (2011). Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter. Frontiers in neuroscience, 5, 28.
  • ResearchGate. (n.d.). Affinity values (K i in nM)
  • Soni, A., et al. (2021). Structure-Functional-Selectivity Relationship Studies on A-86929 Analogs and Small Aryl Fragments toward Discovery of Biased D1 Agonists. bioRxiv.
  • DiscoverX. (n.d.). cAMP Hunter™ eXpress GPCR Assay.
  • BenchChem. (2025). Application Notes and Protocols: In Vivo Microdialysis for Measuring Neurotransmitter Levels with Pramipexole.
  • Schulte, M., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5413.
  • Chang, Y.-C., et al. (2019). Structure Modeling of the Norepinephrine Transporter. International journal of molecular sciences, 20(18), 4569.
  • Neve, K. A., et al. (2021). Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue. Molecules, 26(8), 2229.
  • Li, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9.
  • Dragačević, V., et al. (2020). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. Molecules, 25(11), 2581.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • News-Medical. (2019). Making the Most of Microdialysis for Neurotransmitter Analysis.
  • Promega Corporation. (n.d.). Monitor GPCR Modulation of Cellular cAMP with an HTS, Bioluminescence-Based Assay. Promega Notes, 97, 12-15.
  • Revvity. (2024). Gain in accuracy by optimizing your Gαs coupled GPCR assays.
  • RTI International. (n.d.). Monoamine reuptake inhibitors.
  • Glennon, R. A. (n.d.). Serotonin Receptor Subtypes and Ligands. American College of Neuropsychopharmacology.
  • Guo, R., et al. (2010). Concentration of Receptor and Ligand Revisited in a Modified Receptor Binding Protocol for High-Affinity Radioligands: [3H]Spiperone Binding to D2 and D3 Dopamine Receptors. Analytical biochemistry, 400(1), 141-147.
  • Agnew, M. R., et al. (2014). Structure–Activity Relationships for a Novel Series of Dopamine D2-like Receptor Ligands Based on N-Substituted 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol. Journal of medicinal chemistry, 57(15), 6561-6577.
  • Walker, D. M., et al. (2017). Measuring In Vivo Changes in Extracellular Neurotransmitters During Naturally Rewarding Behaviors in Female Syrian Hamsters. Journal of visualized experiments : JoVE, (127), 56163.
  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity.
  • Taylor & Francis. (n.d.). Monoamine reuptake inhibitors – Knowledge and References.
  • Pytliak, M., & Vargov, V. (n.d.).
  • Guide to PHARMACOLOGY. (n.d.).
  • Daniele, S., et al. (2012). Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. British journal of pharmacology, 165(6), 1935-1946.
  • Lee, B., et al. (2024). Deciphering the structural impact of norepinephrine analog radiopharmaceuticals on organic cation transporter affinity. European Journal of Nuclear Medicine and Molecular Imaging.
  • Trincavelli, M. L., et al. (2012). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. British journal of pharmacology, 165(6), 1935-1946.
  • Gąsiorowski, K., et al. (2021). Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. International journal of molecular sciences, 22(9), 4768.

Sources

A Framework for In Vitro Cross-Validation of 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active natural products and synthetic drugs. Derivatives of this versatile heterocyclic motif have demonstrated a remarkable spectrum of pharmacological activities, including antitumor, neuroprotective, antiviral, and antimicrobial effects. This guide presents a proposed framework for the comprehensive in vitro characterization and cross-validation of a specific derivative, 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride, against established compounds sharing the same core structure.

Given the nascent stage of research on this particular hydrochloride salt, this document serves as a strategic guide for researchers and drug development professionals. It outlines a logical, multi-tiered approach to elucidate its potential biological activities and benchmark its performance against well-characterized alternatives. The experimental designs detailed herein are intended to provide a robust foundation for go/no-go decisions in early-stage drug discovery.

Hypothesized Biological Activities and a Proposed In Vitro Validation Cascade

Based on the extensive literature on THIQ derivatives, we can hypothesize several potential biological activities for 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride. The presence of the cyano group at the 7-position suggests potential for unique interactions with biological targets. A logical first step is to explore its potential as a neuroprotective agent, a common activity for this scaffold, followed by an assessment of its cytotoxic potential against cancer cell lines.

This proposed validation workflow is designed to systematically investigate these activities, starting with broad screening assays and progressing to more specific mechanistic studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Neuroprotection & Mechanistic Assays cluster_2 Phase 3: Anticancer Potential Initial Cytotoxicity Screen Initial Cytotoxicity Screen Neuronal Cell Viability Assay Neuronal Cell Viability Assay Initial Cytotoxicity Screen->Neuronal Cell Viability Assay Low Cytotoxicity Cancer Cell Line Panel Screen Cancer Cell Line Panel Screen Initial Cytotoxicity Screen->Cancer Cell Line Panel Screen High Cytotoxicity Antioxidant Capacity Assay Antioxidant Capacity Assay MAO & Dopamine Receptor Binding MAO & Dopamine Receptor Binding Neuronal Cell Viability Assay->MAO & Dopamine Receptor Binding Apoptosis vs. Necrosis Assay Apoptosis vs. Necrosis Assay Cancer Cell Line Panel Screen->Apoptosis vs. Necrosis Assay 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride->Initial Cytotoxicity Screen 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride->Antioxidant Capacity Assay

Caption: Proposed in vitro validation workflow for 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride.

Comparative In Vitro Performance Analysis

To provide a meaningful context for the experimental results, it is crucial to benchmark the performance of 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride against established THIQ derivatives. For the purpose of this guide, we have selected two well-characterized compounds:

  • Nomifensine: A clinically evaluated antidepressant known to inhibit dopamine and norepinephrine reuptake.

  • 1-Phenyl-1,2,3,4-tetrahydroisoquinoline: A derivative shown to induce apoptosis in PC12 cells, suggesting potential neurotoxic or anticancer properties at certain concentrations.

The following table presents a hypothetical data summary for the proposed in vitro assays. This serves as a template for organizing and comparing the experimental outcomes.

In Vitro Assay 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride Nomifensine 1-Phenyl-1,2,3,4-tetrahydroisoquinoline
General Cytotoxicity (HEK293 cells, IC50) > 100 µM> 100 µM50 µM
Neuroprotection (SH-SY5Y cells vs. 6-OHDA, EC50) 5 µM1 µMNot Protective
MAO-B Inhibition (IC50) 20 µM50 µM> 100 µM
Dopamine D2 Receptor Binding (Ki) 150 nM50 nM> 1000 nM
Anticancer Activity (MCF-7 cells, IC50) 75 µM> 100 µM25 µM
Antioxidant Capacity (DPPH Assay, IC50) 30 µM> 100 µM80 µM

Detailed Experimental Protocols

The scientific rigor of any comparative analysis hinges on the meticulous execution of validated experimental protocols. The following sections provide detailed, step-by-step methodologies for the key in vitro assays proposed in this guide.

General Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.

  • Cell Line: Human Embryonic Kidney (HEK293) cells.

  • Procedure:

    • Seed HEK293 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of the test compounds (1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride, Nomifensine, and 1-Phenyl-1,2,3,4-tetrahydroisoquinoline) in culture medium.

    • Replace the existing medium with the medium containing the test compounds and incubate for 48 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using a non-linear regression analysis.

Neuroprotection Assay against 6-OHDA-induced Toxicity

This assay evaluates the ability of a compound to protect neuronal cells from the neurotoxin 6-hydroxydopamine (6-OHDA), a model for Parkinson's disease-related cell death.

  • Cell Line: Human neuroblastoma (SH-SY5Y) cells.

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well plate and differentiate them using retinoic acid for 5-7 days.

    • Pre-treat the differentiated cells with various concentrations of the test compounds for 2 hours.

    • Introduce 50 µM 6-OHDA to all wells except the vehicle control.

    • Incubate for 24 hours.

    • Assess cell viability using the MTT assay as described above.

  • Data Analysis: Determine the EC50 value, the concentration of the compound that provides 50% protection against 6-OHDA-induced cell death.

Monoamine Oxidase (MAO) Inhibition Assay

This assay measures the inhibition of MAO enzymes, which are involved in the metabolism of neurotransmitters.

  • Enzyme Source: Recombinant human MAO-A and MAO-B.

  • Procedure:

    • In a 96-well plate, combine the MAO enzyme, a fluorogenic substrate (e.g., kynuramine), and various concentrations of the test compounds.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction and measure the fluorescence of the product.

  • Data Analysis: Calculate the IC50 values for both MAO-A and MAO-B inhibition. A competitive inhibition model is often observed for this class of compounds.

G Dopamine Dopamine MAO-B MAO-B Dopamine->MAO-B Metabolism DOPAC DOPAC MAO-B->DOPAC THIQ Derivative THIQ Derivative THIQ Derivative->MAO-B Inhibition

Caption: Simplified signaling pathway of MAO-B inhibition by a THIQ derivative.

Dopamine D2 Receptor Binding Assay

This assay determines the affinity of a compound for the dopamine D2 receptor, a key target in the treatment of psychosis and other neurological disorders.

  • Source: Cell membranes expressing recombinant human dopamine D2 receptors.

  • Procedure:

    • Incubate the cell membranes with a radiolabeled ligand (e.g., [3H]-spiperone) and various concentrations of the test compound.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Calculate the Ki value, a measure of the compound's binding affinity, using the Cheng-Prusoff equation.

Anticancer Activity Screen: LDH Assay

The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells, indicating a loss of membrane integrity.

  • Cell Line: Human breast cancer (MCF-7) cells.

  • Procedure:

    • Seed MCF-7 cells in a 96-well plate and incubate for 24 hours.

    • Treat the cells with serial dilutions of the test compounds for 48 hours.

    • Collect the cell culture supernatant.

    • Measure the LDH activity in the supernatant using a commercially available kit.

  • Data Analysis: Calculate the IC50 value based on the concentration-dependent increase in LDH release.

Antioxidant Capacity: DPPH Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to assess the free radical scavenging activity of a compound.

  • Principle: DPPH is a stable free radical that changes color from violet to yellow upon reduction by an antioxidant.

  • Procedure:

    • Prepare a solution of DPPH in methanol.

    • Add various concentrations of the test compounds to the DPPH solution.

    • Incubate in the dark for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH free radicals.

Concluding Remarks

The 1,2,3,4-tetrahydroisoquinoline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride is currently an understudied member of this family, the comparative in vitro validation framework presented in this guide provides a clear and scientifically sound path forward for its characterization. By systematically evaluating its cytotoxicity, neuroprotective potential, and anticancer activity in parallel with well-known derivatives, researchers can efficiently and effectively determine its therapeutic promise and guide future development efforts. This structured approach, grounded in established methodologies, will undoubtedly accelerate the translation of this promising chemical entity from the bench to potential clinical applications.

References

  • Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13866–13909. [Link]

  • Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(1), 1-10. [Link]

  • Saitoh, T., Abe, K., Ishikawa, M., Nakatani, M., Shimazu, S., Satoh, N., Yoneda, F., Taguchi, K., & Horiguchi, Y. (2006). Synthesis and in vitro cytotoxicity of 1,2,3,4

A Comparative Guide to the Structure-Activity Relationship (SAR) of 7-Cyano-Tetrahydroisoquinolines and their 7-Carboxy Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Tetrahydroisoquinoline Scaffold and the Strategic Importance of the 7-Position

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and synthetic molecules with diverse and potent biological activities.[1][2] From antitumor agents to treatments for neurodegenerative disorders, the THIQ core provides a rigid, three-dimensional framework that can be precisely decorated with functional groups to optimize interactions with biological targets.[2][3][4]

Within this versatile scaffold, substitutions on the benzo ring, particularly at the C-7 position, have proven to be critical for modulating pharmacological activity. Studies have shown that the nature of the substituent at this position can profoundly influence a compound's potency, selectivity, and pharmacokinetic profile.[5][6] This guide provides an in-depth, comparative analysis of two key functional groups at the 7-position: the carboxylic acid (-COOH) and its non-classical bioisostere, the cyano (-CN) group.

The strategic replacement of a functional group with another that retains similar biological activity—a practice known as bioisosteric replacement—is a fundamental tactic in drug design to enhance a molecule's properties.[7] The carboxylate and cyano groups present a classic case study in this approach. While the carboxylate is ionizable and a potent hydrogen bond donor/acceptor, the cyano group is a neutral, polar hydrogen bond acceptor. Understanding the divergent structure-activity relationships (SAR) that arise from this substitution is paramount for researchers aiming to fine-tune lead compounds for optimal performance.

The Dichotomy of Functionality: A Head-to-Head SAR Comparison

The choice between a 7-carboxy and a 7-cyano substituent is not merely a trivial substitution; it is a strategic decision that fundamentally alters the physicochemical properties of the molecule, thereby influencing its interaction with the target protein and its journey through the body.

SAR of 7-Carboxy-Tetrahydroisoquinolines: The Ionizable Anchor

The carboxylic acid group is a powerful pharmacophoric element. Its ability to deprotonate at physiological pH allows it to form strong ionic bonds (salt bridges) with positively charged residues like arginine or lysine in a protein's binding pocket. It is also an excellent hydrogen bond donor and acceptor.

Key SAR Insights:

  • Potent Interactions: The 7-carboxy group often serves as a critical anchoring point, locking the ligand into the active site. Its replacement or removal can lead to a dramatic loss of potency.

  • Solubility: The ionizable nature of the carboxylate generally imparts good aqueous solubility, which can be advantageous for formulation.

  • Pharmacokinetic Liabilities: Despite its binding advantages, the carboxylic acid group is associated with significant pharmacokinetic challenges. It can lead to poor cell membrane permeability, limiting oral bioavailability and brain penetration. Furthermore, it is a primary site for phase II metabolism, specifically glucuronidation, which can lead to rapid clearance and, in some cases, the formation of reactive metabolites.[8]

SAR of 7-Cyano-Tetrahydroisoquinolines: The Neutral Mimic

The cyano group serves as a non-classical bioisostere of the carboxylic acid.[7] It is a strong electron-withdrawing group and a good hydrogen bond acceptor, allowing it to mimic some of the key interactions of a carboxylate without the liability of ionization.

Key SAR Insights:

  • Improved Pharmacokinetics: The primary driver for replacing a carboxyl with a cyano group is the potential for superior pharmacokinetic properties. As a neutral group, it generally enhances membrane permeability, which can improve oral absorption and distribution to tissues like the central nervous system.[8]

  • Metabolic Stability: Nitriles are typically more resistant to metabolic degradation than carboxylic acids, often leading to a longer in vivo half-life.

  • Binding Interactions: While it cannot form ionic bonds, the linear cyano group can effectively engage in hydrogen bonding and dipole-dipole interactions within the active site. In several documented cases, a cyano-substituted analog has been shown to be equipotent or even more potent than its carboxylic acid counterpart, suggesting it can find alternative, favorable interactions.[9]

Quantitative Data Comparison

The following table summarizes the comparative properties and their general impact on drug design.

Feature7-Carboxy Analog (-COOH)7-Cyano Analog (-CN)Rationale & Implications in Drug Design
Acidity (pKa) ~4-5 (Acidic)N/A (Neutral)The carboxyl group is ionized at physiological pH, enabling ionic interactions but limiting permeability. The cyano group's neutrality favors membrane crossing.
Hydrogen Bonding Donor & AcceptorAcceptor onlyThe carboxyl group is more versatile in H-bonding but the cyano group can still form critical interactions.
Primary Interaction Ionic bonds, H-bondsH-bonds, Dipole-dipoleThe choice depends on the target's active site. If a key salt bridge is required, the carboxyl is often essential.
Solubility Generally higher aqueous solubilityGenerally higher lipid solubilityA trade-off between formulation ease (aqueous solubility) and absorption (lipophilicity).
Cell Permeability LowHighCyano analogs are often preferred for oral drugs or those targeting the CNS.
Metabolic Stability Prone to glucuronidationGenerally more stable; can be metabolized via hydrolysis but often slower.Cyano substitution can be a strategy to increase a compound's half-life.

Visualizing the Bioisosteric Relationship

The following diagram illustrates the core concept of replacing the 7-carboxy group with a 7-cyano group on the tetrahydroisoquinoline scaffold.

cluster_0 7-Carboxy-THIQ cluster_1 7-Cyano-THIQ Carboxy Cyano Carboxy->Cyano label_cooh -COOH label_cn -CN

Caption: Bioisosteric replacement of a 7-carboxy with a 7-cyano group.

Experimental Protocols

A robust SAR study requires efficient and reliable synthetic routes to the target compounds and validated assays to measure their biological activity.

General Synthetic Workflow

The synthesis of these analogs often relies on building the THIQ core first, followed by functional group manipulation at the 7-position, or by starting with an appropriately substituted phenethylamine precursor.

Start Substituted Phenethylamine Cyclization Pictet-Spengler or Bischler-Napieralski Reaction Start->Cyclization THIQ_core 7-Substituted THIQ Core (e.g., -Br, -CHO) Cyclization->THIQ_core FG_intro Functional Group Interconversion THIQ_core->FG_intro Carboxy 7-Carboxy-THIQ Analog FG_intro->Carboxy e.g., Oxidation of Aldehyde or Grignard + CO2 Cyano 7-Cyano-THIQ Analog FG_intro->Cyano e.g., Sandmeyer Reaction or Rosenmund-von Braun Reaction

Caption: Generalized synthetic workflow for 7-substituted THIQs.

Protocol 1: Synthesis of a 7-Carboxy-THIQ via Pomeranz-Fritsch-Bobbitt Cyclization

This method is effective for constructing the THIQ skeleton with functionality that can be converted to a carboxylic acid.[10]

Rationale: This approach builds the core ring system from commercially available starting materials. The use of a boronic acid in a Petasis reaction followed by an acid-mediated cyclization is a robust method for generating substituted THIQs.[10][11]

Step-by-Step Methodology:

  • Petasis Reaction: To a solution of an appropriately substituted N-benzylaminoacetal (1.0 eq) and a 4-formylphenylboronic acid (1.1 eq) in dichloromethane (DCM), add glyoxylic acid monohydrate (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours until TLC or LC-MS analysis indicates the consumption of starting materials.

  • Concentrate the reaction mixture under reduced pressure. The crude product, an N-benzyl-N-(carboxy(4-formylphenyl)methyl)aminoacetal, is often used in the next step without further purification.

  • Cyclization: Dissolve the crude intermediate in a solution of 20% hydrochloric acid (HCl).

  • Stir the mixture at room temperature for 24 hours.[11] The acid catalyzes both the deprotection of the acetal to an aldehyde and the subsequent intramolecular cyclization onto the aromatic ring to form the THIQ.

  • Purification: Neutralize the reaction mixture with a saturated sodium bicarbonate solution and extract the product with ethyl acetate. The organic layers are combined, dried over sodium sulfate, filtered, and concentrated. The final 7-carboxy-THIQ product is purified by column chromatography or recrystallization.

Protocol 2: Synthesis of a 7-Cyano-THIQ via Strecker Reaction

The Strecker reaction provides a direct route to α-amino nitriles, which can be elaborated into various heterocyclic systems, including THIQs with a cyano group.[4][12]

Rationale: This method is highly efficient for introducing a cyano group directly onto the core structure, especially when starting from a dihydroisoquinoline intermediate.

Step-by-Step Methodology:

  • Formation of Iminium Ion: A 3,4-dihydroisoquinoline precursor (1.0 eq) is dissolved in a suitable solvent such as acetonitrile.

  • Cyanation: Trimethylsilyl cyanide (TMSCN) (1.5 eq) is added to the solution, followed by a catalytic amount of a Lewis acid (e.g., ZnI₂) or a fluoride source like potassium fluoride (KF) to facilitate the reaction.[4]

  • The reaction is stirred at room temperature for 4-12 hours. Progress is monitored by TLC.

  • Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Purification: The aqueous layer is extracted three times with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The resulting crude product is purified by flash column chromatography on silica gel to yield the desired 7-cyano-tetrahydroisoquinoline.

Protocol 3: In Vitro Target Engagement Assay (Example: Competitive Binding Assay)

Rationale: This assay quantitatively measures the ability of the synthesized compounds to displace a known radiolabeled or fluorescent ligand from its target receptor or enzyme, allowing for the determination of binding affinity (Ki) or IC50 values.

Step-by-Step Methodology:

  • Preparation: Prepare a series of dilutions of the 7-cyano and 7-carboxy test compounds in an appropriate buffer (e.g., PBS with 0.1% BSA).

  • Reaction Mixture: In a 96-well plate, combine the target protein (e.g., membrane preparation from cells expressing the receptor of interest), a fixed concentration of a high-affinity radiolabeled ligand (e.g., [³H]-ligand), and the test compound dilutions.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a set period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the protein-bound radioligand from the unbound radioligand.

  • Detection: Wash the filters several times with ice-cold buffer to remove non-specifically bound radioactivity. Allow the filters to dry, then add scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound. The data is plotted as percent inhibition versus compound concentration, and the IC50 value (the concentration of compound that inhibits 50% of specific binding) is calculated using non-linear regression analysis.

Conclusion and Future Perspectives

The decision to employ a 7-carboxy or a 7-cyano substituent on a tetrahydroisoquinoline scaffold is a nuanced one, driven by the specific goals of the drug discovery program.

  • The 7-carboxy group is often an excellent choice during the initial hit-to-lead phase, where establishing high potency through strong, directional interactions like salt bridges is paramount.

  • The 7-cyano group emerges as a powerful tool for lead optimization, particularly when poor permeability, rapid metabolism, or low brain penetration of the carboxylate analog hinders further development. Its ability to act as a neutral mimic can unlock superior "drug-like" properties without sacrificing potency.

Ultimately, the most effective approach involves synthesizing and testing both series of compounds. This parallel strategy provides a comprehensive understanding of the SAR landscape and allows researchers to make data-driven decisions to advance the most promising candidates. The interplay between the potent anchoring ability of the carboxylate and the favorable pharmacokinetic profile of the cyano group exemplifies the strategic thinking required to navigate the complex path of modern drug discovery.

References

  • Birkett, A. et al. (2019). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Szawkało, J. et al. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]

  • Krężel, A. et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules. Available at: [Link]

  • Kovalenko, S. et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Stache, L. et al. (2022). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. ACS Catalysis. Available at: [Link]

  • Arote, R. et al. (2014). Synthesis and Pharmacological Evolution of Tetrahydroisoquinolines as Anti Breast Cancer Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Li, X. et al. (2022). Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction. RSC Advances. Available at: [Link]

  • Zhong, G. et al. (2018). Structure-based Design and Structure-Activity Relationships of 1,2,3,4-tetrahydroisoquinoline Derivatives as Potential PDE4 Inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Zhang, Y. et al. (2015). The Importance of the 6- and 7-Positions of Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Zhang, Y. et al. (2015). The importance of the 6- and 7-positions of tetrahydroisoquinolines as selective antagonists for the orexin 1 receptor. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Kovalenko, S. et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Li, X. et al. (2022). Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction. RSC Advances. Available at: [Link]

  • CN110724098A - Synthetic method of 5, 7-dichloro-1, 2,3, 4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride. Google Patents.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Available at: [Link]

  • El-Gharbawy, A. S. et al. (2022). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Medicinal Chemistry. Available at: [Link]

  • Structure-activity relationship of tetrahydroquinoline ring derivatized with thirteen amines. ResearchGate. Available at: [Link]

  • Guy, R. K. et al. (2012). Hit-to-Lead Studies for the Antimalarial Tetrahydroisoquinolone Carboxanilides. Journal of Medicinal Chemistry. Available at: [Link]

  • Biosynthesis of 3-Carboxy-6,7-dihydroxy-l, 2,3,4-tetrahydroisoquinoline and l-Methyl-3-carboxy-6,7-dihydroxy-l, 2,3,4-tetrahydroisoquinoline in a Callus Culture of Stizolobium hassjoo. ResearchGate. Available at: [Link]

  • Hall, A. et al. (2024). Bioisosteres for carboxylic acid groups. Hypha Discovery. Available at: [Link]

  • Development and Scale-Up of 7‐COOH CBD Synthesis, a Key Cannabinoid Metabolite. Almac. Available at: [Link]

Sources

Definitive Guide to Purity Verification: 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile HCl

[1]

Executive Summary & Scientific Rationale

In the development of CNS-active agents and enzyme inhibitors (e.g., DPP-4 or GPCR ligands), 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride (THIQ-7-CN) serves as a critical scaffold. However, its purity verification presents a specific set of challenges that standard "Certificate of Analysis" (CoA) workflows often miss.

The Core Problem:

  • Regioisomer Contamination: The synthesis often involves cyclization of meta-substituted phenethylamines. This can yield a mixture of 7-CN and 5-CN/6-CN isomers, which are difficult to separate on standard C18 gradients.

  • Salt Stoichiometry: As a secondary amine hydrochloride, the hygroscopic nature of the salt can lead to "weight-based" purity errors. A sample might be 99% pure by HPLC (area%) but only 85% pure by mass due to excess water or trapped HCl.

  • Oxidation Liability: The tetrahydroisoquinoline ring is susceptible to oxidation to the fully aromatic isoquinoline, a common degradation product during storage.

This guide contrasts the two primary verification methodologies: High-Performance Liquid Chromatography (HPLC-UV/MS) and Quantitative Nuclear Magnetic Resonance (qNMR) .

Comparative Analysis: HPLC vs. qNMR vs. Titration[1]

The following table breaks down the performance metrics of the three standard approaches.

FeatureMethod A: HPLC-UV/MS (The Impurity Profiler)Method B: qNMR (The Absolute Truth)Method C: Potentiometric Titration (The Bulk Check)
Primary Utility Detecting trace impurities (0.05% levels) and regioisomers.Determining absolute mass balance (Assay %) and salt stoichiometry.Verifying total ionizable amine or chloride content.
Specificity High. Can resolve 7-CN from 6-CN isomers with correct column choice.High. Distinct aromatic splitting patterns identify regioisomers.Low. Cannot distinguish between the product and related amine impurities.
Limit of Detection Excellent (< 10 ppm).Moderate (~1 mg/mL).N/A (Bulk method).
Reference Standard Required (for accurate wt% quantification).Not Required (Uses generic internal standard like Maleic Acid).Not Required.
Weakness "Blind" to inorganic salts/moisture; requires response factors.Lower sensitivity for trace impurities (<0.1%).Non-specific; assumes high organic purity.
Expert Insight

"Do not rely solely on HPLC Area %. A sample can be 99.9% pure by HPLC yet contain 10% inorganic salts or water. qNMR is the only self-validating method for determining the 'use as is' weight for biological assays. "

Visualizing the Analytical Strategy

The following diagram outlines the decision logic for verifying this specific compound, moving from bulk identification to trace impurity profiling.

AnalyticalWorkflowStartSample Receipt:THIQ-7-CN HClqNMRMethod B: 1H-qNMR(DMSO-d6 + Internal Std)Start->qNMRStep 1: Absolute AssayHPLCMethod A: HPLC-UV (230 nm)(C18 / Acidic Buffer)Start->HPLCStep 2: Purity ProfilingCheck1Check: Stoichiometry(Aromatic vs Aliphatic Integration)qNMR->Check1Check2Check: Impurity Profile(Regioisomers & Oxidation)HPLC->Check2Fail1Reject:Incorrect Salt Ratioor Excess SolventCheck1->Fail1Integral MismatchPassVALIDATEDRelease for Bio-AssayCheck1->PassAssay > 95%Fail2Reject:>0.5% Regioisomer(6-CN or 8-CN)Check2->Fail2Extra Peaks DetectedCheck2->PassSingle Peak > 98%

Figure 1: Analytical Decision Matrix. qNMR establishes the "True Mass," while HPLC ensures no structural isomers are present.

Detailed Experimental Protocols

Method A: HPLC-UV Purity Profiling (Regioisomer Specific)

Objective: Separate the 7-CN target from potential 6-CN or 8-CN isomers and the oxidized isoquinoline derivative.

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm × 4.6 mm, 3.5 µm) or equivalent.

    • Why: The 3.5 µm particle size offers a balance between resolution and backpressure.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

    • Why Acidic? The secondary amine (pKa ~9-10) must be fully protonated to prevent peak tailing. Formic acid is volatile, making this method MS-compatible.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to elute salts)

    • 2-15 min: 5% → 60% B (Linear gradient)

    • 15-20 min: 95% B (Wash)

  • Detection: DAD (Diode Array) scanning 210–400 nm. Extract chromatogram at 230 nm (Nitrile absorption) and 254 nm (Aromatic).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

Self-Validation Step: Inject a concentrated sample (1 mg/mL). If the main peak shows a "shoulder" or if the UV spectrum at the leading edge differs from the trailing edge, you have a co-eluting regioisomer.

Method B: 1H-qNMR (Absolute Quantification)

Objective: Determine the exact weight percentage of the active pharmaceutical ingredient (API) and verify the HCl stoichiometry.

  • Solvent: DMSO-d6 (prevents amine proton exchange broadening often seen in D2O).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).

    • Why: Maleic acid has a sharp singlet at ~6.2 ppm, which falls in a clean region of the THIQ spectrum (between aromatics and aliphatics). It is non-hygroscopic and stable.

  • Protocol:

    • Weigh exactly ~10 mg of THIQ-7-CN HCl sample (

      
      ).
      
    • Weigh exactly ~5 mg of Maleic Acid IS (

      
      ).
      
    • Dissolve both in 0.6 mL DMSO-d6.

    • Acquire spectrum with D1 (Relaxation Delay) ≥ 30 seconds.

      • Critical: The T1 relaxation time of the nitrile protons can be long. A short D1 will under-quantify the compound.

  • Calculation:

    
    
    
    • 
      : Integral area[2]
      
    • 
      : Number of protons (IS=2, THIQ=2 for the C1-methylene singlet at ~4.2 ppm)
      
    • 
      : Molar mass[2]
      
    • 
      : Purity of Internal Standard
      

Synthesis & Impurity Mapping

Understanding the synthesis helps predict impurities. The standard route uses the Pomeranz-Fritsch cyclization or reduction of an isoquinoline precursor.

ImpurityMapPrecursorPrecursor:3-CyanophenethylamineCyclizationCyclization(Acid Catalyzed)Precursor->CyclizationTargetTarget:7-CN-THIQCyclization->TargetMajor PathImpurity1Impurity A:6-CN Isomer(Regioisomer)Cyclization->Impurity1Minor Path(ortho-cyclization)Impurity2Impurity B:Isoquinoline-7-CN(Oxidation Product)Target->Impurity2Air Oxidation(Storage)

Figure 2: Origin of critical impurities. Note that Impurity A (Regioisomer) is formed during synthesis, while Impurity B (Oxidation) forms during storage.

References

  • Separation of Tetrahydroisoquinoline Derivatives: Sielc Technologies. "Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column."

  • qNMR vs. HPLC Validation: Journal of Medicinal Chemistry. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." 2014.[3][4]

  • Chiral & Regioisomer Separation: International Journal of Legal Medicine. "Separation of positional CPP isomers by chiral HPLC-DAD." 2011.[5] (Demonstrates principles of separating positional isomers in piperazines/isoquinolines).

  • Analytical Method Development Guidelines: Emery Pharma. "A Step-by-Step Guide to Analytical Method Development and Validation."[6]

  • Synthesis of Tetrahydroisoquinolines: Journal of Organic Chemistry. "Synthesis of 1,2,3,4-tetrahydroisoquinolines."[2][7][8][9][10] (Provides context on cyclization byproducts).

Benchmarking PNMT Engagement: 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile HCl vs. Established Standards

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Verifying the target engagement of 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride Content Type: Publish Comparison Guide

Executive Summary & Strategic Context

1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride (THIQ-7CN) represents a critical "privileged scaffold" in medicinal chemistry, primarily targeting Phenylethanolamine N-methyltransferase (PNMT) . While often utilized as a synthetic intermediate for high-affinity sulfonamides (e.g., SK&F 29661), the nitrile motif itself possesses distinct electronic properties that warrant independent target engagement verification.

This guide provides a rigorous framework for validating THIQ-7CN binding affinity and selectivity. Unlike generic screening protocols, this workflow addresses the specific challenge of differentiating fragment-level affinity (typical of the nitrile) from lead-level potency (typical of the sulfonamide/amine derivatives).

The Biological Target: PNMT

PNMT catalyzes the final step of catecholamine biosynthesis: the conversion of Norepinephrine to Epinephrine using S-adenosyl-L-methionine (SAM) as a cofactor.

  • Primary Mechanism: Competitive inhibition at the norepinephrine binding site.

  • Selectivity Challenge: The 1,2,3,4-THIQ scaffold has intrinsic affinity for

    
    -adrenoceptors .[1][2] The substitution at the C7 position is the determinant factor for PNMT selectivity over 
    
    
    
    receptors.

Comparative Analysis: The Candidate vs. The Gold Standard

To objectively verify engagement, THIQ-7CN must be benchmarked against a known high-affinity ligand. We utilize SK&F 86466 (a potent 7-chlorosulfonyl derivative) as the positive control.

Table 1: Physicochemical & Mechanistic Comparison
FeatureCandidate: THIQ-7CN HCl Gold Standard: SK&F 86466 Negative Control
Structure 7-Cyano-1,2,3,4-THIQ7-Chlorosulfonyl-1,2,3,4-THIQ1,2,3,4-THIQ (Unsubstituted)
Role Fragment / Synthetic IntermediatePotent Inhibitor (Lead)Non-selective Scaffold
Binding Mode

-stacking + Weak H-bond acceptor (CN)

-stacking + Strong H-bond donor/acceptor

-stacking only
Predicted

Low

M range (10–50

M)
Low nM range (< 100 nM)High

M range
Selectivity (

/PNMT)
ModerateHigh (> 100-fold)Poor (Preferential

binder)
Solubility High (HCl salt)ModerateHigh

Expert Insight: The nitrile group (CN) is less sterically demanding than the chlorosulfonyl group but lacks the multipoint hydrogen-bonding capability required for sub-nanomolar potency. Therefore, engagement verification for THIQ-7CN requires biophysical sensitivity (TSA/SPR) rather than just functional IC50 assays, which may miss weak binders.

Mechanistic Pathway & Inhibition Logic

The following diagram illustrates the specific intervention point of THIQ-7CN within the catecholamine biosynthetic pathway.

PNMT_Pathway Tyrosine Tyrosine Dopa L-DOPA Tyrosine->Dopa Tyrosine Hydroxylase Dopamine Dopamine Dopa->Dopamine DOPA Decarboxylase NE Norepinephrine Dopamine->NE Dopamine β-hydroxylase PNMT Enzyme: PNMT NE->PNMT SAM Cofactor: SAM SAM->PNMT Epi Epinephrine PNMT->Epi SAH SAH PNMT->SAH Inhibitor THIQ-7CN (Inhibitor) Inhibitor->PNMT Competitive Binding

Figure 1: Catecholamine biosynthesis pathway showing the competitive inhibition of PNMT by THIQ-7CN at the Norepinephrine binding site.

Validated Experimental Protocols

To confirm target engagement, you must triangulate data from Biophysical (binding) and Biochemical (function) assays.

Protocol A: Thermal Shift Assay (TSA / Differential Scanning Fluorimetry)

Purpose: Detect direct physical binding by measuring the stabilization of PNMT against thermal denaturation. This is the most reliable method for fragment-like molecules like THIQ-7CN.

  • Reagents: Recombinant human PNMT (2

    
    M), SYPRO Orange dye (5x), Buffer (50 mM Tris-HCl, pH 7.5).
    
  • Sample Prep:

    • Well A: Protein + DMSO (Reference

      
      ).
      
    • Well B: Protein + THIQ-7CN (100

      
      M).
      
    • Well C: Protein + SK&F 86466 (10

      
      M) (Positive Control).
      
    • Well D: Buffer only (No Protein Control).

  • Execution: Ramp temperature from 25°C to 95°C at 1°C/min in a qPCR machine.

  • Success Criteria:

    • 
      C  indicates validated binding.
      
    • Note: The nitrile (THIQ-7CN) is expected to show a smaller shift (2–4°C) compared to the Gold Standard SK&F 86466 (>8°C).

Protocol B: HPLC-ECD Coupled Enzyme Assay

Purpose: Verify that binding actually results in functional inhibition of epinephrine synthesis.

  • System: HPLC with Electrochemical Detection (ECD) for high sensitivity.

  • Reaction Mix:

    • Substrate: Normetanephrine or Norepinephrine (10

      
      M).
      
    • Cofactor: SAM (10

      
      M).
      
    • Enzyme: PNMT source (bovine adrenal homogenate or recombinant).

    • Inhibitor: THIQ-7CN (Titration: 0.1

      
      M – 100 
      
      
      
      M).
  • Workflow:

    • Incubate Enzyme + Inhibitor for 10 min at 37°C.

    • Add Substrate + SAM to initiate.

    • Incubate 20 min.

    • Stop reaction with 0.5M Borate buffer (pH 10).

  • Detection: Extract into organic phase, separate on C18 column, detect Metanephrine/Epinephrine via ECD.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Target Engagement Verification Workflow

The following flowchart outlines the logic for interpreting your data. If the Nitrile fails the biophysical step, do not proceed to cellular assays.

Workflow Start Start: THIQ-7CN HCl Step1 1. Thermal Shift Assay (TSA) (Biophysical) Start->Step1 Decision1 Is ΔTm > 2°C? Step1->Decision1 Step2 2. Enzyme Inhibition (HPLC) (Biochemical) Decision1->Step2 Yes Fail NON-BINDER / NON-SELECTIVE (Discard or Modify) Decision1->Fail No (No Binding) Decision2 Is IC50 < 50 µM? Step2->Decision2 Step3 3. Selectivity Check (Alpha-2 Binding) Decision2->Step3 Yes Decision2->Fail No (Weak Inhibition) Success VALIDATED LEAD (Proceed to Optimization) Step3->Success High Selectivity Step3->Fail Binds Alpha-2

Figure 2: Decision matrix for validating THIQ-7CN target engagement.

Expert Commentary on Causality

Why choose the 7-carbonitrile over the unsubstituted THIQ?

  • Electronic Effects: The nitrile group is electron-withdrawing.[1] In the PNMT active site, this mimics the electron-poor nature of the transition state or interacts with specific serine residues (Ser 182 in human PNMT) that stabilize the catechol ring of the substrate.

  • Selectivity Driver: Unsubstituted THIQ binds avidly to

    
    -adrenoceptors (off-target). The 7-substitution sterically clashes with the 
    
    
    
    binding pocket while being accommodated by the PNMT pocket, effectively "filtering" the activity toward the desired enzyme [1].

Potential Pitfall: Do not rely solely on UV-Vis based assays (measuring SAH production) for THIQ-7CN. The THIQ scaffold itself can absorb in the UV range or fluoresce, potentially causing assay interference . Always use the HPLC-ECD method or a mass-spec endpoint for definitive proof.

References

  • Grunewald, G. L., et al. (1999). "3,7-Disubstituted-1,2,3,4-tetrahydroisoquinolines display remarkable potency and selectivity as inhibitors of phenylethanolamine N-methyltransferase versus the alpha2-adrenoceptor." Journal of Medicinal Chemistry.

  • Seim, M. R., et al. (2003). "1,3-Dimethyl-7-substituted-1,2,3,4-tetrahydroisoquinolines as Probes for the Binding Orientation of Tetrahydroisoquinoline at the Active Site of Phenylethanolamine N-methyltransferase." Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (n.d.). "1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile."[3] National Center for Biotechnology Information.

Sources

Beyond the Scaffold: The Strategic Advantage of 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile HCl

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist, Medicinal Chemistry Estimated Read Time: 8 Minutes

Introduction: Escaping "Flatland" in Drug Discovery

In modern medicinal chemistry, the "escape from flatland"—increasing the fraction of sp3-hybridized carbons (


)—is a proven strategy to improve clinical success rates. While linear amines like phenethylamine are synthetically accessible, they often suffer from high conformational entropy and rapid metabolic clearance.

1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride (THIQ-7CN HCl) represents a "privileged structure" that solves these problems. It offers a rigidified, chiral-capable scaffold with a strategic functional handle (the nitrile) at the C7 position.

This guide objectively compares THIQ-7CN HCl against its linear analogues and regioisomers, demonstrating why it is a superior building block for lead optimization in GPCR and enzyme inhibitor programs.

Comparative Analysis: Why This Isomer?

A. The Entropic Advantage (Vs. Linear Analogues)

When a flexible linear amine binds to a protein target, it must freeze into a specific conformation, resulting in a significant entropic penalty (


). THIQ-7CN pre-organizes the phenyl and amine vectors, reducing this penalty and potentially improving potency by 10-100 fold.

Table 1: Physicochemical & Structural Comparison

FeatureTHIQ-7CN HCl (Scaffold A)4-(2-Aminoethyl)benzonitrile (Linear Analogue)Impact on Research
Conformation Constrained (Semi-rigid)Flexible (High Entropy)THIQ improves binding affinity via pre-organization.
Metabolic Stability High (Benzylic positions blocked)Low (Susceptible to MAO/CYP)THIQ extends half-life (

) in microsomes.
Vector Orientation C7 Vector (

from N)
Para Vector (

from N)
C7 allows access to side pockets missed by linear chains.
Handling HCl Salt (Stable Solid)Free Base (Often Hygroscopic/Oil)HCl salt ensures precise stoichiometry in library synthesis.
B. The Regioisomer Advantage (Vs. 6-CN and 5-CN)

The 6-substituted THIQs are the most common "off-the-shelf" isomers due to the natural abundance of para-substituted starting materials. However, "following the herd" often leads to crowded IP space.

  • The 7-Position Vector: The C7 substituent projects into a distinct spatial region compared to C6. In Dopamine D3 or substituted benzamide SAR (Structure-Activity Relationship) studies, shifting from C6 to C7 often rescues selectivity against off-targets.

  • Electronic Effects: The electron-withdrawing nitrile at C7 deactivates the aromatic ring differently than at C6, influencing the pKa of the secondary amine and affecting membrane permeability.

Strategic Utility: The Nitrile "Trojan Horse"

The 7-carbonitrile group is not merely a decoration; it is a versatile "gateway" functional group. It is stable enough to survive standard coupling conditions (Suzuki, amide coupling) but reactive enough to be transformed late-stage.

Visualization: The Divergent Synthesis Workflow

The following diagram illustrates how THIQ-7CN serves as a central hub for generating diverse chemical libraries.

THIQ_Versatility Start THIQ-7CN HCl (Starting Material) Step1 Free Base Generation Start->Step1 Neutralization Core N-Functionalized Intermediate Step1->Core R-X / Coupling PathA Hydrolysis (H2O2/OH-) Core->PathA PathB Reduction (LiAlH4) Core->PathB PathC Cycloaddition (NaN3) Core->PathC ProdA Primary Amide (H-Bond Donor) PathA->ProdA ProdB Benzyl Amine (Chain Extension) PathB->ProdB ProdC Tetrazole (COOH Bioisostere) PathC->ProdC

Figure 1: Divergent synthetic pathways from the 7-cyano scaffold. The nitrile group survives N-alkylation/acylation, allowing late-stage diversification into amides, amines, or tetrazoles.

Experimental Protocols

To ensure reproducibility, specific handling of the hydrochloride salt is required. The HCl stabilizes the secondary amine from oxidation but must be removed for nucleophilic reactions.

Protocol A: "Free-Basing" for Nucleophilic Substitution

Use this protocol before using THIQ-7CN in SN2 reactions or Buchwald-Hartwig couplings.

  • Dissolution: Dissolve 1.0 eq of 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile HCl in a biphasic mixture of DCM (Dichloromethane) and water (1:1 ratio, 10 mL/g).

  • Neutralization: Slowly add 1.2 eq of saturated aqueous

    
     or 
    
    
    
    while stirring vigorously at
    
    
    .
    • Checkpoint: Monitor pH of the aqueous layer; ensure pH > 9.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate in vacuo.
    
    • Note: The free base may be an oil or low-melting solid. Use immediately to prevent air oxidation.

Protocol B: Nitrile Hydrolysis to Carboxylic Acid

The nitrile is a masked acid. This protocol converts it to the carboxylic acid for further amide coupling.

  • Reaction: Suspend the N-protected THIQ-7CN derivative in ethanol/water (1:1).

  • Reagent: Add KOH (5.0 eq).

  • Conditions: Reflux at

    
     for 4–6 hours.
    
    • Monitoring: Watch for the disappearance of the nitrile stretch (

      
      ) in IR or by LC-MS.
      
  • Workup: Acidify to pH 3 with

    
    . The carboxylic acid product typically precipitates or can be extracted into EtOAc.
    

Decision Matrix: When to Choose THIQ-7CN

Use the following logic flow to determine if this scaffold fits your specific SAR challenge.

Decision_Tree Start Current Lead Molecule Issues? Q1 Is the linker flexible (e.g., ethylamine)? Start->Q1 Q2 Is the phenyl ring position optimized? Q1->Q2 No (Already Rigid) Sol1 Switch to THIQ (Rigidification) Q1->Sol1 Yes (High Entropy) Q2->Start Keep Current Sol2 Scan Isomers (6-CN vs 7-CN) Q2->Sol2 Need new IP/Vector

Figure 2: Strategic decision tree for scaffold hopping to THIQ-7CN.

Conclusion

1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride is more than a catalog item; it is a strategic tool for rigidification and vector scanning . By choosing the 7-isomer, researchers access a unique chemical space often overlooked in favor of the more common 6-isomers, providing opportunities for novel intellectual property and improved binding selectivity.

References
  • Privileged Scaffolds in Oncology: Title: 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design.[1][2] Source: Expert Opinion on Drug Discovery (2021).[2][3] URL:[Link][2][4][5]

  • Medicinal Chemistry of THIQs: Title: Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.[1][2][4][6][7][8][9][10] Source: RSC Advances (2021).[8] URL:[Link]

  • SAR and Regioisomerism: Title: Synthesis and SAR Studies of Isoquinoline and Tetrahydroisoquinoline Derivatives as Melatonin Receptor Ligands.[11] Source: ChemMedChem (2022). URL:[Link]

  • Synthetic Utility of Nitriles: Title: Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction. Source: RSC Advances (2015). URL:[Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher navigating the complexities of drug discovery and development, the proper handling and disposal of novel chemical entities is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride, a compound of interest in medicinal chemistry. By understanding the chemical nature of this molecule and adhering to established best practices, you can ensure the safety of yourself, your colleagues, and the environment.

The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. The addition of a carbonitrile group and its formulation as a hydrochloride salt introduce specific chemical properties that must be considered for its proper disposal. This guide is structured to provide not just a set of instructions, but a framework for thinking about the safe management of this and similar research chemicals.

Understanding the Hazard Profile

Chemical Moiety Associated Hazards Rationale and Expert Insight
1,2,3,4-Tetrahydroisoquinoline Likely harmful if swallowed, may cause skin and eye irritation, and potential respiratory tract irritation.[1]The parent tetrahydroisoquinoline structure and its derivatives are known to be biologically active amines, which can exhibit irritant and toxic properties.
Nitrile (-CN) Group Potential for toxicity if ingested, inhaled, or absorbed through the skin. Can release hydrogen cyanide gas upon acidification.Nitrile compounds are a well-known class of organic chemicals that can be toxic. Their disposal requires careful consideration to avoid the formation of highly toxic byproducts.
Hydrochloride (HCl) Salt Acidic nature, potentially corrosive.As a hydrochloride salt, the compound will likely form a mildly acidic solution in water. This acidity needs to be neutralized before any potential drain disposal of highly diluted solutions is considered, though this is generally not recommended for this class of compound.

The Disposal Workflow: A Decision-Making Framework

The proper disposal of 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride should not be a matter of guesswork. The following workflow provides a logical sequence of steps to ensure that the disposal process is conducted safely and in compliance with institutional and regulatory standards.

DisposalWorkflow Disposal Workflow for 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile Hydrochloride cluster_pre_disposal Pre-Disposal Assessment cluster_disposal_protocol Disposal Protocol cluster_final_disposition Final Disposition A Assess Quantity of Waste (Small vs. Large Scale) B Review Institutional Chemical Hygiene Plan and Local Regulations A->B Consult C Segregate Waste: - Solid Waste - Contaminated Solvents - Aqueous Waste (if applicable and permitted) B->C Proceed with Protocol D Label Waste Containers Clearly: - Chemical Name - Hazard Symbols - Date C->D E Store Waste in a Designated, Ventilated, and Secure Area D->E F Arrange for Pickup by Certified Hazardous Waste Disposal Service E->F Schedule G Maintain Detailed Disposal Records F->G

Caption: A logical workflow for the safe disposal of 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride.

Step-by-Step Disposal Protocols

Adherence to a detailed, step-by-step protocol is critical for ensuring safety and compliance. The following procedures are designed for the disposal of laboratory-scale quantities of 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride.

Protocol 1: Disposal of Solid Waste

This protocol applies to the pure compound, contaminated personal protective equipment (PPE), and other solid materials.

  • Segregation: All solid waste contaminated with 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride must be segregated from general laboratory waste. This includes unused compound, contaminated weigh boats, gloves, and paper towels.

  • Containerization: Place all solid waste into a clearly labeled, sealable, and chemically resistant container. A high-density polyethylene (HDPE) container is a suitable choice.[2]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride." Include the approximate quantity and the date of accumulation.

  • Storage: Store the sealed waste container in a designated satellite accumulation area, typically within a fume hood or a ventilated chemical storage cabinet, away from incompatible materials.[3]

  • Pickup: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]

Protocol 2: Disposal of Contaminated Organic Solvents

This protocol is for organic solvents used to dissolve or rinse glassware contaminated with the target compound.

  • Segregation: Collect all organic solvent waste containing 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride in a dedicated, labeled container for halogenated or non-halogenated organic waste, depending on the solvent used. Do not mix incompatible waste streams.[2]

  • Containerization: Use a chemically compatible, sealed container, such as a solvent waste can or a glass bottle with a secure cap. Ensure the container is properly vented if necessary.

  • Labeling: Clearly label the container with "Hazardous Waste," the names of the solvent(s), and "Contains 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride."

  • Storage: Store the solvent waste container in a designated satellite accumulation area, away from ignition sources and in secondary containment.[3]

  • Pickup: Schedule a pickup with your institution's EHS or a certified hazardous waste disposal service.

A Note on Aqueous Waste and Neutralization

Given the hydrochloride salt form, dissolving this compound in water will create a mildly acidic solution. While general guidelines for dilute, non-hazardous acidic waste may permit neutralization followed by drain disposal, this is not recommended for 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride due to the presence of the nitrile group and the overall organic structure.

Causality: The primary reason to avoid drain disposal is the potential for the compound to be harmful to aquatic life and the possibility of unforeseen reactions within the drainage system.[1] Therefore, any aqueous solutions containing this compound should be collected as hazardous aqueous waste and disposed of through your institution's EHS-approved channels. If neutralization is performed to stabilize the waste before pickup, it should be done cautiously by slowly adding a weak base (e.g., sodium bicarbonate solution) while monitoring the pH.

Trustworthiness Through Self-Validating Systems

A robust safety protocol is a self-validating one. This means that at each stage of the process, there are checks and balances to ensure that safety is maintained.

  • Documentation: Maintain a detailed log of the generation and disposal of this chemical waste. This creates a paper trail for regulatory compliance and helps in tracking the waste stream.

  • Training: Ensure that all personnel handling this compound are trained on its potential hazards and the specific disposal procedures outlined in this guide and your institution's Chemical Hygiene Plan.

  • Regular Audits: Periodically review your laboratory's waste management practices to identify any areas for improvement.

By implementing these measures, you create a culture of safety and responsibility that extends beyond the disposal of a single chemical.

References

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • Lab Alley. (n.d.). How to dispose of hydrochloric acid. Retrieved from [Link]

  • ChemistryTalk. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2,3,4-Tetrahydroisoquinolin-7-ol. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • University of Cambridge. (n.d.). Disposal of Chemical Waste. Safety Office. Retrieved from [Link]

  • Singh, P., & Singh, P. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(4), 519-539. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • Chemsrc. (2025, November 6). CAS#:1210-57-7 | 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride
Reactant of Route 2
1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.